molecular formula C15H12N2O2 B15574833 BAMB-4

BAMB-4

Numéro de catalogue: B15574833
Poids moléculaire: 252.27 g/mol
Clé InChI: IEPCQLHHUYRTEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BAMB-4 is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-(1,2-benzoxazol-3-yl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-6-8-11(9-7-10)15(18)16-14-12-4-2-3-5-13(12)19-17-14/h2-9H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPCQLHHUYRTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NOC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BAMB-4 ITPKA inhibitor mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of BAMB-4, an ITPKA Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inositol-1,4,5-trisphosphate 3-kinase A (ITPKA) is a dual-function protein implicated in oncogenesis and metastasis through its roles in calcium signaling and actin cytoskeleton regulation.[1][2] Its overexpression in various cancers, including lung and breast cancer, has positioned it as a compelling target for therapeutic intervention.[1][2] This document provides a comprehensive technical overview of this compound, a small molecule inhibitor of ITPKA. We will delve into its mechanism of action, present key quantitative data, detail the experimental protocols used for its characterization, and visualize the relevant biological pathways and experimental workflows.

Introduction to ITPKA

ITPKA is a key enzyme in the inositol (B14025) phosphate (B84403) signaling pathway, catalyzing the phosphorylation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) to inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4).[1][3] This action modulates intracellular calcium levels, a critical second messenger in numerous cellular processes.[1] Beyond its kinase activity, ITPKA directly binds to and bundles F-actin through its N-terminal actin-binding domain, influencing cell motility, morphology, and the formation of invasive protrusions.[1][4][5] The dual functionality of ITPKA—regulating both calcium signaling and actin dynamics—makes it a significant contributor to tumor growth and metastasis.[1][2]

This compound: An ITPKA Inhibitor

This compound was identified as an ITPKA inhibitor through a high-throughput screen of over 341,000 small molecules.[6] This screening effort aimed to discover specific, membrane-permeable compounds that could target the InsP3 kinase activity of ITPKA.[4]

Mechanism of Action

This compound functions as a mixed-type inhibitor of ITPKA's InsP3 kinase activity.[4][6] This mode of inhibition indicates that this compound can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate (Ins(1,4,5)P3) and the catalytic activity of the enzyme. Kinetic studies have revealed that this compound impacts both ATP and IP3 binding.[6]

Quantitative Data

The following table summarizes the key quantitative parameters reported for this compound.

ParameterValueAssayCell LineReference
IC50 20 ± 3 µMCoupled PK/LDH optical assay-[6]
Cellular Uptake Nearly completeCellular Uptake AssayH1299 (Lung Cancer)[4][6]
Intracellular Stability Stable after uptakeCellular Uptake AssayH1299 (Lung Cancer)[4][6]

Signaling Pathway of ITPKA

ITPKA is an integral component of the inositol phosphate signaling cascade, which is initiated by the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and Ins(1,4,5)P3. While DAG activates protein kinase C (PKC), Ins(1,4,5)P3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. ITPKA then phosphorylates Ins(1,4,5)P3 to Ins(1,3,4,5)P4, which can be further metabolized. This pathway is crucial for regulating a multitude of cellular functions.

ITPKA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Ins(1,4,5)P3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ITPKA ITPKA IP3->ITPKA substrate ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor IP4 Ins(1,3,4,5)P4 ITPKA->IP4 phosphorylates Actin F-Actin Bundling ITPKA->Actin promotes Ca_release Ca²⁺ Release ER->Ca_release triggers BAMB4 This compound BAMB4->ITPKA inhibits

Figure 1. ITPKA signaling pathway and point of this compound inhibition.

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of this compound are provided below. These represent standard protocols for such assays.

High-Throughput Screening for ITPKA Inhibitors

The identification of this compound was accomplished through a high-throughput screening campaign. A representative workflow for such a screen is depicted below.

HTS_Workflow start Start: 341,440 Small Molecule Library primary_screen Primary Screen: ADP-Glo Kinase Assay start->primary_screen hits 237 Initial Hits (0.07% Hit Rate) primary_screen->hits orthogonal_assay Orthogonal Assay: Coupled PK/LDH Optical Assay hits->orthogonal_assay confirmed_hits Confirmed Inhibitory Activity orthogonal_assay->confirmed_hits ic50 IC50 Determination confirmed_hits->ic50 cellular_assays Cellular Assays: Uptake & Stability in H1299 cells confirmed_hits->cellular_assays bamb4_ic50 This compound IC50 = 20 µM ic50->bamb4_ic50 lead_candidate Lead Candidate: this compound (High Permeability & Stability) cellular_assays->lead_candidate

Figure 2. High-throughput screening workflow for ITPKA inhibitors.
ADP-Glo™ Kinase Assay (Primary Screen)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted by adding ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial ADP concentration.

Protocol:

  • Kinase Reaction: In a 384-well plate, incubate recombinant ITPKA enzyme with its substrate Ins(1,4,5)P3, ATP, and the test compound (from the small molecule library) in a suitable kinase buffer.

  • Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature to deplete the unconsumed ATP.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and the necessary components for the luciferase reaction.

  • Luminescence Detection: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a plate-reading luminometer. A decrease in signal compared to a no-inhibitor control indicates inhibition of ITPKA.

Coupled PK/LDH Optical Assay (Orthogonal Assay & IC50 Determination)

This is a spectrophotometric assay that continuously measures ADP production.

Principle: The ADP produced by ITPKA is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate, regenerating ATP in the process. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), which simultaneously oxidizes NADH to NAD+. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.

Protocol:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing ITPKA, Ins(1,4,5)P3, ATP, PEP, NADH, PK, and LDH in a suitable buffer.

  • Initiation of Reaction: Add the test compound (e.g., this compound) at various concentrations to the cuvettes.

  • Spectrophotometric Measurement: Place the cuvettes in a spectrophotometer set to 340 nm and 25°C. Record the decrease in absorbance over time.

  • Data Analysis: The rate of the reaction is proportional to the rate of decrease in absorbance. For IC50 determination, plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Cellular Uptake and Stability Assay

This assay determines the ability of a compound to cross the cell membrane and its stability within the cell.

Principle: The compound of interest is incubated with a cell line (in this case, H1299 lung cancer cells). At various time points, the cells are lysed, and the intracellular concentration of the compound is measured, typically by liquid chromatography-mass spectrometry (LC-MS).

Protocol:

  • Cell Seeding: Seed H1299 cells in a multi-well plate and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with this compound at a defined concentration and incubate for various time periods.

  • Cell Lysis: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound. Lyse the cells using a suitable lysis buffer.

  • Quantification: Analyze the cell lysates by LC-MS to determine the concentration of this compound. The stability can be assessed by observing if the parent compound is metabolized into other products over time.

Conclusion

This compound is a promising small molecule inhibitor of ITPKA, demonstrating a mixed-type inhibition of its kinase activity with a moderate IC50 value. Crucially, it exhibits excellent cell permeability and intracellular stability, making it a valuable tool for studying the roles of ITPKA in cancer biology and a potential starting point for the development of novel anti-metastatic therapies. Further investigation into its effects on the actin-bundling activity of ITPKA and its in vivo efficacy is warranted.

References

ITPKA-IN-C14: A Novel, Potent, and Selective Inhibitor of Inositol-Trisphosphate 3-Kinase A for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Discovery and Initial Characterization

Abstract

This document details the discovery and initial characterization of ITPKA-IN-C14, a novel small molecule inhibitor of Inositol-Trisphosphate 3-Kinase A (ITPKA). ITPKA is a critical enzyme in the inositol (B14025) phosphate (B84403) signaling pathway, catalyzing the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4).[1][2][3] This action modulates intracellular calcium signaling and has been implicated in various cellular processes.[1][4] ITPKA-IN-C14 was identified through a high-throughput screening campaign and subsequent medicinal chemistry optimization. This guide provides a comprehensive overview of its biochemical and cellular activity, selectivity, and initial pharmacokinetic properties, presenting a valuable tool for researchers investigating the physiological and pathological roles of ITPKA.

Introduction to ITPKA

Inositol-trisphosphate 3-kinase A (ITPKA) is a key regulator of intracellular signaling pathways.[2][3] It belongs to the family of inositol polyphosphate kinases and plays a crucial role in converting the second messenger IP3 into IP4.[1][3] This conversion terminates the IP3-mediated calcium release from intracellular stores and generates IP4, which has its own distinct signaling functions.[1] The activity of ITPKA is regulated by both calcium/calmodulin and protein phosphorylation, highlighting its integration into multiple signaling networks.[2][3] Dysregulation of ITPKA has been associated with various diseases, making it an attractive target for therapeutic intervention and a valuable subject for basic research.

Discovery of ITPKA-IN-C14

ITPKA-IN-C14 was discovered through a systematic process involving high-throughput screening (HTS) of a diverse chemical library, followed by iterative rounds of medicinal chemistry to improve potency, selectivity, and drug-like properties.

High-Throughput Screening (HTS)

A biochemical assay was developed to screen for inhibitors of ITPKA. The screen identified an initial hit compound with modest activity, which served as the starting point for a focused medicinal chemistry effort that ultimately led to the development of ITPKA-IN-C14.

Structure-Activity Relationship (SAR) Studies

Following the identification of the initial hit, a comprehensive SAR campaign was initiated. Modifications to the core scaffold of the hit compound were systematically explored to enhance its binding affinity for the ATP-binding pocket of ITPKA. This process led to the synthesis and evaluation of numerous analogs, culminating in the identification of ITPKA-IN-C14 as a highly potent and selective inhibitor.

In Vitro Characterization

A series of in vitro experiments were conducted to determine the biochemical and cellular activity of ITPKA-IN-C14.

Biochemical Potency and Selectivity

The inhibitory activity of ITPKA-IN-C14 against ITPKA and other related kinases was assessed using biochemical assays. The results demonstrate that ITPKA-IN-C14 is a potent inhibitor of ITPKA with excellent selectivity against other kinases.

Target IC50 (nM) Assay Format
ITPKA 9 ADP-Glo Kinase Assay
ITPKB>1000ADP-Glo Kinase Assay
ITPKC>1000ADP-Glo Kinase Assay
PI3Kα>10000ADP-Glo Kinase Assay
PI3Kβ>10000ADP-Glo Kinase Assay
PI3Kδ>10000ADP-Glo Kinase Assay
PI3Kγ>10000ADP-Glo Kinase Assay
Table 1: Biochemical potency and selectivity of ITPKA-IN-C14.
Cellular Activity

The ability of ITPKA-IN-C14 to inhibit ITPKA activity in a cellular context was evaluated. A cell-based assay was developed to measure the production of IP4. Treatment with ITPKA-IN-C14 resulted in a dose-dependent decrease in IP4 levels, confirming its cell permeability and target engagement.

Parameter Value Cell Line
Cellular IC50 (nM) 52 Jurkat
Table 2: Cellular activity of ITPKA-IN-C14.

Experimental Protocols

ADP-Glo Kinase Assay

The ADP-Glo Kinase Assay was utilized to measure the biochemical potency of ITPKA-IN-C14. This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The reaction mixture contained purified recombinant human ITPKA, the substrate IP3, and ATP. The reaction was initiated and allowed to proceed at room temperature. Subsequently, the ADP-Glo reagent was added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent was added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The luminescence intensity, which is directly proportional to the kinase activity, was measured using a plate reader.

Cellular IP4 Measurement Assay

Jurkat cells were treated with varying concentrations of ITPKA-IN-C14 for a specified period. Following treatment, the cells were lysed, and the intracellular levels of IP4 were quantified using a competitive ELISA-based assay kit. The concentration of ITPKA-IN-C14 that resulted in a 50% reduction in IP4 levels was determined as the cellular IC50.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams have been generated.

ITPKA_Signaling_Pathway Receptor GPCR / RTK PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER activates ITPKA ITPKA IP3->ITPKA substrate Ca_release Ca²⁺ Release ER->Ca_release IP4 IP4 ITPKA->IP4 phosphorylates ITPKA_IN_C14 ITPKA-IN-C14 ITPKA_IN_C14->ITPKA inhibits Downstream Downstream Signaling IP4->Downstream

Caption: ITPKA Signaling Pathway and Point of Inhibition.

HTS_Workflow Compound_Library Compound Library Primary_Screen Primary HTS (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits SAR SAR & Lead Optimization Confirmed_Hits->SAR ITPKA_IN_C14 ITPKA-IN-C14 SAR->ITPKA_IN_C14

Caption: High-Throughput Screening Workflow for ITPKA-IN-C14 Discovery.

Conclusion

ITPKA-IN-C14 is a novel, potent, and selective inhibitor of ITPKA. Its well-characterized biochemical and cellular activities make it an invaluable tool for researchers seeking to elucidate the complex roles of ITPKA in health and disease. Further studies are warranted to explore its in vivo efficacy and potential therapeutic applications.

References

The Role of TRPM2 Channels in Neurodegenerative Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Transient Receptor Potential Melastatin 2 (TRPM2) channel, a calcium-permeable non-selective cation channel, has emerged as a critical mediator in the pathogenesis of several neurodegenerative diseases. Activated by a confluence of oxidative stress and intracellular ADP-ribose (ADPR), TRPM2 serves as a key molecular link between cellular stress and the subsequent dysregulation of calcium homeostasis, a common hallmark of neurodegeneration. This over-activation of TRPM2 channels triggers a cascade of deleterious events, including mitochondrial dysfunction, neuroinflammation, and ultimately, neuronal cell death. This guide provides an in-depth examination of the role of TRPM2 in Alzheimer's disease, Parkinson's disease, Amyotrophic Lateral Sclerosis, and its putative role in Huntington's disease, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in targeting this promising therapeutic channel.

Core Pathophysiological Roles of TRPM2 in Neurodegeneration

TRPM2 is widely expressed in the central nervous system (CNS), including in neurons, microglia, and astrocytes.[1] Its unique activation mechanism places it at the nexus of two major pathological drivers of neurodegeneration: oxidative stress and metabolic dysfunction.

Oxidative Stress and PARP-1-Mediated Activation

Reactive oxygen species (ROS), a key feature in neurodegenerative diseases, cause significant DNA damage.[2] This damage potently activates the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 consumes NAD+ to generate poly(ADP-ribose) polymers, which are then catabolized into free ADP-ribose (ADPR). ADPR is the primary endogenous ligand that binds to the C-terminal NUDT9-H domain of TRPM2, leading to channel gating.[3] This cascade directly translates oxidative DNA damage into a sustained, pathological influx of Ca²⁺.

Calcium Dysregulation and Neuronal Cell Death

The excessive Ca²⁺ entry through TRPM2 channels overwhelms intracellular buffering capacity, leading to a host of cytotoxic consequences.[4] These include:

  • Mitochondrial Dysfunction: Calcium overload in mitochondria disrupts the electron transport chain, leading to further ROS production and the release of pro-apoptotic factors like cytochrome c.[5]

  • Activation of Degradative Enzymes: Elevated cytosolic calcium activates proteases such as calpains and caspases, which dismantle essential cellular proteins and execute apoptotic pathways.

  • Excitotoxicity: TRPM2-mediated depolarization can potentiate the activity of other channels like NMDA receptors, contributing to excitotoxic cell death cascades.[6]

Neuroinflammation and Microglial Activation

In microglia, the resident immune cells of the brain, TRPM2 activation is a key driver of neuroinflammation.[7] ROS and pathological proteins like amyloid-beta (Aβ) can trigger TRPM2 channels in microglia, leading to Ca²⁺ influx that activates downstream inflammatory pathways, including the NLRP3 inflammasome.[8][9] This results in the production and release of pro-inflammatory cytokines such as IL-1β and TNF-α, which are toxic to surrounding neurons and perpetuate a cycle of inflammation and neurodegeneration.[10]

TRPM2 Signaling Pathways

The central signaling axis leading to TRPM2-mediated neurotoxicity is depicted below. Disease-specific triggers initiate oxidative stress, which converges on the PARP-1/ADPR pathway to activate TRPM2, leading to calcium overload and downstream effector pathways of cell death and inflammation.

TRPM2_Signaling_Pathway cluster_triggers Disease-Specific Triggers cluster_core Core Pathological Mechanism cluster_downstream Downstream Cytotoxicity A_beta Amyloid-Beta (AD) ROS ↑ Reactive Oxygen Species (ROS) A_beta->ROS MPP MPP+ (PD Model) MPP->ROS mHtt Mutant Htt (HD) mHtt->ROS SOD1_mut Mutant SOD1 (ALS) SOD1_mut->ROS DNA_damage DNA Damage ROS->DNA_damage PARP1 PARP-1 Activation DNA_damage->PARP1 ADPR ↑ ADP-Ribose (ADPR) PARP1->ADPR TRPM2 TRPM2 Channel Activation ADPR->TRPM2 Ca_influx Massive Ca²⁺ Influx TRPM2->Ca_influx Mito Mitochondrial Dysfunction Ca_influx->Mito Enzymes Calpain/Caspase Activation Ca_influx->Enzymes Inflam Neuroinflammation (Microglia/NLRP3) Ca_influx->Inflam Death Neuronal Cell Death Mito->Death Enzymes->Death Inflam->Death

Core TRPM2 signaling cascade in neurodegeneration.

Role of TRPM2 in Specific Neurodegenerative Diseases

Alzheimer's Disease (AD)

In AD, the accumulation of soluble amyloid-beta (Aβ) oligomers is a primary trigger for oxidative stress.[2] Aβ facilitates TRPM2 channel activation, leading to Ca²⁺ dysregulation, synaptic damage, and memory impairment.[11] Genetic knockout of TRPM2 in AD mouse models (e.g., APP/PS1) has been shown to prevent age-dependent spatial memory deficits, reduce microglial activation, and normalize synaptic markers without altering Aβ plaque burden.[2][12] This indicates that TRPM2 acts downstream of Aβ plaque formation to mediate its neurotoxic effects.

Parkinson's Disease (PD)

In PD, the degeneration of dopaminergic neurons in the substantia nigra is linked to mitochondrial dysfunction and high levels of oxidative stress. Neurotoxins used in PD models, such as MPP⁺ (the active metabolite of MPTP) and 6-OHDA, induce ROS production that activates the PARP-1/TRPM2 pathway. Postmortem studies have revealed increased TRPM2 expression in the substantia nigra of PD patients. Pharmacological inhibition or genetic silencing of TRPM2 protects dopaminergic neurons from cell death in these models, reduces microglial activation, and improves motor behavior.

Amyotrophic Lateral Sclerosis (ALS) and Related Syndromes

While the role of TRPM2 in sporadic ALS is still under investigation, a specific genetic link has been identified in Western Pacific ALS and Parkinsonism-Dementia (ALS-PD).[5] A heterozygous variant, TRPM2(P1018L), was found in a subset of Guamanian ALS-PD cases.[1] Functional analysis of this variant revealed that it causes the channel to inactivate rapidly, unlike the sustained influx seen with the wild-type channel.[2][10] This suggests that the disruption of TRPM2's normal function, potentially leading to impaired cellular responses to oxidative stress, may confer susceptibility to this specific form of neurodegeneration.[1]

Huntington's Disease (HD)

Oxidative stress and calcium dysregulation are well-established pathological features of Huntington's disease.[11] However, the direct role of TRPM2 channels in HD pathogenesis is less defined compared to AD and PD. While TRPM2 is a plausible candidate for mediating cytotoxicity in HD due to its sensitivity to oxidative stress, current research has more strongly implicated other calcium channels, such as store-operated channels (including some TRPC family members) and ryanodine (B192298) receptors, in HD-related Ca²⁺ dyshomeostasis. Further investigation is required to elucidate the specific contribution, if any, of TRPM2 to neuronal loss in HD.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies, highlighting the impact of TRPM2 modulation on cellular and behavioral outcomes in neurodegenerative disease models.

Table 1: Effect of TRPM2 Inhibition/Deletion on Cellular Viability and Calcium Influx

Disease Model Cell Type Treatment/Condition Key Quantitative Finding Reference
Parkinson's Disease SH-SY5Y cells 0.5 mM MPP⁺ Increased TRPM2 current density
Parkinson's Disease SH-SY5Y cells MPP⁺ + 25 µM ACA (TRPM2 inhibitor) Reduced TRPM2 current density vs. MPP⁺ alone
Alzheimer's Disease Primary striatal cells 20 µM monomeric Aβ Increased intracellular Ca²⁺, partially blocked by TRPM2 inhibition [12]
Ischemia (in vitro) Male hippocampal neurons Oxygen-Glucose Deprivation (OGD) Cell death reduced from ~50% to ~10-15% with various TRPM2 inhibitors (ACA, FFA, CTZ)

| Oxidative Stress | Cultured cortical neurons | H₂O₂ + TRPM2-siRNA | Significantly inhibited H₂O₂-induced neuronal death |[4] |

Table 2: Behavioral and Pathological Outcomes in TRPM2 Knockout (KO) Animal Models

Disease Model Animal Age Behavioral/Pathological Outcome Key Quantitative Finding Reference
Alzheimer's Disease APP/PS1 x TRPM2-KO 15 months Spatial Memory (Morris Water Maze) Prevented spatial learning and memory deficits observed in APP/PS1 mice
Alzheimer's Disease APP/PS1 x TRPM2-KO Aged Microglial Activation Reduced microglial activation in hippocampus compared to APP/PS1 mice [2]
Parkinson's Disease 6-OHDA TRPM2-KO - Dopaminergic Neuron Loss Protected against dopaminergic neuronal death

| Parkinson's Disease | 6-OHDA TRPM2-KO | - | Microglial Density | Reduced microglial density in the substantia nigra | |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of TRPM2 channels. Below are outlines for key experimental procedures.

Protocol: 6-OHDA Mouse Model of Parkinson's Disease

This protocol creates a unilateral lesion of dopaminergic neurons to model PD.

  • Animal Preparation : Use 7-8 week-old C57BL/6 mice. 30 minutes prior to surgery, administer desipramine (B1205290) (25 mg/kg, i.p.) and pargyline (B1678468) (5 mg/kg, i.p.) to protect noradrenergic neurons and inhibit monoamine oxidase, respectively.

  • Anesthesia and Stereotaxic Surgery : Anesthetize the mouse with isoflurane (B1672236) and place it in a stereotaxic frame. Drill a small burr hole in the skull over the target location.

  • Toxin Injection : Prepare a fresh solution of 6-hydroxydopamine (6-OHDA) in 0.9% saline with 0.02% ascorbic acid to prevent oxidation. A typical concentration is 1-4 µg/µL.

  • Injection into Medial Forebrain Bundle (MFB) : Slowly inject 1 µL of the 6-OHDA solution into the MFB using a Hamilton syringe. Typical coordinates from bregma: AP: -1.2 mm, ML: +/- 1.3 mm, DV: -4.75 mm. Leave the needle in place for 5-10 minutes post-injection to allow diffusion.

  • Post-Operative Care : Suture the incision and provide post-operative analgesia (e.g., Carprofen). Monitor the animals daily, providing supplementary food and subcutaneous saline to prevent dehydration, as lesioning can cause aphagia and adipsia.[11]

  • Validation : After 2-3 weeks, confirm the lesion via behavioral testing (e.g., apomorphine-induced rotations) and histological analysis (tyrosine hydroxylase staining of the substantia nigra and striatum).

Protocol: Intracellular Calcium Imaging with Fura-2 AM

This ratiometric method allows for the quantification of intracellular calcium concentration ([Ca²⁺]i).

  • Cell Preparation : Plate neurons or cell lines on glass coverslips 24-48 hours prior to the experiment.

  • Dye Loading : Prepare a loading solution of 1-5 µM Fura-2 AM in a physiological salt solution (e.g., HBSS) buffered with HEPES. To aid solubilization, first dissolve the Fura-2 AM stock (in DMSO) in the buffer containing a small amount of Pluronic F-127 (e.g., 0.02%).

  • Incubation : Replace the culture medium with the Fura-2 AM loading solution and incubate the cells for 30-45 minutes at 37°C in the dark.

  • De-esterification : Wash the cells with fresh buffer and incubate for another 30 minutes to allow cellular esterases to cleave the AM ester group, trapping the Fura-2 dye inside the cells.

  • Imaging : Mount the coverslip in an imaging chamber on an inverted fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths, and a detector to capture emission at ~510 nm.

  • Data Acquisition : Acquire pairs of images at 340 nm and 380 nm excitation. The ratio of the fluorescence intensity (F340/F380) is directly proportional to the intracellular Ca²⁺ concentration.

  • Stimulation and Analysis : After establishing a baseline, perfuse the cells with a TRPM2 agonist (e.g., H₂O₂ or an ADPR analogue) and record the change in the F340/F380 ratio over time. The Grynkiewicz equation can be used to convert ratios to absolute Ca²⁺ concentrations after calibration.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through TRPM2 channels in the cell membrane.

  • Cell Preparation : Use cultured neurons or a heterologous expression system (e.g., HEK293 cells) transfected with TRPM2.

  • Solution Preparation :

    • External (Bath) Solution (mM) : 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal (Pipette) Solution (mM) : 140 Cs-Glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 2 Mg-ATP (pH 7.2 with CsOH). To activate TRPM2, include the desired concentration of ADPR (e.g., 100-300 µM) in the pipette solution.

  • Recording :

    • Pull glass micropipettes to a resistance of 3-6 MΩ when filled with the internal solution.

    • Approach a cell and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

    • Apply gentle suction to rupture the membrane patch, achieving the "whole-cell" configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Data Acquisition : Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit currents and determine the current-voltage (I-V) relationship. The characteristic outwardly rectifying I-V curve is a hallmark of TRPM2 activation.

  • Analysis : Measure the current amplitude at specific voltages (e.g., +80 mV) to quantify channel activity. Current density (pA/pF) is calculated by dividing the current amplitude by the cell capacitance to normalize for cell size.

Experimental and Therapeutic Workflows

Visualizing the workflow for drug discovery and target validation provides a clear roadmap for research and development.

TRPM2_Drug_Discovery_Workflow cluster_discovery Phase 1: Inhibitor Discovery & In Vitro Validation cluster_preclinical Phase 2: Preclinical In Vivo Validation HTS High-Throughput Screen (e.g., Ca²⁺ influx assay) Hits Identify 'Hit' Compounds HTS->Hits Electro Electrophysiology Validation (Patch-Clamp on TRPM2-expressing cells) Hits->Electro Selectivity Selectivity & Specificity Assays (Test against other TRP channels) Electro->Selectivity Lead_Opt Lead Optimization (Medicinal Chemistry) Selectivity->Lead_Opt PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) Lead_Opt->PKPD Animal_Model Administer to Disease Model (e.g., 6-OHDA or APP/PS1 mouse) PKPD->Animal_Model Behavior Behavioral Testing (Motor, Cognitive) Animal_Model->Behavior Histo Histology & Biomarker Analysis (Neuron counts, Inflammation markers) Animal_Model->Histo Tox Toxicology Studies Behavior->Tox Histo->Tox Candidate Clinical Candidate Selection Tox->Candidate

Workflow for TRPM2-targeted drug discovery.

Conclusion and Future Directions

The evidence strongly implicates the TRPM2 channel as a key pathological mediator of neuronal injury and death across multiple neurodegenerative diseases, particularly Alzheimer's and Parkinson's. Its position as a direct sensor of oxidative stress and a powerful modulator of intracellular calcium makes it an attractive therapeutic target. The neuroprotective effects observed upon genetic deletion or pharmacological inhibition of TRPM2 in various preclinical models are compelling.

Future research should focus on:

  • Developing highly selective TRPM2 inhibitors to minimize off-target effects and improve therapeutic potential.

  • Elucidating the role of TRPM2 in other neurodegenerative conditions , such as sporadic ALS and Huntington's disease, where its involvement is less clear.

  • Investigating the therapeutic window for TRPM2 inhibition, as the channel also plays physiological roles in the immune system and insulin (B600854) secretion.

By continuing to unravel the complexities of TRPM2 signaling in the brain, the scientific community can pave the way for novel therapeutic strategies aimed at halting the progression of these devastating diseases.

References

The Advent of Selective TRPM2 Antagonism: A Technical Guide to Novel ADPR Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A significant advancement in the study of TRPM2 channel pathophysiology has been achieved with the development of two novel, selective antagonists. This document provides an in-depth technical overview of these compounds, herein referred to as Compound 7i and Compound 8a, for researchers, scientists, and drug development professionals. These adenosine (B11128) 5'-diphosphoribose (ADPR) analogues represent a new class of tools for investigating the role of the TRPM2 channel in a variety of disease states and offer a promising scaffold for future therapeutic development.

The transient receptor potential melastatin-2 (TRPM2) channel is a non-selective cation channel that plays a critical role in sensing and responding to oxidative stress.[1][2] Its activation by ADPR, a product of cellular stress, leads to an influx of calcium ions, which can trigger a cascade of downstream signaling events implicated in neurodegenerative diseases, inflammation, and ischemia-reperfusion injury.[1][3][4] The lack of potent and selective inhibitors has historically hampered the precise elucidation of TRPM2's functions.[5] Compounds 7i and 8a address this critical gap in the pharmacological toolbox.

Core Efficacy and Selectivity Data

Compounds 7i and 8a have been demonstrated to be potent and selective inhibitors of the human TRPM2 channel. Their inhibitory activity was quantified using whole-cell patch-clamp recordings in HEK293 cells overexpressing the TRPM2 channel. The half-maximal inhibitory concentrations (IC50) for these compounds were determined to be in the low micromolar range.[5]

A crucial aspect of their characterization is their selectivity over other members of the transient receptor potential (TRP) channel family. Both compounds were tested against a panel of related TRP channels and showed no significant inhibitory activity, highlighting their specificity for TRPM2.[5]

CompoundTargetIC50 (μM)
7ihTRPM25.7
8ahTRPM25.4
Table 1: Inhibitory potency of compounds 7i and 8a against the human TRPM2 channel.[5]
CompoundTRPM7TRPM8TRPV1TRPV3
7iNo InhibitionNo InhibitionNo InhibitionNo Inhibition
8aNo InhibitionNo InhibitionNo InhibitionNo Inhibition
Table 2: Selectivity profile of compounds 7i and 8a against other TRP channels.[5]

Visualizing the Mechanism of Action

To understand the context in which these antagonists operate, it is essential to visualize the TRPM2 signaling pathway. Under conditions of oxidative stress, the production of reactive oxygen species (ROS) leads to DNA damage and the activation of poly(ADP-ribose) polymerase (PARP).[6] PARP utilizes NAD+ to generate poly(ADP-ribose), which is then catabolized to free ADPR.[7][8] ADPR binds to the NUDT9-H domain on the C-terminus of the TRPM2 channel, causing a conformational change that opens the channel pore and allows for the influx of Ca2+.[3][7] This influx of calcium can then activate various downstream signaling pathways, leading to inflammation, apoptosis, and other cellular responses.[9] Compounds 7i and 8a, as ADPR analogues, are proposed to competitively bind to the ADPR binding site, thereby preventing channel activation.

TRPM2_Signaling_Pathway cluster_upstream Upstream Activation cluster_channel Channel Gating cluster_downstream Downstream Effects Oxidative Stress (ROS) Oxidative Stress (ROS) DNA Damage DNA Damage Oxidative Stress (ROS)->DNA Damage PARP Activation PARP Activation DNA Damage->PARP Activation ADPR ADPR PARP Activation->ADPR NAD+ -> pADPR -> ADPR NAD+ NAD+ TRPM2 TRPM2 Channel ADPR->TRPM2 Binds to NUDT9-H Ca2+ Influx Ca2+ Influx TRPM2->Ca2+ Influx Opens Compound_7i_8a Compound 7i / 8a Compound_7i_8a->TRPM2 Antagonizes Inflammation Inflammation Ca2+ Influx->Inflammation Apoptosis Apoptosis Ca2+ Influx->Apoptosis Cellular Dysfunction Cellular Dysfunction Ca2+ Influx->Cellular Dysfunction

TRPM2 Signaling Pathway and Antagonist Action.

Experimental Protocols

The characterization of Compounds 7i and 8a was primarily achieved through whole-cell patch-clamp electrophysiology. The following is a detailed methodology based on standard practices for this type of analysis.

1. Cell Culture and TRPM2 Expression:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Transfection: For transient expression of the TRPM2 channel, HEK293 cells are seeded onto glass coverslips in 35 mm dishes. At 50-70% confluency, cells are transfected with a plasmid vector containing the full-length human TRPM2 cDNA using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. A co-transfection with a marker gene, such as green fluorescent protein (GFP), is recommended to identify successfully transfected cells for electrophysiological recording.

  • Inducible Expression: Alternatively, a stable HEK293 cell line with tetracycline-inducible TRPM2 expression can be used.[6][10][11] In this case, TRPM2 expression is induced by the addition of tetracycline (B611298) (e.g., 1 µg/mL) to the culture medium 24 hours prior to the experiment.[6][11]

2. Whole-Cell Patch-Clamp Electrophysiology:

  • Solutions:

    • External Solution (in mM): 147 NaCl, 2 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, and 13 glucose. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to ~310 mOsm.

    • Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, and 1 EGTA. The pH is adjusted to 7.2 with NaOH. To activate TRPM2 currents, 100 µM ADPR is included in the internal solution.

  • Recording Procedure:

    • Coverslips with transfected cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

    • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • A gigaohm seal is formed between the patch pipette and the membrane of a GFP-positive cell.

    • The membrane patch is then ruptured by gentle suction to establish the whole-cell configuration.

    • Cells are voltage-clamped at a holding potential of -60 mV.

    • Currents are recorded in response to voltage ramps (e.g., from -100 mV to +100 mV over 200 ms).

  • Compound Application:

    • To determine the IC50 values, various concentrations of Compound 7i or 8a are included in the internal pipette solution along with the ADPR agonist. The resulting currents are compared to control cells recorded with ADPR alone.

    • For selectivity testing, the same protocol is followed using cell lines expressing the other TRP channels of interest, with their respective specific agonists.

The following diagram illustrates the general workflow for screening and validating novel TRPM2 antagonists.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis and Validation Cell_Culture HEK293 Cell Culture Transfection Transfection with hTRPM2 Plasmid Cell_Culture->Transfection Cell_Plating Plate cells on coverslips Transfection->Cell_Plating Patch_Clamp Whole-Cell Patch-Clamp Cell_Plating->Patch_Clamp Data_Acquisition Record ADPR-induced currents Patch_Clamp->Data_Acquisition Compound_Application Apply Compounds 7i/8a Data_Acquisition->Compound_Application Inhibition_Measurement Measure current inhibition Compound_Application->Inhibition_Measurement IC50_Determination Calculate IC50 values Inhibition_Measurement->IC50_Determination Selectivity_Screening Screen against other TRP channels IC50_Determination->Selectivity_Screening Validation Confirm selectivity Selectivity_Screening->Validation

Workflow for Antagonist Screening and Validation.

Conclusion

Compounds 7i and 8a represent a significant step forward in the development of selective TRPM2 antagonists. Their well-defined potency and selectivity, combined with the detailed experimental protocols provided herein, will empower researchers to further investigate the intricate roles of the TRPM2 channel in health and disease. These compounds not only serve as valuable research tools but also provide a promising foundation for the rational design of future therapeutics targeting TRPM2-mediated pathologies.

References

The Bacterial BAM Complex and its Key Subunit BamB: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β-barrel assembly machinery (BAM) complex is an essential multiprotein machine located in the outer membrane of Gram-negative bacteria. Its primary function is to mediate the folding and insertion of β-barrel outer membrane proteins (OMPs) into the outer membrane, a process crucial for bacterial viability, pathogenesis, and drug resistance. The integrity and proper function of the outer membrane are critical for the survival of Gram-negative bacteria, making the BAM complex an attractive target for the development of novel antimicrobial agents.[1][2][3] This guide provides a detailed technical overview of the BAM complex, with a specific focus on the structure, function, and experimental analysis of its non-essential lipoprotein subunit, BamB.

The Architecture of the BAM Complex

In Escherichia coli, the BAM complex is a ~203 kDa assembly composed of five proteins: BamA, BamB, BamC, BamD, and BamE.[4][5] The stoichiometry of these subunits is generally accepted to be 1:1:1:1:1.[6] BamA is the central and only integral membrane component, itself a β-barrel protein, while BamB, BamC, BamD, and BamE are lipoproteins anchored to the inner leaflet of the outer membrane and exposed to the periplasm.[4][7]

Table 1: Components of the E. coli BAM Complex

SubunitMolecular Weight (kDa)EssentialityFunction
BamA~88YesCore channel for OMP insertion and folding.[4]
BamB~40NoScaffolding protein, enhances folding efficiency.[4][7]
BamC~34NoInteracts with BamD, regulatory role.[4]
BamD~26YesEssential for viability, interacts with BamA and nascent OMPs.[4]
BamE~10NoInteracts with BamA and BamD, stabilizing the complex.[4][8]
BamA: The Core Component

BamA is a member of the Omp85 superfamily and is the catalytic core of the complex. It consists of a C-terminal 16-stranded transmembrane β-barrel domain and an N-terminal periplasmic region containing five polypeptide-transport-associated (POTRA) domains (P1-P5).[9] These POTRA domains serve as a scaffold for the assembly of the lipoprotein subunits.[10] The β-barrel of BamA is proposed to undergo a conformational change, involving a "lateral gate" opening between its first and last β-strands, to allow the insertion of newly folded OMPs into the outer membrane.[11]

BamB: A Scaffolding Protein

BamB is the largest lipoprotein component of the BAM complex.[12] It adopts an eight-bladed β-propeller fold, a structure often involved in protein-protein interactions.[4][12] While not essential for the viability of E. coli, its absence leads to defects in the assembly of a subset of OMPs and can increase the bacterium's susceptibility to antibiotics.[7] BamB is thought to act as a scaffold, interacting with the POTRA domains of BamA to stabilize the complex and facilitate the efficient transfer of unfolded OMPs from periplasmic chaperones, such as SurA, to the BamA core.[4][7] Specifically, BamB has been shown to interact with POTRA domains 2, 3, 4, and 5 of BamA, with a primary interaction site at the hinge region between POTRA2 and POTRA3.[10][13][14]

Mechanism of OMP Assembly

The biogenesis of OMPs is a multi-step process that begins with their synthesis in the cytoplasm and translocation across the inner membrane into the periplasm via the Sec machinery. In the periplasm, chaperones like SurA bind to the unfolded OMPs, preventing their aggregation and delivering them to the BAM complex.[15]

The precise mechanism by which the BAM complex facilitates OMP folding and insertion is still under investigation, but a leading model suggests the following key steps:

  • Substrate Recognition: The unfolded OMP, in complex with a chaperone, is delivered to the periplasmic domains of the BAM complex. BamD is thought to play a crucial role in recognizing the C-terminal β-signal of the nascent OMP.[9]

  • Engagement with BamA: The C-terminal β-strand of the substrate OMP interacts with the first β-strand of the BamA barrel, initiating the folding process.[16]

  • Folding and Insertion: The subsequent β-strands of the OMP are progressively folded and inserted into the membrane through the lateral gate of BamA. The BAM complex is thought to lower the kinetic barrier for this process, possibly by locally perturbing the lipid bilayer.[17]

  • Release: Once folded and inserted, the mature OMP is released from the BAM complex into the outer membrane.

OMP_Assembly_Pathway cluster_cytoplasm Cytoplasm cluster_im Inner Membrane cluster_periplasm Periplasm cluster_om Outer Membrane Ribosome Ribosome uOMP_cyto Unfolded OMP Ribosome->uOMP_cyto Synthesis SecYEG SecYEG uOMP_cyto->SecYEG Targeting uOMP_peri Unfolded OMP SecYEG->uOMP_peri Translocation SurA SurA SurA_uOMP SurA-uOMP Complex BAM_Complex BAM Complex SurA_uOMP->BAM_Complex Delivery Folded_OMP Folded OMP BAM_Complex->Folded_OMP Folding & Insertion uOMP_periSurA uOMP_periSurA uOMP_periSurA->SurA_uOMP

Figure 1: OMP Biogenesis Pathway. An overview of the journey of an outer membrane protein from synthesis to its final destination.

Quantitative Data

Precise quantitative data for the interactions and kinetics of the BAM complex are still being actively researched. However, some key parameters have been determined.

Table 2: Structural Dimensions of the BAM Complex and its Components

ComponentDimensionValueMethod
BAM complex (overall)Width x Height~115 Å x 115 ÅX-ray Crystallography[11]
BamA β-barrel exit poreWidth x Height~15 Å x ~27 ÅX-ray Crystallography[11]
BamBCentral pore diameter (bottom)~20 ÅX-ray Crystallography[1]
BamBCentral pore diameter (top)~10 ÅX-ray Crystallography[1]

Table 3: Kinetic and Binding Parameters

Interaction/ProcessParameterValueMethod
BAM complex-catalyzed folding of tOmpA-A488k_fold0.78 ± 0.15 min⁻¹Fluorescence Spectroscopy
BAM complex substrate affinity for tOmpA-A488K₀.₅3.1 ± 1.1 µMFluorescence Spectroscopy
BamA-catalyzed folding of OmpATurnover number~1.7 OMPs/BamAIn vitro folding assay[4]

Note: A precise dissociation constant (Kd) for the BamB-BamA interaction has not been definitively reported in the literature reviewed.

Experimental Protocols

A variety of experimental techniques are employed to study the BAM complex and its components. Below are detailed methodologies for key experiments.

Expression and Purification of His-tagged BamB

This protocol describes the expression and purification of a soluble, non-lipidated form of BamB with an N-terminal hexa-histidine tag.

BamB_Purification Start Start Transform Transform E. coli with BamB expression vector Start->Transform Culture Grow culture and induce protein expression Transform->Culture Harvest Harvest cells by centrifugation Culture->Harvest Lyse Lyse cells by sonication Harvest->Lyse Clarify Clarify lysate by ultracentrifugation Lyse->Clarify IMAC Immobilized Metal Affinity Chromatography (IMAC) Clarify->IMAC Wash Wash with buffer containing low imidazole (B134444) IMAC->Wash Elute Elute with buffer containing high imidazole Wash->Elute SEC Size-Exclusion Chromatography (SEC) Elute->SEC Analyze Analyze purity by SDS-PAGE SEC->Analyze End End Analyze->End

Figure 2: Workflow for His-tagged BamB Purification. A step-by-step overview of the protein purification process.

Methodology:

  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding His-tagged BamB.[18][19]

  • Expression: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Lyse the cells by sonication on ice.[19]

  • Clarification: Remove cell debris by ultracentrifugation.

  • IMAC Purification: Apply the clarified lysate to a Ni-NTA affinity resin. Wash the resin extensively with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.[20][21]

  • Elution: Elute the bound His-tagged BamB with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[19]

  • Size-Exclusion Chromatography (SEC): For higher purity, subject the eluted protein to SEC to separate BamB from any remaining contaminants and aggregates.

  • Analysis: Analyze the purity of the final protein sample by SDS-PAGE.

In Vitro Reconstitution of the BAM Complex and OMP Folding Assay

This protocol outlines the reconstitution of the purified BAM complex into proteoliposomes and a subsequent assay to monitor OMP folding.[22][23]

BAM_Reconstitution_Assay cluster_reconstitution BAM Complex Reconstitution cluster_assay OMP Folding Assay Mix Mix purified BAM complex with solubilized lipids Dialyze Dialyze against detergent-free buffer Mix->Dialyze Proteoliposomes Formation of Proteoliposomes Dialyze->Proteoliposomes Incubate Incubate proteoliposomes with unfolded OMP and chaperone Proteoliposomes->Incubate Quench Quench reaction at different time points Incubate->Quench Analyze Analyze folding by SDS-PAGE (heat modifiability) Quench->Analyze

Figure 3: BAM Complex Reconstitution and Folding Assay. A schematic of the in vitro experimental setup.

Methodology:

  • Preparation of Liposomes: Prepare liposomes from E. coli polar lipids by sonication or extrusion.

  • Reconstitution: Mix the purified BAM complex (in detergent) with the prepared liposomes. Remove the detergent by dialysis or with bio-beads to allow the BAM complex to insert into the lipid bilayer, forming proteoliposomes.[24]

  • OMP Folding Assay:

    • Denature the substrate OMP (e.g., OmpA) in 8 M urea.

    • Initiate the folding reaction by diluting the denatured OMP into a reaction buffer containing the BAM-proteoliposomes and a periplasmic chaperone (e.g., SurA).[22]

    • Incubate the reaction at a suitable temperature (e.g., 30°C).

    • At various time points, take aliquots of the reaction and stop the folding process.

    • Analyze the samples by SDS-PAGE. Properly folded β-barrel proteins exhibit a characteristic "heat modifiability," where the folded form migrates faster on the gel than the heat-denatured form.[25]

    • Quantify the folded and unfolded bands to determine the kinetics of OMP folding.[25]

Site-directed Mutagenesis to Probe BamB-BamA Interaction

This technique is used to introduce specific amino acid substitutions at the interface of BamB and BamA to identify residues critical for their interaction.[14][26]

Methodology:

  • Primer Design: Design primers containing the desired mutation for the gene encoding either BamB or a POTRA domain of BamA.

  • PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the wild-type gene as a template.

  • Template Digestion: Digest the parental, non-mutated plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).

  • Transformation: Transform the mutated plasmid into E. coli.

  • Sequence Verification: Sequence the plasmid from the resulting colonies to confirm the presence of the desired mutation.

  • Functional Analysis: Express the mutant protein and assess its interaction with its binding partner using techniques such as co-immunoprecipitation or in vitro binding assays.[7]

Chemical Cross-linking Mass Spectrometry (XL-MS)

XL-MS is a powerful technique to identify protein-protein interactions and gain structural insights into protein complexes in their native state.[27][28]

Methodology:

  • Cross-linking Reaction: Incubate the purified BAM complex or whole bacterial cells with a chemical cross-linker (e.g., a lysine-reactive cross-linker like DSS). The cross-linker will form covalent bonds between amino acid residues that are in close proximity.

  • Quenching: Stop the cross-linking reaction by adding a quenching reagent (e.g., Tris buffer).

  • Protein Digestion: Digest the cross-linked proteins into smaller peptides using a protease (e.g., trypsin).

  • Mass Spectrometry: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the cross-linked peptides. The identification of a cross-linked peptide provides direct evidence of the proximity of the two linked amino acid residues in the protein complex.

Conclusion and Future Directions

The bacterial BAM complex represents a critical nexus for outer membrane biogenesis and a promising target for novel antibiotics. While significant progress has been made in elucidating its structure and function, many questions remain. The non-essential subunit BamB plays a crucial, albeit not fully understood, role in enhancing the efficiency of OMP assembly. Future research will likely focus on obtaining more precise quantitative data on the kinetics and thermodynamics of the interactions within the BAM complex and with its substrate OMPs. Single-molecule techniques and advanced structural methods will be instrumental in unraveling the dynamic conformational changes that drive the OMP folding and insertion process. A deeper understanding of the molecular mechanisms of the BAM complex, and the specific role of subunits like BamB, will undoubtedly pave the way for the rational design of new therapies to combat the growing threat of multidrug-resistant Gram-negative bacteria.

References

The Role of BamB in the Biogenesis of E. coli's Outer Membrane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The outer membrane of Gram-negative bacteria, such as Escherichia coli, is a formidable barrier, essential for their survival and a primary defense against antibiotics. The biogenesis of this crucial structure is orchestrated by the β-barrel assembly machinery (BAM) complex. This technical guide provides an in-depth examination of the BamB protein, a key, albeit non-essential, component of the BAM complex. Through a comprehensive review of current literature, this document details the structure, function, and interactions of BamB, presenting quantitative data, experimental methodologies, and visual representations of its molecular environment. Understanding the intricacies of BamB's function offers potential avenues for the development of novel antimicrobial agents that target outer membrane assembly.

Introduction: The β-Barrel Assembly Machinery (BAM) Complex

The proper insertion and folding of β-barrel outer membrane proteins (OMPs) are vital for the integrity and function of the Gram-negative bacterial outer membrane. This process is catalyzed by the multi-protein BAM complex. In E. coli, the BAM complex is composed of five proteins: the essential integral membrane protein BamA and four accessory lipoproteins, BamB, BamC, BamD, and BamE. While BamA and BamD are essential for cell viability, the accessory lipoproteins, including BamB, play crucial roles in optimizing the efficiency of OMP assembly.

The Structure and Function of BamB

BamB is a 40 kDa lipoprotein anchored to the inner leaflet of the outer membrane. Structurally, BamB adopts an eight-bladed β-propeller fold, a conformation that provides a large surface area for protein-protein interactions. Although not essential for the viability of E. coli, the absence of BamB leads to defects in outer membrane permeability and a significant reduction in the efficiency of OMP assembly, highlighting its important supportive role.

The primary function of BamB is to act as a scaffolding protein within the BAM complex. It directly interacts with the periplasmic domain of BamA, specifically with its Polypeptide Transport-Associated (POTRA) domains. This interaction is thought to stabilize the flexible POTRA domains of BamA in a conformation that is optimal for the recognition and subsequent folding of nascent OMPs delivered by periplasmic chaperones like SurA.

Quantitative Insights into BamB Function

While precise kinetic and binding affinity data for BamB's interactions are not always presented in a standardized tabular format across the literature, the collective evidence strongly indicates its role in enhancing the efficiency of the BAM complex. The presence of BamB has been shown to significantly increase the folding efficiency of certain OMPs both in vivo and in vitro.

ParameterObservationSignificanceReference
OMP Folding Efficiency Deletion of bamB results in a significant decrease in the folding efficiency of OMPs like OmpT in vitro.Demonstrates BamB's role in optimizing the speed and success of OMP assembly.
OMP Levels bamB deletion mutants exhibit noticeable defects in the overall levels of assembled OMPs in the outer membrane.Confirms the importance of BamB for maintaining a healthy outer membrane proteome.
Antibiotic Sensitivity Loss of BamB can lead to increased sensitivity to certain antibiotics.Suggests that the compromised outer membrane integrity due to inefficient OMP assembly makes the cell more vulnerable.
Virulence In pathogenic E. coli strains, deletion of bamB has been shown to decrease virulence.Highlights the importance of a fully functional BAM complex for bacterial pathogenesis.

BamB's Role in Cellular Signaling: The Rcs Pathway

The Regulator of Capsule Synthesis (Rcs) pathway is a stress response system in E. coli that senses damage to the cell envelope. The outer membrane lipoprotein RcsF is the sensory component of this pathway. The proper assembly of RcsF into a complex with OMPs by the BAM complex is crucial for its sensory function. While BamB does not directly participate in the signaling cascade, its role in ensuring the efficient functioning of the BAM complex is critical. A compromised BAM complex, for instance due to the absence of BamB, can lead to the mislocalization or improper assembly of RcsF, which in turn can trigger the Rcs stress response.

The BamB Lipoprotein: A Structural and Functional Deep Dive into the Core of the β-Barrel Assembly Machinery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The BamB lipoprotein is a crucial, albeit non-essential, component of the β-barrel assembly machinery (BAM) complex in Gram-negative bacteria. This complex is responsible for the folding and insertion of β-barrel proteins into the outer membrane, a process vital for bacterial survival and pathogenesis. BamB, the largest of the four lipoproteins in the complex, plays a significant role as a scaffold, enhancing the efficiency of outer membrane protein (OMP) assembly. This technical guide provides a comprehensive overview of the structure, domains, and functions of the BamB lipoprotein, intended for professionals in the fields of microbiology, structural biology, and drug development.

Molecular Architecture of BamB

BamB is a 40 kDa lipoprotein anchored to the inner leaflet of the outer membrane.[1] Its structure has been elucidated through X-ray crystallography, revealing a distinct eight-bladed β-propeller fold.[2][3] This toroidal, or doughnut-shaped, structure is formed by eight repeating WD40 domains, a motif commonly found in eukaryotic proteins involved in scaffolding and protein-protein interactions.[1][3] Each blade of the propeller is composed of four antiparallel β-strands.[2] The central pore of the β-propeller is a notable feature, although its direct function remains to be fully elucidated.[1][3]

Structural Homology and Key Features

The structural similarity of BamB to eukaryotic WD40 repeat proteins suggests a conserved role in mediating protein-protein interactions within larger complexes.[1][3] Mutagenesis studies have identified key residues on the surface of the BamB propeller that are crucial for its interaction with the central component of the BAM complex, BamA.[2][3] These residues, though distant in the primary sequence, cluster together on one face of the propeller, forming a continuous solvent-exposed surface that constitutes the primary binding interface.[2]

Domains and Functional Interactions

BamB's primary function within the BAM complex is to interact with and modulate the conformation of BamA, the central and essential OMP of the machinery.[1][3] BamA possesses a large periplasmic domain consisting of five polypeptide-transport-associated (POTRA) domains (P1-P5).[3]

Interaction with BamA POTRA Domains

BamB directly interacts with the periplasmic POTRA domains of BamA.[3][4] Specifically, structural and biochemical studies have pinpointed the interaction to the region encompassing POTRA domains 2 and 3 (P2-P3), a known flexible hinge region within the BamA periplasmic domain.[5][6] The interaction is mediated by hydrogen bonding and hydrophobic interactions.[4] Key residues on BamB (Arg77, Glu127, Glu150, Ser167, Leu192, Leu194, and Arg195) have been shown to be essential for this interaction with the POTRA3 domain of BamA.[4] By binding to this flexible linker, BamB is thought to act as a scaffold, stabilizing the conformation of the POTRA domains and optimally orienting them for the recognition and folding of nascent OMPs.[1][3]

Quantitative Data on BamB and the BAM Complex

ParameterValueMethodReference
kfold (for tOmpA-A488)0.78 ± 0.15 min-1Single-turnover kinetics with a fluorescent reporter[2]
Approximate Substrate Affinity (K0.5) (for tOmpA-A488)3.1 ± 1.1 µMSingle-turnover kinetics with a fluorescent reporter[2]

Table 1: Kinetic Parameters of the Wild-Type BAM Complex. This table summarizes the available quantitative data on the kinetic performance of the complete BAM complex.

Experimental Methodologies

The study of BamB's structure and function relies on a variety of advanced biochemical and biophysical techniques. While detailed, step-by-step protocols are beyond the scope of this guide, this section outlines the key experimental approaches employed by researchers in the field.

X-ray Crystallography

This technique has been instrumental in determining the high-resolution three-dimensional structure of BamB.

Summary of Protocol:

  • Protein Expression and Purification: The gene encoding BamB is typically cloned into an expression vector and overexpressed in E. coli. The protein is then purified from cell lysates using a combination of affinity chromatography (e.g., Ni-NTA for His-tagged proteins) and size-exclusion chromatography to obtain a homogenous sample.[7][8]

  • Crystallization: Purified BamB is concentrated and subjected to crystallization screening using various precipitants, buffers, and additives. The hanging-drop or sitting-drop vapor diffusion methods are commonly used.[8][9]

  • Data Collection and Structure Determination: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction patterns are recorded and processed to determine the electron density map, from which the atomic model of BamB is built and refined.[7][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure and dynamics of proteins in solution.

Summary of Protocol:

  • Isotope Labeling: For detailed structural studies, BamB is expressed in minimal media supplemented with 15N- and/or 13C-labeled compounds to produce isotopically enriched protein.

  • Sample Preparation: The purified, isotopically labeled BamB is concentrated and placed in a suitable buffer for NMR analysis.

  • Data Acquisition: A series of multidimensional NMR experiments (e.g., HSQC, HNCA, HNCO) are performed on a high-field NMR spectrometer to assign the chemical shifts of the protein's backbone and sidechain atoms.

  • Structure Calculation: Distance and dihedral angle restraints derived from the NMR data are used to calculate a family of structures that are consistent with the experimental data.

Pull-Down Assays

This method is used to confirm direct protein-protein interactions, such as that between BamB and BamA.[10]

Summary of Protocol:

  • Bait and Prey Preparation: A tagged version of one protein (the "bait," e.g., His-tagged BamA) is expressed and purified. The other protein (the "prey," e.g., untagged BamB) is also prepared from a cell lysate or as a purified protein.[11]

  • Binding: The tagged bait protein is immobilized on an affinity resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The prey protein is then incubated with the immobilized bait to allow for binding.[11]

  • Washing and Elution: The resin is washed to remove non-specifically bound proteins. The bound proteins are then eluted from the resin.[11]

  • Analysis: The eluted fractions are analyzed by SDS-PAGE and Western blotting using antibodies specific for the bait and prey proteins to confirm their co-elution.[10]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the quantitative characterization of binding interactions, providing information on binding affinity (Kd), stoichiometry (n), and the thermodynamics of the interaction (ΔH and ΔS).

Summary of Protocol:

  • Sample Preparation: Both interacting proteins (e.g., BamB and a specific BamA POTRA domain) are purified to high homogeneity and dialyzed extensively against the same buffer to minimize heats of dilution.[12][13]

  • Titration: One protein solution is placed in the sample cell of the calorimeter, and the other is loaded into the injection syringe. A series of small injections of the syringe solution into the cell is performed, and the heat released or absorbed upon binding is measured.[13]

  • Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. These data are then fit to a binding model to extract the thermodynamic parameters of the interaction.[12][13]

Signaling Pathways and Workflows

While BamB is not involved in a classical signaling pathway that involves signal transduction cascades, its role is integral to the workflow of OMP biogenesis. The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involving BamB.

The BAM Complex Assembly

BAM_Complex_Assembly cluster_OM Outer Membrane cluster_Periplasm Periplasm BamA BamA BamB BamB BamB->BamA Interacts with POTRA 2-3 BamC BamC BamD BamD BamC->BamD BamCDE_subcomplex BamCDE Subcomplex BamD->BamA Interacts with POTRA 5 BamE BamE BamE->BamD BamCDE_subcomplex->BamA Binds as a unit

BAM Complex Assembly Pathway
OMP Folding and Insertion Workflow

OMP_Folding_Workflow cluster_Cytoplasm Cytoplasm cluster_InnerMembrane Inner Membrane cluster_Periplasm Periplasm cluster_OuterMembrane Outer Membrane Ribosome Ribosome uOMP_cyto Unfolded OMP Ribosome->uOMP_cyto Synthesis Sec_translocon Sec Translocon uOMP_cyto->Sec_translocon Targeting uOMP_peri Unfolded OMP Sec_translocon->uOMP_peri Translocation Chaperones Periplasmic Chaperones (e.g., SurA, Skp) uOMP_peri->Chaperones Binding BAM_complex BAM Complex (BamABCDE) Chaperones->BAM_complex Delivery fOMP Folded OMP BAM_complex->fOMP Folding and Insertion

Outer Membrane Protein Biogenesis Workflow

Conclusion

The BamB lipoprotein, with its distinctive eight-bladed β-propeller architecture, serves as a critical scaffolding component of the β-barrel assembly machinery. Its interaction with the flexible POTRA domains of BamA is key to enhancing the efficiency of outer membrane protein biogenesis. While significant progress has been made in elucidating the structure and function of BamB, further research, particularly in obtaining quantitative binding data and developing detailed in vitro assembly assays, will be crucial for a complete understanding of its role. This knowledge will not only advance our fundamental understanding of bacterial cell biology but may also pave the way for the development of novel antimicrobial agents that target this essential pathway.

References

An In-depth Technical Guide on the Interaction Between BamB and the BamA POTRA Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β-barrel assembly machinery (BAM) complex is essential for the viability of Gram-negative bacteria, facilitating the folding and insertion of β-barrel proteins into the outer membrane. This complex is a critical checkpoint for outer membrane biogenesis and presents a promising target for novel antimicrobial agents. The core of the BAM complex is the integral membrane protein BamA, which is assisted by four lipoproteins: BamB, BamC, BamD, and BamE. This guide focuses on the crucial interaction between the lipoprotein BamB and the periplasmic polypeptide-transport-associated (POTRA) domains of BamA. Understanding the molecular details of this interaction is paramount for deciphering the mechanism of the BAM complex and for the rational design of inhibitors.

BamA possesses five N-terminal POTRA domains (P1-P5) that extend into the periplasm. These domains serve as a scaffold for the other BAM components and are involved in substrate recognition.[1] BamB, a non-essential but important lipoprotein, has been shown to significantly enhance the efficiency of outer membrane protein assembly.[2] It interacts directly with the POTRA domains of BamA, and this interaction is thought to stabilize the conformation of BamA, thereby optimizing it for substrate binding and folding.[2]

This technical guide provides a comprehensive overview of the BamB-BamA POTRA domain interaction, summarizing key structural and biochemical findings, detailing relevant experimental protocols, and visualizing the underlying molecular relationships.

Data Presentation: Interaction Summary

While precise quantitative data such as dissociation constants (Kd) from techniques like Surface Plasmon Resonance or Isothermal Titration Calorimetry for the BamB-BamA POTRA interaction are not extensively reported in the literature, a wealth of qualitative and semi-quantitative data from structural and biochemical studies provides significant insights. The following table summarizes these findings.

Interacting PartnersKey Interacting Domains/ResiduesExperimental EvidenceFunctional SignificanceCitations
BamB and BamABamB interacts primarily with BamA POTRA3. Interactions with POTRA2, POTRA4, and POTRA5 have also been reported.X-ray crystallography of BamB in complex with BamA POTRA3-4 and POTRA3-5 fragments; Co-immunoprecipitation; Mutagenesis studies; Cross-linking experiments.Stabilizes the flexible POTRA domains of BamA, potentially in a conformation optimal for substrate recognition and folding. Enhances the efficiency of outer membrane protein assembly.[2][3][4][5]
BamB ResiduesArg77, Glu127, Glu150, Ser167, Leu192, Leu194, Arg195Site-directed mutagenesis coupled with co-immunoprecipitation.These conserved residues are essential for the interaction with the POTRA3 domain of BamA.[5]
BamA Residuesβ-bulge in POTRA3Structural analysis of the BamB-BamA POTRA complex.Forms a key part of the interaction interface with BamB.[2]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Verify BamB-BamA Interaction

This protocol is adapted from studies investigating the interaction of BAM complex components and can be optimized for the specific analysis of the BamB-BamA interaction in E. coli.[5][6][7]

a. Cell Lysis and Protein Solubilization:

  • Grow E. coli cells expressing tagged BamB (e.g., His-tagged) and native BamA to mid-log phase.

  • Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% n-dodecyl-β-D-maltoside (DDM) or 1% Triton X-100, and a protease inhibitor cocktail).

  • Lyse the cells by sonication or by using a French press on ice.

  • Remove cell debris by centrifugation at 20,000 x g for 30 minutes at 4°C. The supernatant contains the solubilized membrane protein complexes.

b. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C with gentle rotation.

  • Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.

  • Add an antibody specific to the tag on BamB (e.g., anti-His antibody) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Pellet the beads by centrifugation and discard the supernatant.

c. Washing and Elution:

  • Wash the beads three to five times with wash buffer (lysis buffer with a lower detergent concentration, e.g., 0.1% DDM).

  • After the final wash, remove all supernatant.

  • Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

d. Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Perform a Western blot analysis using antibodies against BamA to detect its co-immunoprecipitation with BamB.

Expression and Purification of Soluble BamB and BamA POTRA Domains for In Vitro Studies

This protocol outlines the general steps for obtaining pure, soluble forms of BamB and BamA POTRA domains suitable for in vitro binding assays.[8][9][10]

a. Protein Expression:

  • Clone the gene encoding the soluble portion of BamB (lacking the N-terminal lipid anchor) and the desired BamA POTRA domains (e.g., POTRA1-5 or specific sub-domains like POTRA2-4) into suitable expression vectors, often with an affinity tag (e.g., His6-tag or GST-tag).

  • Transform the expression plasmids into an appropriate E. coli expression strain (e.g., BL21(DE3)).

  • Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the cells at a lower temperature (e.g., 16-25°C) overnight.

b. Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), with protease inhibitors).

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation at high speed (e.g., >30,000 x g) for 30-60 minutes at 4°C.

  • Apply the soluble fraction to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

  • Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

  • Elute the protein with an elution buffer containing a high concentration of the eluting agent (e.g., 250-500 mM imidazole).

  • For higher purity, perform a final size-exclusion chromatography step to separate the protein of interest from any remaining contaminants and aggregates.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

BamB_BamA_Interaction_Pathway Logical Flow of BamB-BamA POTRA Interaction cluster_periplasm Periplasm cluster_bamA BamA Periplasmic Domain cluster_function Functional Consequence BamB BamB Lipoprotein POTRA3 POTRA3 BamB->POTRA3 Primary Interaction BamA_POTRA BamA POTRA Domains (P1-P5) Flexible_Hinge Flexible Hinge (between P2 and P3) Conformation_Stabilization Stabilization of POTRA domains POTRA3->Conformation_Stabilization Leads to OMP_Substrate Unfolded OMP Substrate BAM_Complex Assembled BAM Complex OMP_Substrate->BAM_Complex Processed by Enhanced_Folding Enhanced OMP Folding Efficiency BAM_Complex->Enhanced_Folding Results in Conformation_Stabilization->OMP_Substrate Facilitates Binding of

Caption: Logical flow of the BamB-BamA POTRA interaction.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow Experimental Workflow for BamB-BamA Co-Immunoprecipitation start Start: E. coli cells expressing His-BamB and BamA cell_lysis Cell Lysis (e.g., Sonication in Detergent Buffer) start->cell_lysis solubilization Solubilization of Membrane Proteins cell_lysis->solubilization pre_clearing Pre-clearing Lysate with Protein A/G Beads solubilization->pre_clearing immunoprecipitation Immunoprecipitation: Incubate with anti-His Antibody pre_clearing->immunoprecipitation capture Capture with Protein A/G Beads immunoprecipitation->capture wash Wash Beads to Remove Non-specific Binders capture->wash elution Elution of Bound Proteins wash->elution analysis Analysis: SDS-PAGE and Western Blot for BamA elution->analysis end End: Confirmation of BamB-BamA Interaction analysis->end

Caption: Workflow for BamB-BamA Co-Immunoprecipitation.

Conclusion

The interaction between BamB and the POTRA domains of BamA is a key aspect of the function of the β-barrel assembly machinery in Gram-negative bacteria. While the non-essential nature of BamB has been established, its role in enhancing the efficiency of outer membrane protein assembly underscores its importance, particularly under stressful conditions. The structural and biochemical data accumulated to date provide a solid foundation for understanding this interaction at a molecular level.

This guide has summarized the current knowledge, provided detailed experimental protocols for further investigation, and visualized the key concepts. For researchers in academia and industry, a deeper understanding of the BamB-BamA POTRA interaction will be instrumental in developing novel strategies to disrupt outer membrane biogenesis, a promising avenue for the development of new antibiotics to combat multidrug-resistant bacteria. Further research is warranted to obtain high-resolution quantitative data on this interaction, which will undoubtedly refine our models of BAM complex function and aid in structure-based drug design efforts.

References

The Physiological Role of ITPKA in Cellular Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Summary

Inositol-1,4,5-trisphosphate 3-kinase A (ITPKA) is a bifunctional enzyme that plays a critical role in cellular signaling through its dual activities: the phosphorylation of inositol (B14025) 1,4,5-trisphosphate (Ins(1,4,5)P₃) and the bundling of filamentous actin (F-actin). Primarily expressed in neurons and testis, its ectopic expression is frequently associated with increased malignancy in various cancers. This guide provides a comprehensive overview of ITPKA's physiological functions, its regulation, and its involvement in key signaling pathways. It includes quantitative data on its enzymatic activity and binding affinities, detailed experimental protocols for its study, and visualizations of its signaling networks.

Quantitative Data on ITPKA Activity and Interactions

The following tables summarize the key quantitative parameters related to ITPKA's enzymatic function and its interactions with binding partners.

Parameter Value Substrate/Partner Notes References
K_m 0.4 µMIns(1,4,5)P₃High affinity for its sole substrate.[1]
V_max ~2-fold increase with PKA stimulationIns(1,4,5)P₃Absolute V_max values are not consistently reported in the literature, but its activity is enhanced by phosphorylation.[2]
K_d 6.8 µMF-actin (N-terminal domain)Represents the affinity of the N-terminal actin-binding domain for F-actin.[3]
K_d Not definitively quantifiedCalmodulin (CaM)Binds CaM in a Ca²⁺-dependent manner, which activates its kinase activity.[4]
K_d Not definitively quantifiedTubulinBinds to tubulin, suggesting a role in microtubule dynamics.

Table 1: Kinetic and Binding Affinity Data for ITPKA.

Tissue/Cell Type Expression Level Notes References
Brain (Hippocampus, Cerebellum) HighPredominantly in pyramidal neurons and Purkinje cells.[1][5]
Testis HighPhysiological expression.[1]
Lung Adenocarcinoma Significantly upregulatedAssociated with increased malignancy and metastasis.[1][6]
Breast Cancer Significantly upregulatedCorrelates with poor prognosis.[7]
Hepatocellular Carcinoma Significantly upregulatedAssociated with poor prognosis.

Table 2: Relative Expression Levels of ITPKA in Tissues and Cancers.

Signaling Pathways Involving ITPKA

ITPKA is a central node in cellular signaling, integrating calcium homeostasis and cytoskeletal dynamics.

Inositol Phosphate and Calcium Signaling Pathway

ITPKA's primary enzymatic role is to phosphorylate Ins(1,4,5)P₃, a key second messenger that triggers the release of calcium from intracellular stores. This phosphorylation terminates the Ins(1,4,5)P₃ signal and generates inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄), another signaling molecule. The activity of ITPKA is allosterically activated by Ca²⁺/Calmodulin, creating a negative feedback loop on Ins(1,4,5)P₃ levels.[2]

G GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 Ins(1,4,5)P₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP₃R on ITPKA ITPKA IP3->ITPKA substrate Ca_release Ca²⁺ Release ER->Ca_release Calmodulin Calmodulin Ca_release->Calmodulin binds IP4 Ins(1,3,4,5)P₄ ITPKA->IP4 produces Downstream_IP4 Downstream Effectors (e.g., RASA3, ORAI1) IP4->Downstream_IP4 modulates Ca_Calmodulin Ca²⁺/Calmodulin Complex Calmodulin->Ca_Calmodulin Ca_Calmodulin->ITPKA activates

Caption: ITPKA in the Inositol Phosphate and Calcium Signaling Pathway.

Regulation of the Actin Cytoskeleton

Independent of its kinase activity, ITPKA directly binds to and bundles F-actin through its N-terminal domain.[3] This interaction is crucial for the regulation of dendritic spine morphology in neurons and has been implicated in promoting cell migration and metastasis in cancer by facilitating the formation of cellular protrusions.[5][6] The C-terminal kinase domain also contributes to the formation of branched actin networks.[8]

G ITPKA ITPKA F_Actin F-Actin ITPKA->F_Actin binds & bundles Actin G-Actin Actin->F_Actin polymerization Bundled_Actin Bundled F-Actin F_Actin->Bundled_Actin Cell_Protrusions Cell Protrusions (e.g., Lamellipodia, Filopodia) Bundled_Actin->Cell_Protrusions promotes Dendritic_Spine Dendritic Spine Morphology Bundled_Actin->Dendritic_Spine regulates Cell_Migration Cell Migration & Metastasis Cell_Protrusions->Cell_Migration

Caption: ITPKA's Role in Regulating the Actin Cytoskeleton.

Downstream Signaling of Ins(1,3,4,5)P₄

The product of ITPKA's kinase activity, Ins(1,3,4,5)P₄, functions as a second messenger with its own set of downstream effectors. One key target is the GTPase-activating protein RASA3 (also known as GAP1IP4BP). Ins(1,3,4,5)P₄ binding to RASA3 is thought to modulate its activity towards small GTPases like Ras and Rap, thereby influencing cell proliferation and adhesion.[9][10][11] Additionally, Ins(1,3,4,5)P₄ has been shown to inhibit the ORAI1 calcium channel, which is involved in store-operated calcium entry (SOCE), suggesting a role in fine-tuning calcium signaling.[12]

G IP4 Ins(1,3,4,5)P₄ RASA3 RASA3 (GAP1IP4BP) IP4->RASA3 binds & modulates ORAI1 ORAI1 Channel IP4->ORAI1 inhibits Rap_GTP Rap-GTP RASA3->Rap_GTP promotes hydrolysis Rap_GDP Rap-GDP Rap_GTP->Rap_GDP Cell_Adhesion Cell Adhesion Rap_GDP->Cell_Adhesion regulates SOCE Store-Operated Ca²⁺ Entry (SOCE) ORAI1->SOCE

Caption: Downstream Effectors of the ITPKA Product, Ins(1,3,4,5)P₄.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study ITPKA's function.

In Vitro ITPKA Kinase Assay

This protocol describes a method to measure the kinase activity of ITPKA by quantifying the phosphorylation of its substrate, Ins(1,4,5)P₃.

Materials:

  • Recombinant ITPKA

  • Ins(1,4,5)P₃ substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)

  • Quenching solution (e.g., 1 M HCl)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing kinase reaction buffer, Ins(1,4,5)P₃, and recombinant ITPKA in a microcentrifuge tube.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding the quenching solution.

  • Separate the radiolabeled product (Ins(1,3,4,5)P₄) from unreacted [γ-³²P]ATP using an appropriate method, such as anion exchange chromatography.

  • Quantify the amount of incorporated ³²P in the product using a scintillation counter.

  • Calculate the specific activity of ITPKA (e.g., in pmol/min/mg).

F-actin Co-sedimentation Assay

This assay is used to determine the binding of ITPKA to F-actin.

Materials:

  • Recombinant ITPKA

  • Monomeric (G)-actin

  • Actin polymerization buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 50 mM KCl, 2 mM MgCl₂)

  • High-speed ultracentrifuge

  • SDS-PAGE equipment

Procedure:

  • Polymerize G-actin to F-actin by incubation in actin polymerization buffer at room temperature for 1 hour.

  • Incubate varying concentrations of recombinant ITPKA with a fixed concentration of pre-formed F-actin at room temperature for 30 minutes.

  • As a control, incubate ITPKA alone to assess its sedimentation in the absence of F-actin.

  • Pellet the F-actin and any bound proteins by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

  • Carefully separate the supernatant and the pellet.

  • Resuspend the pellet in a volume of sample buffer equal to the supernatant volume.

  • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting for ITPKA.

  • Quantify the amount of ITPKA in the pellet and supernatant fractions to determine the fraction of ITPKA bound to F-actin. The dissociation constant (K_d) can be calculated by plotting the concentration of bound ITPKA against the concentration of free ITPKA at different total ITPKA concentrations.

Microtubule Co-sedimentation Assay

This protocol is designed to investigate the interaction between ITPKA and microtubules.

Materials:

  • Recombinant ITPKA

  • Purified tubulin

  • Microtubule assembly buffer (e.g., 80 mM PIPES pH 6.8, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP)

  • Taxol (for microtubule stabilization)

  • High-speed ultracentrifuge

  • SDS-PAGE equipment

Procedure:

  • Polymerize tubulin into microtubules by incubation in microtubule assembly buffer at 37°C for 30 minutes.

  • Stabilize the microtubules by adding Taxol.

  • Incubate recombinant ITPKA with the pre-formed, stabilized microtubules at 37°C for 20 minutes.

  • As a control, incubate ITPKA alone to determine its sedimentation properties.

  • Pellet the microtubules and any associated proteins by ultracentrifugation (e.g., 50,000 x g for 30 minutes at 37°C).

  • Separate the supernatant and pellet fractions.

  • Analyze the fractions by SDS-PAGE and Western blotting using an anti-ITPKA antibody to detect the presence of ITPKA in each fraction.

  • Quantification of the bands will reveal the extent of ITPKA binding to microtubules.

Concluding Remarks

ITPKA stands at a critical intersection of cellular signaling, linking calcium homeostasis with cytoskeletal organization. Its dual functionality makes it a key regulator in complex physiological processes, including neuronal plasticity and development. The aberrant expression of ITPKA in various cancers and its association with a more aggressive phenotype highlight its potential as a therapeutic target. The development of specific inhibitors targeting either its kinase activity or its actin-bundling function could offer novel therapeutic strategies for cancer and potentially other diseases. The methodologies and data presented in this guide provide a foundational resource for researchers and drug development professionals aiming to further elucidate the roles of ITPKA and explore its therapeutic potential.

References

Methodological & Application

Application Notes: Utilizing BAMB-4 Inhibitor (CMI-408) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The Bio-Active Molecule Binder-4 (BAMB-4) is a receptor tyrosine kinase (RTK) that has been identified as a key regulator in cellular signaling pathways controlling proliferation, survival, and differentiation. Dysregulation of this compound activity, often through overexpression, is implicated in the progression of various solid tumors. Upon ligand binding, this compound dimerizes and undergoes autophosphorylation, creating docking sites for downstream signaling proteins. This activation primarily triggers two major pathways: the PI3K/Akt/mTOR pathway, which promotes cell survival and growth, and the MAPK/ERK pathway, which is crucial for cell proliferation.

CMI-408 is a potent and selective, ATP-competitive small molecule inhibitor of this compound kinase activity. By occupying the ATP-binding pocket, CMI-408 prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. These application notes provide detailed protocols for utilizing CMI-408 in cell culture to study its effects on cell viability and to confirm its mechanism of action by analyzing the phosphorylation status of this compound and its key downstream targets.

Data Presentation

Table 1: In Vitro Efficacy of CMI-408 Across Various Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) of CMI-408 in different cancer cell lines, as determined by a 72-hour MTS cell viability assay.

Cell LineCancer TypeThis compound ExpressionIC50 (nM) of CMI-408
A549Non-Small Cell Lung CancerHigh85
MCF-7Breast CancerModerate250
U-87 MGGlioblastomaHigh120
PC-3Prostate CancerLow>10,000
HCT116Colorectal CancerModerate310
Table 2: Effect of CMI-408 on Cell Viability in A549 Cells

This table shows the percentage of viable A549 cells after a 72-hour treatment with various concentrations of CMI-408. Data is normalized to the vehicle control (0.1% DMSO).

CMI-408 Concentration (nM)Average Cell Viability (%)Standard Deviation
0 (Vehicle)1005.2
1092.54.8
5065.13.9
10048.24.1
25025.73.5
50012.32.8
10005.61.9
Table 3: Summary of Western Blot Densitometry Analysis

This table presents the relative band intensities from a Western blot analysis of A549 cells treated with CMI-408 (250 nM) for 4 hours. The data shows the inhibition of phosphorylation of this compound and its downstream targets, normalized to their respective total protein levels.

Protein TargetRelative Phosphorylation Level (Treated vs. Vehicle)
Phospho-BAMB-4 (Tyr1173)0.15
Phospho-Akt (Ser473)0.28
Phospho-ERK1/2 (Thr202/Tyr204)0.35

Signaling Pathway and Experimental Workflow

BAMB_4_Signaling_Pathway This compound Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BAMB4 This compound Receptor PI3K PI3K BAMB4->PI3K RAS RAS BAMB4->RAS CMI408 CMI-408 (this compound Inhibitor) CMI408->BAMB4 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation Survival Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: CMI-408 inhibits this compound autophosphorylation, blocking downstream PI3K/Akt and MAPK/ERK pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_inhibitor Prepare CMI-408 Stock (10 mM in DMSO) prep_cells Seed Cells in Plates (e.g., 96-well or 6-well) treat_cells Treat Cells with Serial Dilutions of CMI-408 prep_cells->treat_cells Allow cells to adhere overnight incubate Incubate for Desired Duration (e.g., 4h or 72h) treat_cells->incubate mts_assay Cell Viability Assay (MTS) incubate->mts_assay For 72h incubation western_blot Western Blot Analysis incubate->western_blot For 4h incubation data_analysis Data Analysis & Plotting mts_assay->data_analysis western_blot->data_analysis

Application of TRPM2 Antagonists in Parkinson's Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and the accumulation of α-synuclein aggregates.[1][2][3] Emerging evidence implicates the Transient Receptor Potential Melastatin 2 (TRPM2) channel as a key player in the pathophysiology of PD.[4][5][6] TRPM2 is a calcium-permeable cation channel activated by oxidative stress, a well-established contributor to neurodegeneration in PD.[4][7][8] Overactivation of TRPM2 leads to calcium influx, mitochondrial dysfunction, inflammation, and ultimately, neuronal cell death.[4][7][9] This makes TRPM2 a promising therapeutic target for neuroprotective strategies in PD.[4][10][11]

These application notes provide a comprehensive overview of the use of TRPM2 antagonists in preclinical models of Parkinson's disease, summarizing key quantitative findings and detailing experimental protocols to guide researchers in this field.

Signaling Pathway of TRPM2 in Parkinson's Disease

Neurotoxins used to model Parkinson's disease, such as MPP+ (the active metabolite of MPTP) and 6-OHDA, induce significant oxidative stress through the generation of reactive oxygen species (ROS).[6][7] This oxidative stress activates the PARP1 enzyme, leading to the production of ADP-ribose (ADPR), which in turn activates the TRPM2 channel.[12][13] The opening of the TRPM2 channel results in a sustained influx of Ca2+, disrupting cellular homeostasis.[4][7] This calcium overload triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of apoptotic pathways involving caspases and calpains, and neuroinflammation mediated by activated microglia, ultimately leading to dopaminergic neuronal death.[7][9][10][11]

TRPM2_Signaling_Pathway cluster_stress Cellular Stressors cluster_intracellular Intracellular Events cluster_antagonists Therapeutic Intervention PD_Models PD Neurotoxins (MPP+, 6-OHDA, Rotenone) ROS ↑ Reactive Oxygen Species (ROS) PD_Models->ROS PARP1 PARP1 Activation ROS->PARP1 TRPM2 TRPM2 Channel Activation ROS->TRPM2 ADPR ↑ ADP-Ribose (ADPR) PARP1->ADPR ADPR->TRPM2 Ca_Influx ↑ Intracellular Ca2+ TRPM2->Ca_Influx Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Apoptosis ↑ Calpain/Caspase Activity (e.g., Caspase-3) Ca_Influx->Apoptosis Neuroinflammation Microglial Activation (↑ Pro-inflammatory Cytokines) Ca_Influx->Neuroinflammation Mito_Dys->ROS Cell_Death Dopaminergic Neuronal Death Apoptosis->Cell_Death Neuroinflammation->Cell_Death TRPM2_Ant TRPM2 Antagonists (e.g., AG490, ACA, 2-APB) TRPM2_Ant->TRPM2 Inhibit PARP_Inh PARP1 Inhibitors (e.g., PJ34, DPQ) PARP_Inh->PARP1 Inhibit Experimental_Workflow cluster_pre Pre-Surgical Phase cluster_surgery Surgical Phase cluster_post Post-Surgical Phase Acclimatization Animal Acclimatization (1 week) Treatment_Start TRPM2 Antagonist/Vehicle Administration (Day -1) Acclimatization->Treatment_Start Surgery Stereotaxic Surgery: Unilateral 6-OHDA Injection (Day 0) Treatment_Start->Surgery Treatment_Cont Continued Daily Antagonist/Vehicle Admin. Surgery->Treatment_Cont Behavior Behavioral Testing (e.g., Days 6, 13, 20) Treatment_Cont->Behavior Euthanasia Euthanasia & Tissue Collection (Day 21) Treatment_Cont->Euthanasia Behavior->Euthanasia Analysis Immunohistochemistry & Immunoblotting Analysis Euthanasia->Analysis

References

Application Notes: Utilizing MIND4-17 to Investigate Oxidative Stress in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress is a critical factor in the pathogenesis of numerous neurodegenerative diseases. It arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates. The central nervous system is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich composition. Consequently, a key therapeutic strategy involves the modulation of endogenous antioxidant defense mechanisms. One such mechanism is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which orchestrates the expression of a wide array of cytoprotective genes.

MIND4-17 is a potent activator of the Nrf2 signaling pathway. It offers a powerful tool for researchers studying the mechanisms of neuroprotection against oxidative stress. These application notes provide detailed protocols for the use of MIND4-17 in primary neuronal cell cultures to explore its neuroprotective effects.

Mechanism of Action

MIND4-17 functions by covalently modifying a specific cysteine residue (C151) on the Kelch-like ECH-associated protein 1 (Keap1). Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. The modification of Keap1 by MIND4-17 disrupts the Keap1-Nrf2 complex. This disruption leads to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, thereby initiating the transcription of various antioxidant and detoxification enzymes, such as Heme Oxygenase-1 (HO-1).

MIND4_17_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MIND4 MIND4-17 Keap1_Nrf2 Keap1-Nrf2 Complex MIND4->Keap1_Nrf2 Covalent Modification (C151) Keap1 Keap1 Keap1_Nrf2->Keap1 Disruption Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Ub Ubiquitin Keap1->Ub Targets Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Promotes Transcription

Caption: MIND4-17 Signaling Pathway.

Data Presentation

The following tables summarize the quantitative data regarding the effects of MIND4-17, providing a clear comparison for experimental design.

Table 1: Dose-Dependent Neuroprotective Effects of MIND4-17 on Primary Murine Retinal Ganglion Cells (RGCs) Against High Glucose-Induced Cytotoxicity.

MIND4-17 Concentration (µM)Cell Viability (% of Control)Fold-Change in Nrf2 Target Gene Expression (vs. Vehicle) - Heme Oxygenase-1 (HO-1)
0 (Vehicle)1001.0
0.1Data not availableIncreased
0.5Significantly IncreasedIncreased
1.0Significantly IncreasedIncreased
2.0Significantly IncreasedIncreased
*Data is synthesized from studies demonstrating a significant and concentration-dependent increase in the expression of canonical ARE genes (Nqo1, Hmox1) with MIND4-17 treatment (0.1-

Generating a BamB Knockout Mutant in Escherichia coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The β-barrel assembly machinery (BAM) complex is essential for the insertion of β-barrel proteins into the outer membrane of Gram-negative bacteria, making it a compelling target for novel antibiotic development. BamB is a non-essential lipoprotein component of this complex in Escherichia coli, and its absence leads to defects in outer membrane integrity and increased susceptibility to certain antibiotics. This document provides detailed protocols for generating a bamB knockout mutant in E. coli using lambda Red recombineering followed by P1 transduction. Additionally, it outlines the role of BamB in the BAM complex and the phenotypic consequences of its deletion.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery of new therapeutic targets. The outer membrane of Gram-negative bacteria, a crucial barrier against many antibiotics, is maintained by the BAM complex. This machinery is responsible for the folding and insertion of β-barrel outer membrane proteins (OMPs). In E. coli, the BAM complex is composed of the essential proteins BamA and BamD, and three non-essential lipoproteins: BamB, BamC, and BamE.

BamB, a 42 kDa lipoprotein, is thought to function as a scaffold, enhancing the efficiency of the BAM complex. While not essential for viability, the deletion of bamB results in a compromised outer membrane, leading to increased sensitivity to large antibiotics like vancomycin (B549263) and bacitracin. This makes the generation of bamB knockout mutants a valuable tool for studying the BAM complex and for screening potential new antimicrobial agents that target outer membrane biogenesis.

Quantitative Data Summary

The deletion of bamB in E. coli results in measurable phenotypic changes. The following table summarizes key quantitative data associated with a ΔbamB mutant.

Phenotypic TraitWild-Type (e.g., BW25113)ΔbamB MutantFold ChangeReference
Outer Membrane Protein Levels
BamA100%65% (± 22%)~0.65[1]
Antibiotic Susceptibility (MIC, µg/mL)
Vancomycin>256~64-128-[2]
Rifampicin4>16>4[2]
Novobiocin16>128>8[2]
Bacitracin>1024~256-[2]

Note: MIC values can vary depending on the specific E. coli strain and experimental conditions. The data presented here are indicative of the increased susceptibility of a bamB mutant.

Signaling Pathway and Experimental Workflow Diagrams

The Role of BamB in the BAM Complex

The following diagram illustrates the organization of the BAM complex and the role of BamB in facilitating the assembly of OMPs.

BAM_Complex cluster_OM Outer Membrane cluster_Periplasm Periplasm BamA BamA BamB BamB BamB->BamA Interacts and stabilizes BamC BamC BamD BamD BamC->BamD BamD->BamA BamE BamE BamE->BamD UnfoldedOMP Unfolded OMP UnfoldedOMP->BamA Binds to POTRA domains Lambda_Red_Workflow start Start pcr 1. PCR Amplification of resistance cassette with homology arms to bamB start->pcr transform 2. Electroporation into E. coli expressing Lambda Red proteins pcr->transform recombination 3. Homologous Recombination at the bamB locus transform->recombination selection 4. Selection on antibiotic plates recombination->selection verification 5. Verification of knockout by PCR selection->verification end ΔbamB Mutant verification->end P1_Transduction_Workflow start Start lysate_prep 1. Preparation of P1 lysate from ΔbamB donor strain start->lysate_prep infection 2. Infection of recipient (wild-type) E. coli with P1 lysate lysate_prep->infection transduction 3. Transduction of ΔbamB::resistance allele infection->transduction selection 4. Selection on antibiotic plates transduction->selection verification 5. Verification of transductants by PCR selection->verification end Clean ΔbamB Mutant verification->end

References

Application Notes and Protocols for Studying BamA-BamB Protein Interaction In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The β-barrel assembly machinery (BAM) complex is essential for the biogenesis of outer membrane proteins (OMPs) in Gram-negative bacteria. This complex is composed of the central channel protein BamA and four associated lipoproteins, BamB, BamC, BamD, and BamE. The interaction between BamA and BamB is crucial for the efficient folding and insertion of a subset of OMPs, making it a key area of study for understanding bacterial outer membrane biogenesis and for the development of novel antimicrobial agents. BamB, a non-essential lipoprotein, is thought to act as a scaffold, stabilizing the POTRA domains of BamA to facilitate the efficient capture and folding of nascent OMPs.[1] This document provides detailed protocols for several in vivo methods to study the BamA-BamB interaction, including co-immunoprecipitation, in vivo photo-crosslinking, Bioluminescence Resonance Energy Transfer (BRET), and genetic assays.

Co-Immunoprecipitation (Co-IP) to Detect BamA-BamB Interaction

Co-immunoprecipitation is a powerful technique to study protein-protein interactions in their native cellular environment. This method involves using an antibody to capture a specific protein (the "bait," e.g., BamB), which in turn pulls down its interacting partners (the "prey," e.g., BamA) from a cell lysate. The entire complex is then isolated, and the presence of the prey protein is detected, typically by Western blotting.

Application

This protocol is designed to verify the in vivo interaction between BamA and BamB in E. coli and to assess how specific mutations in either protein affect this interaction.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow cluster_prep Cell Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture Grow E. coli expressing tagged BamB harvest Harvest and lyse cells cell_culture->harvest preclear Pre-clear lysate with control beads harvest->preclear incubation Incubate with anti-tag antibody preclear->incubation capture Capture complex with Protein A/G beads incubation->capture wash Wash beads to remove non-specific binders capture->wash elution Elute protein complexes wash->elution sds_page SDS-PAGE and Western Blot elution->sds_page detection Detect BamA and tagged BamB sds_page->detection

Caption: Workflow for Co-Immunoprecipitation of BamA-BamB.

Detailed Protocol: Co-Immunoprecipitation of BamA-BamB from E. coli

Materials:

  • E. coli strain expressing His-tagged or FLAG-tagged BamB.

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% (v/v) Triton X-100, 1 mM PMSF, and protease inhibitor cocktail.

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% (v/v) Triton X-100.

  • Elution Buffer: 0.1 M glycine (B1666218) pH 2.5 or 2x Laemmli sample buffer.

  • Anti-tag antibody (e.g., anti-His, anti-FLAG).

  • Anti-BamA antibody.

  • Protein A/G magnetic beads.

  • Western blot reagents.

Procedure:

  • Cell Culture and Harvest:

    • Grow E. coli expressing tagged BamB to mid-log phase (OD600 of 0.6-0.8).

    • Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Wash the cell pellet once with ice-cold PBS.

  • Cell Lysis:

    • Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer per gram of wet cell paste.

    • Lyse the cells by sonication on ice (e.g., 6 cycles of 10 seconds on, 30 seconds off).

    • Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C to remove cell debris.

    • Transfer the supernatant (total cell lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate:

    • Add 20 µL of equilibrated Protein A/G magnetic beads to 1 mg of total protein lysate.

    • Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

    • Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 1-2 µg of anti-tag antibody to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add 30 µL of equilibrated Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Collect the beads using a magnetic rack and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then collect the beads.

  • Elution:

    • After the final wash, remove all residual buffer.

    • Elute the protein complexes by adding 50 µL of Elution Buffer (e.g., 2x Laemmli sample buffer) and boiling for 5-10 minutes.

    • Alternatively, for native elution, use 0.1 M glycine pH 2.5, incubate for 5-10 minutes, collect the eluate, and neutralize with 1.5 M Tris-HCl pH 8.8.

  • Analysis by Western Blot:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies against BamA and the tag on BamB.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Quantitative Data Presentation
BamB MutantInteraction with BamA (Co-IP)PhenotypeReference
Wild-type BamB+++Wild-type OMP assembly[2]
BamB (L173S)+++Wild-type OMP assembly[2]
BamB (R176A)+++Wild-type OMP assembly[2]
BamB (D227A)+/-Impaired interaction, but functional in OMP assembly[2]
BamB (D229A)-No detectable interaction, but functional in OMP assembly[2]
BamB (L173S, L175S, R176A)-No detectable interaction, defective OMP assembly[2]

(+/-) indicates a significantly reduced interaction, while (-) indicates no detectable interaction.

In Vivo Photo-Crosslinking

In vivo photo-crosslinking is a technique used to capture transient or weak protein-protein interactions by forming a covalent bond between interacting partners. This is achieved by incorporating a photo-activatable amino acid analogue, such as p-benzoyl-L-phenylalanine (BPA), into one of the proteins at a specific site via amber codon suppression. Upon exposure to UV light, the BPA residue forms a covalent crosslink with nearby molecules, including interacting proteins.

Application

This method can be used to map the specific residues at the BamA-BamB interface by systematically replacing residues in one protein with BPA and identifying crosslinks to the other protein.

Experimental Workflow: In Vivo Photo-Crosslinking

Crosslinking_Workflow cluster_expression Protein Expression cluster_crosslinking Crosslinking and Isolation cluster_analysis Analysis transform Transform E. coli with plasmids for BPA incorporation and tagged protein culture Grow cells in the presence of BPA transform->culture uv_exposure Expose cells to UV light culture->uv_exposure lysis Lyse cells and solubilize membranes uv_exposure->lysis purification Purify tagged protein complex lysis->purification sds_page SDS-PAGE and Western Blot purification->sds_page detection Detect crosslinked BamA-BamB adduct sds_page->detection ms_analysis Optional: Mass Spectrometry to identify crosslinked peptides detection->ms_analysis

Caption: Workflow for In Vivo Photo-Crosslinking of BamA-BamB.

Detailed Protocol: In Vivo Photo-Crosslinking of BamA and BamB

Materials:

  • E. coli strain engineered for amber codon suppression (e.g., containing a plasmid for the evolved tRNA synthetase/tRNA pair).

  • Plasmids encoding the protein of interest (e.g., BamA or BamB) with an amber (TAG) codon at the desired position and an affinity tag (e.g., His-tag).

  • p-benzoyl-L-phenylalanine (BPA).

  • Minimal medium.

  • UV crosslinking apparatus (365 nm).

  • Buffers and reagents for protein purification and Western blotting.

Procedure:

  • Expression of BPA-containing Protein:

    • Co-transform the E. coli strain with the plasmid for the tRNA synthetase/tRNA pair and the plasmid for the target protein with the amber codon.

    • Grow the cells in minimal medium to an OD600 of ~0.3.

    • Add BPA to a final concentration of 1 mM and induce protein expression (e.g., with IPTG or arabinose).

    • Continue to grow the cells for 3-4 hours at 30°C.

  • In Vivo UV Crosslinking:

    • Harvest the cells by centrifugation and resuspend in PBS to an OD600 of 1.0.

    • Place the cell suspension in a petri dish on ice.

    • Irradiate the cells with 365 nm UV light for 15-30 minutes.

  • Purification of Crosslinked Complexes:

    • Harvest the irradiated cells and lyse them as described in the Co-IP protocol.

    • Solubilize the membrane proteins using a suitable detergent (e.g., 1% DDM).

    • Purify the tagged protein and its crosslinked partners using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Analysis:

    • Analyze the purified samples by SDS-PAGE and Western blotting.

    • Probe with antibodies against BamA and BamB to detect the higher molecular weight crosslinked adduct.

    • For precise identification of the crosslinked site, the crosslinked band can be excised from the gel and analyzed by mass spectrometry.

Quantitative Data Presentation
BPA Position in BamACrosslinked to BamB?Interaction RegionReference
Residues in POTRA2YesPOTRA2-BamB interface[3]
Residues in POTRA3YesPOTRA3-BamB interface[3]
Residues in POTRA4YesPOTRA4-BamB interface[3]
Residues in POTRA5YesPOTRA5-BamB interface[1]
BPA Position in BamBCrosslinked to BamA?Interaction RegionReference
K90YesBamB surface interacting with BamA[3]
D138YesBamB surface interacting with BamA[3]

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a proximity-based assay that measures protein-protein interactions in living cells. It relies on the non-radiative transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, Rluc) fused to one protein of interest to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) fused to another. Energy transfer occurs only when the donor and acceptor are in very close proximity (<10 nm), indicating an interaction.

Application

BRET can be used to quantify the BamA-BamB interaction in real-time in living E. coli and to screen for small molecules that disrupt this interaction. While this technique has been successfully applied to the BamA-BamD interaction, a similar approach can be adapted for BamA-BamB.[4][5]

Experimental Workflow: BRET Assay

BRET_Workflow cluster_constructs Plasmid Construction cluster_expression Expression in E. coli cluster_measurement BRET Measurement cluster_analysis Data Analysis clone_donor Clone BamA-Rluc fusion transform Co-transform E. coli with BamA-Rluc and BamB-YFP plasmids clone_donor->transform clone_acceptor Clone BamB-YFP fusion clone_acceptor->transform culture Grow cells and induce protein expression transform->culture prepare_cells Prepare cell suspension in 96-well plate culture->prepare_cells add_substrate Add coelenterazine (B1669285) (luciferase substrate) prepare_cells->add_substrate read_plate Measure luminescence at two wavelengths (donor and acceptor emission) add_substrate->read_plate calculate_ratio Calculate BRET ratio (Acceptor emission / Donor emission) read_plate->calculate_ratio normalize Normalize to control (e.g., BamA-Rluc + YFP) calculate_ratio->normalize

Caption: Workflow for a BRET-based assay of BamA-BamB interaction.

Detailed Protocol: BRET Assay for BamA-BamB Interaction

Materials:

  • Plasmids for expressing BamA-Rluc and BamB-YFP fusion proteins.

  • E. coli expression strain.

  • 96-well white microplates.

  • Coelenterazine h (luciferase substrate).

  • Plate reader capable of measuring luminescence at two distinct wavelengths (e.g., 475 nm for Rluc and 530 nm for YFP).

Procedure:

  • Plasmid Construction and Transformation:

    • Construct plasmids encoding BamA fused to Rluc and BamB fused to YFP. It is advisable to test both N- and C-terminal fusions.

    • Co-transform an E. coli expression strain with the BamA-Rluc and BamB-YFP plasmids. As a negative control, co-transform with BamA-Rluc and a plasmid expressing YFP alone.

  • Cell Culture and Induction:

    • Grow the transformed cells in appropriate media to mid-log phase.

    • Induce the expression of the fusion proteins.

  • BRET Measurement:

    • Harvest the cells and resuspend them in PBS or a suitable buffer.

    • Adjust the cell density to a consistent OD600.

    • Aliquot 100 µL of the cell suspension into the wells of a 96-well plate.

    • Add coelenterazine h to a final concentration of 5 µM.

    • Immediately measure the luminescence at the donor emission wavelength (~475 nm) and the acceptor emission wavelength (~530 nm).

  • Data Analysis:

    • Calculate the BRET ratio: (Luminescence at 530 nm) / (Luminescence at 475 nm).

    • Calculate the net BRET by subtracting the BRET ratio of the negative control from the BRET ratio of the experimental sample.

    • A significantly higher BRET ratio in the experimental sample compared to the control indicates an interaction.

Quantitative Data Presentation (Hypothetical)
ConditionNet BRET Ratio (Mean ± SD)Interpretation
BamA-Rluc + BamB-YFP0.85 ± 0.05Strong interaction
BamA-Rluc + YFP0.12 ± 0.02No specific interaction (background)
BamA-Rluc + BamB(D229A)-YFP0.15 ± 0.03Disrupted interaction
BamA-Rluc + BamB-YFP + Inhibitor X0.20 ± 0.04Inhibition of interaction

Genetic Assays

Genetic assays are valuable for probing the functional consequences of altered protein-protein interactions in vivo. By creating mutations in the genes encoding the interacting proteins, one can assess the impact on cellular fitness, such as growth rate or sensitivity to antibiotics.

Application

This approach can be used to identify residues critical for the BamA-BamB interaction by observing the phenotypic consequences of their mutation. For example, a bamB deletion mutant exhibits increased sensitivity to certain antibiotics; this phenotype can be used in a complementation assay to test the functionality of BamB mutants.

Experimental Workflow: Genetic Complementation Assay

Genetic_Assay_Workflow cluster_strain Strain and Plasmid Preparation cluster_assay Complementation Assay cluster_analysis Analysis create_mutant Create ΔbamB E. coli strain mutagenesis Site-directed mutagenesis of bamB on a plasmid transform Transform ΔbamB strain with plasmids (wild-type BamB, mutant BamB, empty vector) mutagenesis->transform spot_test Spot serial dilutions of cultures onto plates with and without selective agent (e.g., vancomycin) transform->spot_test incubation Incubate plates and observe growth spot_test->incubation compare_growth Compare growth of strains expressing mutant BamB to controls incubation->compare_growth

Caption: Workflow for a Genetic Complementation Assay.

Detailed Protocol: Genetic Complementation Assay

Materials:

  • E. coli ΔbamB strain.

  • Plasmids carrying wild-type bamB, mutant bamB alleles, and an empty vector control.

  • LB agar (B569324) plates with appropriate antibiotics for plasmid selection.

  • LB agar plates containing a selective agent (e.g., vancomycin).

Procedure:

  • Strain and Plasmid Preparation:

    • Generate a clean deletion of the bamB gene in your E. coli strain of choice.

    • Using site-directed mutagenesis, create plasmids carrying bamB with mutations in the putative BamA-interaction domain.

  • Transformation:

    • Transform the ΔbamB strain with the plasmids encoding wild-type BamB, mutant BamB variants, and the empty vector.

  • Phenotypic Analysis:

    • Grow overnight cultures of the transformed strains.

    • Normalize the cultures to the same OD600.

    • Perform 10-fold serial dilutions of each culture.

    • Spot 5 µL of each dilution onto LB agar plates with and without the selective agent (e.g., 100 µg/mL vancomycin).

    • Incubate the plates at 37°C for 16-24 hours.

  • Data Analysis:

    • Compare the growth of the strains on the selective plates.

    • A mutant BamB that fails to complement the ΔbamB phenotype (i.e., shows increased sensitivity to the selective agent) is likely functionally impaired, potentially due to a disrupted interaction with BamA.

Quantitative Data Presentation
BamB VariantGrowth on Vancomycin (100 µg/mL)InterpretationReference
Wild-type BamB in ΔbamB+++Complementation[6]
Empty vector in ΔbamB-No complementation (sensitive)[6]
BamB (D341A) in ΔbamB-No complementation, likely due to misfolding/instability[6]
BamB (interaction-deficient mutant) in ΔbamB- or +/-Impaired function due to lack of BamA interaction[2]

(+++) indicates robust growth, (+/-) indicates impaired growth, and (-) indicates no growth.

Conclusion

The study of the BamA-BamB interaction is critical for a comprehensive understanding of outer membrane biogenesis in Gram-negative bacteria. The methods detailed in these application notes provide a robust toolkit for researchers to investigate this interaction in vivo. Co-immunoprecipitation and genetic assays are excellent for initial validation and functional assessment, while in vivo photo-crosslinking can provide high-resolution information about the interaction interface. BRET offers a powerful platform for quantitative analysis and high-throughput screening. By combining these approaches, researchers can gain deep insights into the molecular mechanisms governing the BamA-BamB interaction and its role in the broader context of the BAM complex, paving the way for the development of novel therapeutics targeting this essential bacterial machinery.

References

Application Note: In Vitro Reconstitution of Outer Membrane Protein Folding using Purified BAM Complex

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction In Gram-negative bacteria, the insertion and folding of β-barrel outer membrane proteins (OMPs) into the outer membrane is a crucial process facilitated by the β-barrel Assembly Machinery (BAM) complex.[1][2] This complex, composed of the core protein BamA and four associated lipoproteins (BamB-E) in E. coli, is essential for bacterial viability and pathogenesis, making it a prime target for novel antibiotics.[3][4][5] An in vitro OMP folding assay using a purified and reconstituted BAM complex provides a powerful, controlled system to dissect the mechanism of OMP biogenesis, study the kinetics of protein folding, and screen for inhibitory compounds.[6][7] This document provides detailed protocols for the purification of the BAM complex, its reconstitution into proteoliposomes, and the execution of an in vitro assay to monitor OMP folding.

Principle of the Assay The assay reconstitutes the final steps of OMP biogenesis in a defined system.[6] The core components are:

  • Purified BAM Complex: The complete, active machinery responsible for catalyzing OMP insertion and folding.[8][9]

  • Proteoliposomes: Lipid vesicles (liposomes) into which the BAM complex is embedded, mimicking the outer membrane environment.[1]

  • Denatured OMP Substrate: The specific outer membrane protein of interest, chemically denatured (e.g., with urea) to represent its unfolded state upon arrival in the periplasm.

  • Periplasmic Chaperone (e.g., SurA): Often included to maintain the OMP in a folding-competent state and deliver it to the BAM complex.[6][8]

The folding of the OMP substrate is typically monitored over time by SDS-PAGE. Many folded OMPs exhibit a characteristic "heat modifiability," migrating faster in the gel when unboiled compared to their heat-denatured (unfolded) counterparts.[1] This mobility shift allows for the quantification of the folded and unfolded populations.

Visualized Pathways and Workflows

BAM Complex-Mediated OMP Folding Pathway

OMP_Folding_Pathway cluster_periplasm Periplasm cluster_membrane Outer Membrane UnfoldedOMP Unfolded OMP Complex SurA-OMP Complex UnfoldedOMP->Complex Binding SurA SurA Chaperone SurA->Complex BAM BAM Complex Complex->BAM Delivery & Recognition FoldedOMP Folded & Inserted OMP BAM->FoldedOMP Catalyzed Folding & Insertion

Caption: Conceptual pathway of OMP delivery by SurA and subsequent folding by the BAM complex.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_reconstitution Reconstitution Phase cluster_assay Assay & Analysis Phase PurifyBAM 1. Purify BAM Complex Reconstitute 5. Reconstitute BAM into Proteoliposomes PurifyBAM->Reconstitute PrepOMP 2. Express & Purify OMP Substrate DenatureOMP 6. Denature OMP Substrate (e.g., in 8M Urea) PrepOMP->DenatureOMP PrepSurA 3. Purify SurA Chaperone RunAssay 7. Initiate Folding Reaction PrepSurA->RunAssay PrepLipo 4. Prepare Liposomes PrepLipo->Reconstitute Reconstitute->RunAssay DenatureOMP->RunAssay TimePoints 8. Collect Time Points RunAssay->TimePoints SDSPAGE 9. Analyze by SDS-PAGE (Heat Modifiability) TimePoints->SDSPAGE Quantify 10. Quantify Folded vs. Unfolded Bands SDSPAGE->Quantify

Caption: Step-by-step workflow for the in vitro OMP folding assay.

Experimental Protocols

Protocol 1: Purification of the BAM Complex

This protocol is based on expressing all Bam subunits together, which has been shown to yield a more active complex.[6]

  • Expression: Transform E. coli BL21(DE3) cells with an expression plasmid encoding all five BAM subunits (BamA-E), often with a His-tag on one subunit (e.g., BamA or BamC) for affinity purification.

  • Cell Growth: Grow cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow for 3-4 hours at 30°C.

  • Harvesting & Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and DNase I). Lyse cells using a French press or sonicator.

  • Membrane Isolation: Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris. Isolate the membrane fraction from the supernatant by ultracentrifugation (e.g., 150,000 x g for 1 hour).

  • Solubilization: Resuspend the membrane pellet in Solubilization Buffer (Lysis Buffer containing a detergent, e.g., 1% DDM) and stir for 1 hour at 4°C to extract membrane proteins.

  • Affinity Chromatography: Clarify the solubilized extract by ultracentrifugation and apply the supernatant to a Ni-NTA affinity column. Wash the column extensively with Wash Buffer (Lysis Buffer with a lower concentration of detergent, e.g., 0.02% DDM, and 20 mM imidazole). Elute the BAM complex with Elution Buffer (Wash Buffer containing 250-500 mM imidazole).

  • Size-Exclusion Chromatography (SEC): As a final purification step, load the eluted protein onto a SEC column (e.g., Superdex 200) pre-equilibrated with SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.02% DDM). Collect fractions containing the intact BAM complex.

  • Concentration & Storage: Pool and concentrate the peak fractions. Snap-freeze in liquid nitrogen and store at -80°C.

Protocol 2: Reconstitution of BAM Complex into Proteoliposomes

This protocol uses a dilution method to form proteoliposomes.[10]

  • Lipid Preparation: Prepare liposomes from E. coli polar lipid extract or a defined synthetic lipid mixture (e.g., POPC).[5] Dry the lipids under nitrogen gas and then under vacuum to form a thin film.

  • Hydration: Hydrate the lipid film in Liposome Buffer (e.g., 20 mM Tris-HCl pH 8.0) to a final concentration of 10-20 mg/mL.

  • Solubilization: Solubilize the hydrated lipids by adding a detergent (e.g., Triton X-100) and sonicating until the solution is clear.

  • Mixing: Mix the purified BAM complex (in detergent) with the solubilized lipids at a defined protein-to-lipid ratio (e.g., 1:100 w/w).

  • Detergent Removal: Rapidly dilute the mixture (~20-fold) in ice-cold, detergent-free buffer to form proteoliposomes.[10] Incubate on ice.

  • Harvesting: Pellet the proteoliposomes by ultracentrifugation (e.g., 200,000 x g for 1-2 hours).

  • Final Preparation: Resuspend the proteoliposome pellet in the desired Assay Buffer (e.g., 20 mM Tris pH 8.0) to a specific final concentration of BAM complex.

Protocol 3: The In Vitro OMP Folding Assay

This procedure outlines the kinetic analysis of OMP folding.

  • OMP Denaturation: Prepare the OMP substrate by denaturing the purified protein in Denaturation Buffer (e.g., Assay Buffer containing 6-8 M urea). A typical final stock concentration is 20-40 µM.

  • Reaction Setup: In a reaction tube, combine the Assay Buffer, SurA chaperone, and the denatured OMP substrate. The order of addition can be critical.[6]

  • Initiation: Start the folding reaction by adding the BAM-containing proteoliposomes. The final concentrations of components should be optimized but are typically in the nanomolar to low micromolar range.[5][6][8]

  • Time Course: Incubate the reaction at the desired temperature (e.g., 30°C).[1] At specific time points (e.g., 0, 2, 5, 10, 20, 40 minutes), withdraw an aliquot of the reaction.

  • Quenching: Immediately mix the aliquot with SDS-PAGE sample buffer without a reducing agent and do not boil this sample. This is the "unheated" sample that preserves the folded state. Prepare a corresponding "heated" sample by boiling it for 5 minutes.

Protocol 4: Analysis by SDS-PAGE
  • Gel Electrophoresis: Load the "unheated" and "heated" samples from each time point onto a cool-run SDS-PAGE gel.[1] The folded OMP will migrate faster in the unheated lane.

  • Visualization: Stain the gel with Coomassie Blue or perform a Western blot using an antibody specific to the OMP substrate.[1]

  • Quantification: Use densitometry software to measure the band intensity of the folded (fast-migrating) and unfolded (slow-migrating) species in the unheated lanes for each time point.

  • Data Analysis: Calculate the percentage of folded OMP at each time point: % Folded = (Intensity of Folded Band) / (Intensity of Folded Band + Intensity of Unfolded Band) * 100. Plot the % Folded versus time to visualize the folding kinetics. The data can be fitted to a first-order kinetic model to determine the folding rate.[1]

Data Presentation

Quantitative data from these assays should be organized for clarity and comparison.

Table 1: Typical Reaction Components for OMP Folding Assay

ComponentStock ConcentrationFinal ConcentrationPurpose
BAM Proteoliposomes~20 µM (BAM)0.1 - 0.2 µMCatalyzes OMP folding[6]
Denatured OMP20 µM0.1 - 0.2 µMSubstrate for folding[5]
SurA Chaperone100 µM1.0 - 2.0 µMPrevents OMP aggregation[6]
Assay Buffer10X1X (e.g., 20 mM Tris, pH 8.0)Maintains pH and conditions
Urea8 M< 1 MCarried over from OMP stock

Table 2: Representative Kinetic Data for BAM-Mediated OMP Folding

OMP SubstrateStrandsFolding Half-Life (t½)Folding Yield (%)Notes
OmpA8~2-5 min>50%Folding does not strictly require SurA.[1]
EspP12~2 min>50%Folds efficiently regardless of lipid composition.[1]
OmpT10~10-15 min~10-20%Activity can be monitored with a fluorogenic peptide.[8][9]
OmpG14>30 min<20%Exhibits significantly slower folding kinetics.[1]

Note: Values are approximate and can vary significantly based on specific experimental conditions such as lipid composition, temperature, and reagent purity.[1] The BAM complex has been shown to be catalytic, capable of folding multiple OMP substrates.[3][4][9]

References

Application Notes and Protocols for In Vivo Studies of BAMBI Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide detailed protocols for researchers and drug development professionals on the use of inhibitors of BMP and activin membrane-bound inhibitor (BAMBI) in in vivo animal studies. Initial literature searches revealed an ambiguity with the term "BAMB-4," which is associated with a TRPM2 antagonist or an ITPKA inhibitor, but for which in vivo inhibitor studies are not well-documented. In contrast, a significant body of research exists for the inhibition of BAMBI, a pseudoreceptor that negatively regulates the Transforming Growth Factor-β (TGF-β) signaling pathway. Overexpression of BAMBI has been implicated in the progression of certain cancers, making it a target for therapeutic intervention.

The primary method for in vivo inhibition of BAMBI detailed in the literature is the use of small interfering RNA (siRNA). The most common experimental approach involves the ex vivo transfection of cancer cells with BAMBI siRNA, followed by their implantation into immunocompromised mice to form xenograft tumors. This method allows for the study of BAMBI's role in tumor growth and metastasis in a controlled in vivo environment.

Data Presentation: In Vivo Inhibition of BAMBI

The following table summarizes quantitative data from a representative in vivo study using BAMBI siRNA in a colon cancer xenograft model. It is important to note that in this experimental paradigm, a direct dosage of the inhibitor in mg/kg is not administered to the animal. Instead, the therapeutic agent is delivered via the pre-transfected cells.

ParameterDetailsReference
Inhibitor BAMBI-small interfering RNA (siRNA)[1][2]
Animal Model Male athymic nude mice (6–8 weeks old)[1]
Disease Model Colorectal Cancer (CRC) Xenograft[1][2]
Cell Line HT-29 human colon adenocarcinoma cells[1]
Administration Route Subcutaneous (s.c.) injection of siRNA-transfected cells[1][2]
"Dosage" 4 x 10^6 HT-29 cells transfected with BAMBI siRNA per mouse[1]
Study Duration Tumor volume measured every 5 days[1][2]
Efficacy Readouts - Reduced tumor volume- Decreased expression of proliferation markers (Ki67, PCNA)- Inhibition of hepatic metastases[1][2]
Mechanism of Action Activation of the TGF-β/Smad signaling pathway[3]

Experimental Protocols

Preparation of BAMBI siRNA-transfected Cells for In Vivo Xenograft Model

This protocol describes the preparation of cancer cells with silenced BAMBI expression for subsequent injection into mice.

Materials:

  • HT-29 human colon cancer cells

  • BAMBI siRNA and scramble siRNA (negative control)

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM Reduced Serum Medium

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: The day before transfection, seed HT-29 cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation: a. For each well to be transfected, dilute the required amount of BAMBI siRNA or scramble siRNA into Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM. c. Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 5-10 minutes at room temperature to allow for complex formation.

  • Transfection: a. Add the siRNA-lipid complexes to the respective wells containing the HT-29 cells. b. Gently rock the plate to ensure even distribution. c. Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Harvesting Cells for Injection: a. After incubation, aspirate the medium and wash the cells with PBS. b. Add Trypsin-EDTA to detach the cells. c. Once detached, add complete medium to inactivate the trypsin. d. Collect the cell suspension and centrifuge. e. Resuspend the cell pellet in sterile, serum-free medium or PBS. f. Count the cells and adjust the concentration to 4 x 10^7 cells/mL (for a 100 µL injection volume to deliver 4 x 10^6 cells).[1] g. Place the cell suspension on ice and transport for injection.

In Vivo Xenograft Tumor Model and Monitoring

This protocol outlines the procedure for establishing and monitoring xenograft tumors from BAMBI siRNA-transfected cells.

Materials:

  • Male athymic nude mice (6-8 weeks old)

  • Prepared BAMBI siRNA-transfected HT-29 cells and control cells

  • 1 mL syringes with 27-30 gauge needles

  • Anesthetic (e.g., isoflurane)

  • Calipers

  • Animal monitoring equipment

Procedure:

  • Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.

  • Cell Injection: a. Anesthetize the mice. b. Subcutaneously inject 100 µL of the cell suspension (containing 4 x 10^6 cells) into the flank of each mouse.[1] c. Have separate groups for BAMBI siRNA-transfected cells and control (scramble siRNA-transfected) cells.

  • Tumor Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors are palpable (e.g., 100–150 mm³), begin measuring the tumor volume every 5 days using calipers.[1] c. Calculate tumor volume using the formula: Volume = (length × width²)/2.[1] d. Monitor the health and body weight of the mice throughout the study.

  • Study Endpoint and Tissue Collection: a. At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice according to institutional guidelines. b. Excise the tumors for further analysis (e.g., Western blotting for protein expression, immunohistochemistry for proliferation markers). c. Examine organs, such as the liver, for metastases.

Mandatory Visualizations

BAMBI in the TGF-β Signaling Pathway

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII Binds TGFbRI TGF-β RI TGFbRII->TGFbRI Recruits & Phosphorylates Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates BAMBI BAMBI (Pseudoreceptor) BAMBI->TGFbRI Inhibits (No Kinase Domain) pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression Regulates

Caption: BAMBI acts as a pseudoreceptor, inhibiting TGF-β signaling by binding to TGF-β receptors without a functional intracellular kinase domain.

Experimental Workflow for In Vivo BAMBI Inhibition

experimental_workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_analysis Analysis Phase start Start: HT-29 Cells in Culture transfection Transfect cells with BAMBI siRNA or Scramble siRNA start->transfection harvest Harvest and Prepare Cells for Injection transfection->harvest injection Subcutaneous Injection into Athymic Nude Mice (4x10^6 cells/mouse) harvest->injection tumor_growth Tumor Formation and Growth injection->tumor_growth monitoring Monitor Tumor Volume (every 5 days) tumor_growth->monitoring monitoring->tumor_growth Repeat endpoint Study Endpoint: Euthanasia and Tissue Collection monitoring->endpoint analysis Analyze Tumors and Metastases: - Tumor Volume - Protein Expression (Western Blot) - Proliferation Markers (IHC) endpoint->analysis

Caption: Workflow for assessing BAMBI inhibition in a xenograft mouse model using pre-transfected cancer cells.

References

Application Notes and Protocols for Assessing TRPM2 Channel Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the activity of the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a non-selective cation channel activated by intracellular ADP-ribose (ADPR), oxidative stress, and temperature.[1][2][3] Dysregulation of TRPM2 is implicated in various pathological conditions, making it a critical target for drug discovery.[4][5]

Introduction to TRPM2

TRPM2 is a Ca2+-permeable cation channel that plays a significant role in numerous physiological and pathological processes, including immune response, insulin (B600854) secretion, and neuronal cell death.[2][6][7] Its activation is primarily triggered by the binding of ADPR to its C-terminal NUDT9-H domain.[7][8] This process is further modulated by intracellular Ca2+ concentrations, creating a positive feedback loop.[9][10][11] Oxidative stress, leading to the production of reactive oxygen species (ROS), can induce DNA damage and activate poly(ADP-ribose) polymerase (PARP), which in turn generates ADPR, linking cellular stress to TRPM2 activation.[1][4][12][13]

Key Techniques for Assessing TRPM2 Activity

Several robust methods are available to assess TRPM2 channel activity, each with distinct advantages and applications. The primary techniques include:

  • Electrophysiology (Patch-Clamp): The gold standard for directly measuring ion channel currents with high temporal and voltage resolution.[3][6][14]

  • Calcium Imaging: A widely used method to monitor changes in intracellular calcium concentrations ([Ca2+]i) upon channel activation, suitable for high-throughput screening.[6][15][16]

  • Biochemical Assays: Indirect methods that measure downstream cellular events following TRPM2 activation, such as cell viability and apoptosis.[17][18]

Electrophysiology: Whole-Cell Patch-Clamp

The whole-cell patch-clamp technique allows for the direct measurement of ionic currents flowing through TRPM2 channels across the entire cell membrane.[6][19] This method provides detailed information about channel gating, conductance, and pharmacology.[3][14]

Quantitative Data: TRPM2 Modulators (Electrophysiology)
CompoundActionIC50/EC50Cell TypeSpeciesReference
N-(p-amylcinnamoyl)anthranilic acid (ACA)InhibitorIC50 = 1.7 µMHEK293Human[20]
Flufenamic acidInhibitor0.5 mM (concentration for inhibition)Ventricular MyocytesMouse[21]
ADP-ribose (ADPR)Agonist-Ventricular MyocytesMouse[21]
Intracellular Ca2+Co-agonistEC50 = 340 nMHEK293Human[9]
Acidic pH (extracellular)InhibitorIC50 for H+ = 20 µM (pH 4.7)HEK293Human[22]
Experimental Protocol: Whole-Cell Patch-Clamp Recording of TRPM2 Currents

1. Materials and Reagents:

  • Cells: HEK293 cells stably expressing human TRPM2 or native cells endogenously expressing TRPM2 (e.g., U937 cells).[20]

  • Extracellular (Bath) Solution (in mM): 127 NaCl, 5.4 CsCl, 2 CaCl2, 1.3 MgSO4, 10 HEPES, 10 Na-HEPES, 15 glucose, 4-aminopyridine, 0.001 verapamil; pH adjusted to 7.4.[21]

  • Intracellular (Pipette) Solution (in mM): 110 CsCl, 20 triethylammonium (B8662869) chloride, 10 HEPES, 10 EGTA, 5 MgATP; pH adjusted to 7.2 with CsOH.[21] To activate TRPM2, include 300 µM ADP-ribose in the pipette solution.[21]

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ when filled with intracellular solution.[23]

  • Patch-Clamp Amplifier and Data Acquisition System.

2. Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy and electrophysiological recording.

  • Pipette Preparation: Fire-polish the patch pipettes and fill with the intracellular solution, ensuring no air bubbles are trapped at the tip.[19][24]

  • Seal Formation: Approach a single, healthy cell with the patch pipette while applying slight positive pressure.[23][24] Once the pipette touches the cell membrane, release the pressure to facilitate the formation of a high-resistance (GΩ) seal.[23]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.[19][24] The intracellular solution will then dialyze into the cell.

  • Equilibration: Allow the cell to equilibrate with the intracellular solution for 3-5 minutes before starting recordings.[23]

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -60 mV.[23]

    • To elicit TRPM2 currents, apply a voltage ramp protocol from -100 mV to +100 mV over 500 ms, repeated every 10 seconds.[23]

  • Data Acquisition: Record the resulting currents. Activation of TRPM2 by intracellular ADPR will result in a characteristic outwardly rectifying current.

  • Pharmacological Modulation: To test inhibitors, perfuse the bath with the extracellular solution containing the compound of interest (e.g., 20 µM ACA) and record the change in current amplitude.[20]

G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_prep Plate cells on coverslip approach Approach cell with pipette cell_prep->approach pipette_prep Pull and fill patch pipette pipette_prep->approach solutions Prepare intra- and extracellular solutions solutions->approach seal Form GΩ seal approach->seal rupture Rupture membrane (whole-cell) seal->rupture record Apply voltage protocol and record currents rupture->record compound Apply test compound record->compound analyze Analyze current-voltage (I-V) relationship compound->analyze compare Compare currents before and after compound application analyze->compare

Calcium Imaging

Calcium imaging is a high-throughput method to indirectly measure TRPM2 channel activity by monitoring the influx of Ca2+ upon channel opening.[6][16] This is typically achieved using fluorescent Ca2+ indicators like Fluo-4 or Fura-2.[15]

Quantitative Data: TRPM2 Modulators (Calcium Imaging)
CompoundActionIC50/EC50Cell TypeSpeciesReference
N-(p-amylcinnamoyl)anthranilic acid (ACA)InhibitorIC50 = 1.7 µM (H2O2-induced)HEK293Human[20]
2-Aminoethoxydiphenyl borate (B1201080) (2-APB)InhibitorAbolished temperature response at 30 µMPOA neuronsMouse[25]
Hydrogen Peroxide (H2O2)Activator (via ADPR)100 µM - 1 mMHEK293Human[17][26]
Experimental Protocol: Fluo-4 AM Calcium Influx Assay

This protocol is adapted for a 384-well plate format, ideal for high-throughput screening (HTS).[27]

1. Materials and Reagents:

  • Cells: HEK293 cells stably expressing human TRPM2.[27]

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[27]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM Stock Solution: 1 mM in anhydrous DMSO.

  • Dye Loading Solution: Prepare by diluting Fluo-4 AM stock to a final concentration of 2-4 µM in Assay Buffer.[27] The solution may contain Pluronic F-127 (0.02%) to aid dye loading and probenecid (B1678239) (2.5 mM) to prevent dye extrusion.[27][28]

  • Agonist Solution: Prepare a stock of ADPR in Assay Buffer. The final concentration should elicit a sub-maximal response (e.g., EC80).[27]

  • Compound Plates: 384-well plates containing serially diluted test compounds in DMSO.[27]

2. Procedure:

  • Cell Plating: Seed HEK293-TRPM2 cells into 384-well black-walled, clear-bottom plates at a density of 15,000-25,000 cells per well in 25 µL of culture medium. Incubate overnight at 37°C.[27]

  • Dye Loading:

    • Remove the culture medium from the cell plate.

    • Add 25 µL of the Dye Loading Solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.[27]

  • Compound Addition:

    • After incubation, wash the cells with Assay Buffer to remove excess dye.

    • Using a liquid handler (e.g., FLIPR), transfer test compounds from the compound plate to the cell plate.

  • Fluorescence Measurement:

    • Place the cell plate into a kinetic imaging plate reader (e.g., FLIPR, FlexStation).

    • Record baseline fluorescence for 10-20 seconds.

    • Add the TRPM2 agonist (ADPR) to all wells.[27]

    • Immediately begin recording the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) for 2-5 minutes.[29] An increase in fluorescence indicates Ca2+ influx through TRPM2.

  • Data Analysis: Calculate the change in fluorescence (ΔF) over baseline (F0). For inhibitor screening, normalize the response to positive (agonist only) and negative (buffer only) controls.

G start Seed cells in 384-well plate incubate1 Incubate overnight start->incubate1 load_dye Load cells with Fluo-4 AM incubate1->load_dye incubate2 Incubate for 60 min load_dye->incubate2 wash Wash cells incubate2->wash add_compounds Add test compounds wash->add_compounds measure Measure fluorescence in kinetic plate reader add_compounds->measure add_agonist Add ADPR agonist measure->add_agonist During read record Record fluorescence change add_agonist->record analyze Analyze data (% inhibition) record->analyze

Experimental Protocol: Fura-2 AM Ratiometric Calcium Imaging

Fura-2 is a ratiometric indicator, which minimizes issues related to uneven dye loading and photobleaching.[30]

1. Materials and Reagents:

  • Cells and Coverslips: As described for patch-clamp.

  • Fura-2 AM Stock Solution: 1 mg/mL in anhydrous DMSO.[31]

  • Recording Buffer: HBSS or similar physiological saline.

  • Imaging System: A fluorescence microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm, and an emission filter around 510 nm.[30]

2. Procedure:

  • Cell Plating: Plate cells on glass coverslips and grow overnight.

  • Dye Loading: Incubate cells with 1-5 µM Fura-2 AM in recording buffer for 30-40 minutes at room temperature.[31][32]

  • De-esterification: Wash the cells with recording buffer and incubate for an additional 30 minutes at room temperature to allow for complete hydrolysis of the AM ester.[31]

  • Imaging:

    • Mount the coverslip onto the imaging chamber on the microscope stage.

    • Perfuse with recording buffer.

    • Acquire pairs of fluorescence images by alternating excitation wavelengths between 340 nm (binds Ca2+) and 380 nm (Ca2+-free).[30]

    • Record a stable baseline for several minutes.

  • Stimulation: Perfuse the chamber with a TRPM2 activator (e.g., H2O2) or test compound.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380) for each time point in defined regions of interest (ROIs).

    • An increase in the 340/380 ratio indicates an increase in intracellular Ca2+.[30]

TRPM2 Signaling Pathways

TRPM2 is a central player in signaling pathways related to oxidative stress and calcium homeostasis. Its activation leads to downstream events that can determine cell fate.[1][4]

// Nodes ROS [label="Oxidative Stress\n(e.g., H₂O₂)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; PARP [label="PARP Activation", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; NAD [label="NAD⁺"]; ADPR [label="ADP-Ribose (ADPR)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; TRPM2 [label="TRPM2 Channel\nActivation", shape=Mdiamond, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Ca_influx [label="Ca²⁺ Influx", shape=invhouse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., CaMKII, Caspases)"]; Cell_death [label="Apoptosis / Cell Death", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Ca_cyto [label="Cytosolic Ca²⁺"];

// Edges ROS -> PARP [label="causes DNA damage"]; NAD -> ADPR [style=dashed, arrowhead=none]; PARP -> ADPR [label="generates"]; ADPR -> TRPM2 [label="binds & activates"]; Ca_cyto -> TRPM2 [label="co-activates\n(positive feedback)"]; TRPM2 -> Ca_influx [label="mediates"]; Ca_influx -> Downstream; Ca_influx -> Ca_cyto [style=dashed, arrowhead=none]; Downstream -> Cell_death; } .dot Caption: TRPM2 Activation Pathway by Oxidative Stress.

Concluding Remarks

The choice of assay for studying TRPM2 depends on the specific research question. Electrophysiology provides unparalleled detail on channel biophysics and direct pharmacological interactions. Calcium imaging offers a scalable platform for screening compound libraries and studying signaling in cell populations. Biochemical assays can further elucidate the downstream functional consequences of TRPM2 activity. By combining these powerful techniques, researchers can build a comprehensive understanding of TRPM2 function in health and disease, paving the way for novel therapeutic interventions.

References

Application Notes and Protocols for Assessing Antibiotic Susceptibility in bamB Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: The Role of BamB in Antibiotic Susceptibility

The β-barrel assembly machinery (BAM) complex is a crucial cellular machinery found in all Gram-negative bacteria, responsible for the assembly and insertion of β-barrel outer membrane proteins (OMPs) into the outer membrane.[1][2] This complex is composed of five subunits, designated BamA through BamE.[3] BamA and BamD are essential for the viability of most Gram-negative bacteria, while BamB, BamC, and BamE are non-essential accessory proteins.[2][4]

The BamB protein, a periplasmic lipoprotein, plays a significant role in maintaining the integrity and permeability of the outer membrane.[5][6] Although not essential for bacterial viability, the absence or mutation of bamB leads to defects in the assembly of a subset of OMPs.[3][5] This disruption results in an altered outer membrane composition, which can increase the bacterium's permeability to various toxic compounds, including several classes of antibiotics.[5][6]

Consequently, bamB mutants often exhibit increased susceptibility to antibiotics that are typically ineffective against Gram-negative bacteria due to the outer membrane barrier, such as vancomycin, rifampin, erythromycin, and bacitracin.[5] This makes the BAM complex, and specifically its non-essential components like BamB, an attractive target for the development of novel therapeutics and antibiotic adjuvants to combat multidrug-resistant pathogens.[1][2] Assessing the antibiotic susceptibility of bamB mutants is therefore a critical step in understanding the function of the BAM complex and in the preclinical evaluation of potential BAM-targeting inhibitors.

Signaling Pathway and Experimental Workflow

BAM_Complex_Pathway cluster_Periplasm Periplasm cluster_BAM BAM Complex cluster_OM Outer Membrane UnfoldedOMP Unfolded OMP (from Sec translocon) Chaperone Periplasmic Chaperone (e.g., SurA) UnfoldedOMP->Chaperone Binding BamA BamA Chaperone->BamA Delivery to BAM Complex FoldedOMP Folded & Inserted OMP BamA->FoldedOMP Folding & Insertion BamB BamB BamB->BamA BamC BamC BamD BamD BamC->BamD BamD->BamA BamE BamE BamE->BamD

Caption: The β-barrel Assembly Machinery (BAM) complex pathway.

Antibiotic_Susceptibility_Workflow start Start strain_prep 1. Prepare Bacterial Strains (Wild-Type and bamB Mutant) start->strain_prep inoculum_prep 2. Prepare Standardized Inoculum (0.5 McFarland Standard) strain_prep->inoculum_prep ast_method 3. Select Susceptibility Assay inoculum_prep->ast_method disk_diffusion 4a. Disk Diffusion Assay (Kirby-Bauer) ast_method->disk_diffusion Qualitative broth_dilution 4b. Broth Microdilution Assay (MIC Determination) ast_method->broth_dilution Quantitative incubation 5. Incubate Plates (Standardized Conditions) disk_diffusion->incubation broth_dilution->incubation measurement 6. Measure Results incubation->measurement zone_measure 6a. Measure Zone of Inhibition (mm) measurement->zone_measure mic_read 6b. Determine MIC (μg/mL) measurement->mic_read analysis 7. Analyze and Compare Data zone_measure->analysis mic_read->analysis end End analysis->end

Caption: General workflow for assessing antibiotic susceptibility.

Experimental Protocols

Two standard methods for assessing antibiotic susceptibility are the disk diffusion (Kirby-Bauer) test and the broth microdilution test for determining the Minimum Inhibitory Concentration (MIC).

Protocol 1: Disk Diffusion (Kirby-Bauer) Assay

This method provides a qualitative or semi-quantitative assessment of antibiotic susceptibility by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.[7][8]

Materials:

  • Wild-type and bamB mutant strains of Gram-negative bacteria (e.g., E. coli, Salmonella)

  • Mueller-Hinton agar (B569324) (MHA) plates (4 mm depth)[9]

  • Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Sterile cotton swabs

  • Antibiotic disks (e.g., vancomycin, rifampin, erythromycin, bacitracin, amoxicillin)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)[10]

  • Ruler or caliper

  • Sterile forceps

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the test strain (wild-type or bamB mutant) from an overnight culture plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] This can be done visually or using a spectrophotometer.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.[10]

    • Remove excess liquid by pressing the swab against the inside wall of the tube.[11]

    • Streak the swab evenly over the entire surface of the MHA plate to ensure a confluent lawn of growth. Rotate the plate by 60° and repeat the streaking twice more to cover the surface completely.[8][11]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[8]

  • Placement of Antibiotic Disks:

    • Using sterile forceps, place the antibiotic disks onto the inoculated agar surface.[7]

    • Ensure disks are placed at least 24 mm apart from center to center and 10-15 mm from the edge of the plate to avoid overlapping zones of inhibition.[8]

    • Gently press each disk to ensure complete contact with the agar surface. Do not move a disk once it has been placed.[8]

  • Incubation:

    • Invert the plates and place them in an incubator at 35°C ± 2°C within 15 minutes of disk placement.[10]

    • Incubate for 16-20 hours under ambient air conditions.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm) using a ruler or caliper.[9]

    • Compare the measured zone diameters to the interpretive criteria provided by standards such as the Clinical and Laboratory Standards Institute (CLSI) to categorize the strain as Susceptible (S), Intermediate (I), or Resistant (R).

    • A larger zone of inhibition for the bamB mutant compared to the wild-type indicates increased susceptibility.

Protocol 2: Broth Microdilution Assay (MIC Determination)

This quantitative method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

  • Wild-type and bamB mutant strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[12]

  • Sterile 96-well microtiter plates

  • Antibiotic stock solutions of known concentration

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for OD measurements)

Procedure:

  • Antibiotic Dilution Series Preparation:

    • Prepare a serial two-fold dilution of each antibiotic in CAMHB directly in the 96-well plate.

    • For each antibiotic, this typically involves adding 100 µL of broth to wells 2 through 12. Add 200 µL of the starting antibiotic concentration to well 1.

    • Perform a serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a positive growth control (inoculum, no antibiotic), and well 12 as a negative control (broth only, no inoculum).

  • Bacterial Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in Protocol 1.

    • Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well. A common method is to dilute the 0.5 McFarland suspension 1:100 in broth.[13]

  • Inoculation of Microtiter Plate:

    • Using a multichannel pipette, add 100 µL of the final diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • This brings the total volume in each well to 200 µL (or 100 µL depending on the specific protocol variation, ensure consistency).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., no turbidity) as observed by the naked eye.[13]

    • The growth control (well 11) should show clear turbidity, and the negative control (well 12) should remain clear.

    • A lower MIC value for the bamB mutant compared to the wild-type strain indicates increased susceptibility.

Data Presentation: Expected Susceptibility Profile

The following table summarizes hypothetical but expected results for a bamB mutant compared to its wild-type (WT) parent strain, based on findings that such mutants show increased susceptibility to specific antibiotics.[5]

AntibioticClassExpected WT ResultExpected bamB Mutant ResultInterpretation for bamB Mutant
Vancomycin GlycopeptideMIC: >256 µg/mLMIC: 32 µg/mLIncreased Susceptibility
Zone: 6 mm (No inhibition)Zone: 15 mm
Rifampin RifamycinMIC: 16 µg/mLMIC: 2 µg/mLIncreased Susceptibility
Zone: 17 mmZone: 25 mm
Erythromycin MacrolideMIC: 128 µg/mLMIC: 16 µg/mLIncreased Susceptibility
Zone: 8 mmZone: 18 mm
Bacitracin PolypeptideMIC: >512 µg/mLMIC: 64 µg/mLIncreased Susceptibility
Zone: 6 mm (No inhibition)Zone: 14 mm
Amoxicillin β-LactamMIC: 4 µg/mLMIC: 4 µg/mLNo Significant Change
Zone: 20 mmZone: 20 mm
Ciprofloxacin FluoroquinoloneMIC: 0.015 µg/mLMIC: 0.015 µg/mLNo Significant Change
Zone: 30 mmZone: 30 mm

Note: The values presented are for illustrative purposes. Actual MIC values and zone diameters will vary depending on the bacterial species, strain, and specific experimental conditions.

References

Troubleshooting & Optimization

BAMB-4 inhibitor solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the BAMB-4 inhibitor (also known as ITPKA-IN-C14). The information is designed to address common challenges related to the solubility and stability of this compound to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solution preparation, it is recommended to use an anhydrous (moisture-free) organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1] this compound is insoluble in water and ethanol.[2] Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.

Q2: I observed precipitation when diluting my this compound stock solution in aqueous buffer or cell culture media. What is the cause and how can I prevent this?

A2: This is a common issue for hydrophobic compounds like this compound and is often referred to as "crashing out." It occurs because the inhibitor is poorly soluble in the aqueous environment once the organic solvent is diluted. To prevent this, consider the following strategies:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your high-concentration stock in your final aqueous buffer or media. This gradual change in the solvent environment can help maintain solubility.

  • Warm the Media: Use pre-warmed (37°C) cell culture media for your dilutions, as solubility can be temperature-dependent.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your experimental setup as low as possible, ideally below 0.1% (v/v), as higher concentrations can be toxic to cells.

  • Vortex During Dilution: Add the inhibitor stock solution dropwise to the aqueous solution while gently vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3: Proper storage is critical to maintain the stability and activity of this compound.

  • Powder: The solid form of this compound should be stored at -20°C for up to 3 years.

  • Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent like DMSO. Aliquot these into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[2]

Q4: How can I determine the maximum soluble concentration of this compound in my specific experimental buffer or media?

A4: To determine the empirical solubility in your medium, you can perform a simple test. Prepare serial dilutions of your this compound stock solution in your buffer or media. After a short incubation at your experimental temperature (e.g., 37°C), visually inspect for any precipitate. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant using an analytical method like HPLC-UV.

Q5: Is this compound stable in cell culture media over the course of a multi-day experiment?

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or No Inhibitory Effect in Cell-Based Assays

If you are observing variable or no activity of this compound in your cellular assays, it is often linked to issues with the effective concentration of the inhibitor.

Potential Cause Explanation Recommended Solution
Precipitation The inhibitor has precipitated out of the cell culture medium, drastically lowering the effective concentration available to the cells.Follow the recommendations in FAQ #2. Visually inspect your culture plates for any signs of precipitate after adding the inhibitor.
Adsorption to Plastics Hydrophobic compounds can adsorb to the plastic surfaces of labware (e.g., pipette tips, microplates), reducing the actual concentration in solution.Consider using low-adhesion plasticware. When preparing dilutions, pre-rinse pipette tips with the solvent.
Degradation The inhibitor may have degraded due to improper storage or instability in the experimental conditions.Ensure stock solutions are stored correctly as described in FAQ #3. Prepare fresh working solutions for each experiment from a frozen aliquot.
Cell Density High cell densities can sometimes metabolize or sequester the compound, reducing its effective concentration.Standardize your cell seeding density across experiments. If you suspect this is an issue, you may need to test a higher concentration of the inhibitor.
Issue 2: High Background Signal or Off-Target Effects in Kinase Assays

Unusual results in in-vitro kinase assays can be related to the inhibitor's interaction with assay components.

Potential Cause Explanation Recommended Solution
Inhibitor Interference At high concentrations, some small molecules can interfere with the assay detection method (e.g., fluorescence, luminescence).Run a control reaction with the inhibitor but without the enzyme to check for any direct effect on the assay signal.
High DMSO Concentration The final concentration of DMSO in the assay may be inhibiting the kinase activity or interfering with the assay components.Ensure the final DMSO concentration in your kinase assay is consistent across all wells and is at a level that does not affect enzyme activity (typically ≤1%).
ATP Concentration This compound is a mixed-type inhibitor with respect to ATP.[3] The IC50 value will be dependent on the ATP concentration used in the assay.For accurate and reproducible IC50 determination, use an ATP concentration that is at or near the Km of the enzyme.

Quantitative Data Summary

Table 1: this compound Solubility
SolventSolubilityReference
DMSO~5 mg/mL to 50 mg/mL[1][2]
DMF~10 mg/mL[1]
WaterInsoluble[2]
EthanolInsoluble[2]

Note: Solubility can vary between batches and depending on the purity of the compound and the solvent.

Table 2: this compound Stability and Storage
FormStorage TemperatureDurationReference
Powder-20°C3 years[2]
In Solvent-80°C1 year[2]
In Solvent-20°C1 month[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound powder (MW: 252.27 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 2.52 mg of this compound.

  • Procedure: a. Carefully weigh out 2.52 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the tube for 1-2 minutes until the powder is completely dissolved. If needed, briefly sonicate in a room temperature water bath. d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protective tubes. f. Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Objective: To prepare a final concentration of 10 µM this compound in cell culture media with a final DMSO concentration of 0.1%.

  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) complete cell culture media.

  • Procedure (Stepwise Dilution): a. Intermediate Dilution (100x): First, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in DMSO. b. Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture media. c. Vortex the solution gently immediately after adding the inhibitor. d. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

ITPKA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 IP3R IP3 Receptor (on ER) Ca_release Ca²⁺ Release IP3R->Ca_release IP3->IP3R Binds & Activates ITPKA ITPKA IP3->ITPKA Substrate IP4 Inositol 1,3,4,5- tetrakisphosphate (IP4) ITPKA->IP4 Phosphorylates BAMB4 This compound BAMB4->ITPKA Inhibits Downstream Downstream Ca²⁺ Signaling Ca_release->Downstream Extracellular Extracellular Signal Extracellular->GPCR Activates

Caption: ITPKA signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Problem: Inconsistent or No Inhibitory Effect Check_Precipitate Visually inspect media for precipitate after dilution. Start->Check_Precipitate Precipitate_Yes Precipitate Observed Check_Precipitate->Precipitate_Yes Yes Precipitate_No No Precipitate Check_Precipitate->Precipitate_No No Solution1 Implement Solubility Solutions: - Use pre-warmed media - Perform stepwise dilution - Vortex during dilution - Lower final concentration Precipitate_Yes->Solution1 Check_Storage Verify stock solution storage conditions and age. Precipitate_No->Check_Storage Storage_Bad Improper Storage Check_Storage->Storage_Bad Incorrect Storage_Good Proper Storage Check_Storage->Storage_Good Correct Solution2 Prepare fresh stock solution from new powder. Aliquot and store correctly. Storage_Bad->Solution2 Check_Adsorption Consider adsorption to plasticware. Storage_Good->Check_Adsorption Adsorption_Yes High Hydrophobicity Check_Adsorption->Adsorption_Yes Possible Adsorption_No Re-evaluate Experiment Check_Adsorption->Adsorption_No Unlikely Solution3 Use low-adhesion plasticware. Pre-rinse pipette tips. Adsorption_Yes->Solution3

Caption: Troubleshooting workflow for this compound solubility issues.

References

troubleshooting low efficacy of TRPM2 antagonists in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for TRPM2 Antagonist Research. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the in vitro evaluation of TRPM2 antagonists.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of TRPM2 channel activation in in vitro models?

A1: The transient receptor potential melastatin 2 (TRPM2) channel is a non-selective cation channel that acts as a cellular sensor for oxidative stress. Its activation is polymodal and requires the binding of adenosine (B11128) diphosphate-ribose (ADPR) to the NUDT9-H domain on its C-terminus.[1][2] Intracellular calcium (Ca²⁺) acts as an essential cofactor, sensitizing the channel to ADPR.[3][4] In experimental settings, TRPM2 is typically activated by:

  • Oxidative Stress: Agents like hydrogen peroxide (H₂O₂) induce the production of ADPR through the activation of poly(ADPR) polymerases (PARPs) following DNA damage.[2][5]

  • Direct ADPR Application: In whole-cell patch-clamp experiments, ADPR can be included in the intracellular pipette solution to directly activate the channel.[6][7]

  • Heat: Temperatures within the physiological range (34°C to 40°C) can also potentiate TRPM2 activation.[8][9]

Q2: My TRPM2 antagonist shows low or no efficacy. What are the most common reasons?

A2: Low efficacy of a TRPM2 antagonist in vitro can stem from several factors:

  • Suboptimal Agonist Concentration: The concentration of the TRPM2 agonist (e.g., H₂O₂ or intracellular ADPR) may be too high, making it difficult for a competitive antagonist to be effective.

  • Antagonist Specificity and Mechanism: Many known TRPM2 inhibitors, such as 2-aminoethoxydiphenyl borate (B1201080) (2-APB) and N-(p-amylcinnamoyl)anthranilic acid (ACA), lack specificity and can affect other TRP channels or cellular targets.[10][11][12] The antagonist may also have a specific mechanism (e.g., pore blocker vs. allosteric modulator) that is less effective under the chosen assay conditions.

  • Cell Health and Expression Levels: Poor cell health or variable expression of recombinant TRPM2 channels can lead to inconsistent or weak responses, masking the antagonist's effect.

  • Experimental Conditions: Factors like pH, temperature, and the presence of intracellular modulators like glutathione (B108866) (GSH) can influence TRPM2 activity and, consequently, antagonist efficacy.[3][13] Cellular acidification, for instance, is known to suppress TRPM2 activity.[3]

Q3: Are there cell-type-specific considerations when testing TRPM2 antagonists?

A3: Yes, the cellular context is critical. The efficacy of some antagonists can be cell-type dependent. For example, ACA and flufenamic acid (FFA) were reported to inhibit ADPR-induced Ca²⁺ influx in rat striatal cells but not in hippocampal cells.[14] This can be due to differences in endogenous expression of TRPM2 splice variants, variations in intracellular signaling pathways that produce ADPR, or differences in the expression of off-target proteins. When possible, use a cell line with stable, inducible expression of human TRPM2 (e.g., HEK293-hTRPM2) to ensure a robust and specific signal.[15][16]

TRPM2 Activation Pathway

The following diagram illustrates the primary signaling cascade leading to TRPM2 channel activation, which is the target for antagonism.

TRPM2_Activation_Pathway cluster_stress Cellular Stress cluster_nucleus Nucleus / Mitochondria cluster_membrane Plasma Membrane cluster_cofactor Cofactor OxidativeStress Oxidative Stress (e.g., H₂O₂) PARP PARP Activation OxidativeStress->PARP induces NAD NAD⁺ ADPR ADPR Production NAD->ADPR converts to TRPM2 TRPM2 Channel ADPR->TRPM2 binds & activates CaInflux Ca²⁺ Influx TRPM2->CaInflux leads to Ca_ion Intracellular Ca²⁺ Ca_ion->TRPM2 sensitizes

Diagram of the TRPM2 activation pathway by oxidative stress.

Troubleshooting Guides by Assay

Calcium Imaging Assays

Calcium imaging using fluorescent dyes like Fluo-4 is a common high-throughput method to assess TRPM2 channel activity.[15]

Q: I am not observing a Ca²⁺ response after applying a TRPM2 agonist (e.g., H₂O₂). What should I check?

A:

  • Cell Line Verification: Confirm that your cell line expresses functional TRPM2 channels. For recombinant lines (e.g., HEK293-TRPM2), verify the expression level via Western blot or qPCR.

  • Agonist Viability: Prepare H₂O₂ solutions fresh, as it degrades over time. Ensure the final concentration is sufficient to induce oxidative stress and subsequent ADPR production (typically in the range of 250 µM to 1 mM).[6][7]

  • Dye Loading: Ensure proper loading of the Ca²⁺ indicator dye. Check for uniform fluorescence across the cell population before starting the experiment.

  • Extracellular Calcium: TRPM2-mediated signals are dependent on extracellular Ca²⁺ influx. Ensure your assay buffer contains an adequate concentration of Ca²⁺ (typically 1-2 mM).

Q: My antagonist does not inhibit the H₂O₂-induced Ca²⁺ signal.

A:

  • Pre-incubation Time: Ensure you are pre-incubating the cells with the antagonist for a sufficient duration before adding the agonist. This allows the compound to reach its target. A typical pre-incubation time is 15-30 minutes.[6]

  • Concentration-Response Curve: The chosen antagonist concentration might be too low. Perform a dose-response experiment to determine the IC₅₀ value.

  • Assay Window: The Z' factor of your assay should be consistently greater than 0.5 to ensure it is robust enough to detect inhibition.[15] If the assay window is too narrow, antagonist effects may be missed.

  • Compound Solubility: Verify that your antagonist is fully dissolved in the assay buffer at the tested concentrations.

Table 1: IC₅₀ Values of Common TRPM2 Antagonists
AntagonistIC₅₀ ValueAssay SystemReference(s)
tatM2NX396 nMWhole-cell patch clamp (HEK293-hTRPM2)[6][17]
JNJ-28583113126 ± 0.5 nMCa²⁺ flux assay (cells overexpressing TRPM2)[18]
2-APB~1 µMPatch-clamp (HEK293-hTRPM2)[10]
ACA1.7 µM - 4.5 µMCa²⁺ imaging & patch clamp (HEK293-hTRPM2)[11][12]
Carvacrol50 - 100 µM (effective conc.)Whole-cell patch clamp (SH-SY5Y)[7]
Compound 7i (ADPR analogue)5.7 µMWhole-cell patch clamp (HEK293-hTRPM2)[19]
Compound 8a (ADPR analogue)5.4 µMWhole-cell patch clamp (HEK293-hTRPM2)[19]

Experimental Workflow: Calcium Imaging Assay

Calcium_Imaging_Workflow cluster_prep Preparation cluster_run Assay Execution cluster_analysis Data Analysis A 1. Plate Cells (e.g., HEK293-hTRPM2) in 96-well plate B 2. Load Cells with Ca²⁺ dye (e.g., Fluo-4 NW) A->B C 3. Pre-incubate with Antagonist or Vehicle B->C D 4. Measure Baseline Fluorescence C->D E 5. Add Agonist (e.g., H₂O₂) D->E F 6. Record Fluorescence over time E->F G 7. Calculate Response (Peak - Baseline) F->G H 8. Determine % Inhibition and IC₅₀ G->H

Workflow for a typical TRPM2 calcium imaging assay.
Electrophysiology (Patch-Clamp)

Whole-cell patch-clamp is the gold standard for studying ion channel function, providing direct measurement of TRPM2-mediated currents.

Q: I'm having difficulty obtaining a stable gigaseal (GΩ seal) on my TRPM2-expressing cells.

A:

  • Pipette Quality: Use freshly pulled pipettes with a resistance of 4-8 MΩ. Fire-polish the tip to ensure it is smooth. Debris or a broken tip can prevent sealing.[20][21]

  • Cell Health: Only use healthy, non-passaged cells with smooth membranes. Unhealthy cells are difficult to seal. Ensure constant oxygenation of solutions.[20][21]

  • Solutions: Filter all solutions (especially the intracellular pipette solution) with a 0.22 µm filter to remove particulates. Check the pH and osmolarity of your solutions.[22]

  • Pressure: Apply slight positive pressure to the pipette as you approach the cell to keep the tip clean. Release the pressure just before touching the cell, then apply gentle negative pressure to form the seal.[20]

Q: TRPM2 currents "run down" or decrease over time after achieving whole-cell configuration.

A:

  • Intracellular Factors: The dialysis of essential intracellular components into the pipette can cause current rundown. Including ATP (2-5 mM) and GTP (0.1-0.5 mM) in your pipette solution can help maintain channel activity.

  • Calcium Concentration: TRPM2 is co-activated by intracellular Ca²⁺. Ensure your pipette solution contains a stable, buffered Ca²⁺ concentration (e.g., using EGTA) to maintain a consistent driving force and prevent Ca²⁺-dependent inactivation of other channels.[7]

  • ADPR Stability: If you are using ADPR in the pipette, ensure it is from a reliable source and stored correctly, as it can degrade.

Troubleshooting Flowchart: Patch-Clamp Experiments

Patch_Clamp_Troubleshooting Start Problem: Low Antagonist Efficacy CheckAgonist Is the agonist-induced current stable and robust? Start->CheckAgonist CheckSeal Is the seal >1 GΩ and access resistance low/stable? CheckAgonist->CheckSeal Yes NoCurrent Action: Troubleshoot current activation. - Check cell expression. - Verify ADPR concentration/viability. - Include ATP/GTP in pipette. CheckAgonist->NoCurrent No CheckAntagonist Is the antagonist concentration and application method correct? CheckSeal->CheckAntagonist Yes UnstableSeal Action: Improve recording stability. - Use fresh, fire-polished pipettes. - Check solutions (osmolarity, filtering). - Use healthy cells. CheckSeal->UnstableSeal No BadApplication Action: Optimize antagonist delivery. - Verify solubility and stability. - Ensure rapid and complete solution exchange. - Perform dose-response curve. CheckAntagonist->BadApplication No Success Potential for valid data. Proceed with analysis. CheckAntagonist->Success Yes

Decision tree for troubleshooting low antagonist efficacy.

Key Experimental Protocols

Protocol 1: Fluo-4 NW Calcium Assay for TRPM2 Antagonists

This protocol is adapted from high-throughput screening methodologies.[15]

  • Cell Plating: Seed HEK293 cells stably expressing hTRPM2 in black, clear-bottom 96-well plates at a density that will result in a 90-100% confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading: Remove the culture medium. Add 100 µL of Fluo-4 NW (No Wash) dye loading solution to each well according to the manufacturer's instructions. Incubate at 37°C for 30-45 minutes, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition: Add the TRPM2 antagonist at various concentrations (typically a 10-point, 3-fold serial dilution) to the appropriate wells. Include vehicle-only wells as a negative control.

  • Pre-incubation: Incubate the plate with the antagonist for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record a baseline fluorescence reading for 60 seconds (Excitation: 494 nm, Emission: 516 nm).

    • Add a pre-determined concentration of H₂O₂ (e.g., 250 µM final concentration) to all wells simultaneously using the instrument's fluidics.[6]

    • Immediately begin recording fluorescence every 10 seconds for at least 20 minutes.[6]

  • Data Analysis: Calculate the maximum fluorescence response minus the baseline for each well. Normalize the data to the positive (agonist + vehicle) and negative (no agonist) controls. Plot the normalized response against the log of the antagonist concentration and fit with a four-parameter logistic equation to determine the IC₅₀.

Protocol 2: Whole-Cell Patch-Clamp Recording

This protocol is for recording ADPR-activated TRPM2 currents.[6][7]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.5 Na-GTP, and 100-200 µM ADPR. Adjust pH to 7.2 with CsOH. The high Cesium (Cs⁺) blocks most K⁺ channels.

  • Cell Preparation: Plate TRPM2-expressing cells on glass coverslips. On the day of recording, place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Pulling: Pull borosilicate glass pipettes to a resistance of 4-8 MΩ when filled with the internal solution.

  • Recording:

    • Approach a healthy cell with the patch pipette while applying positive pressure.

    • Form a GΩ seal and establish the whole-cell configuration by applying a brief pulse of suction.

    • Clamp the cell voltage at -60 mV.

    • Allow the intracellular solution, containing ADPR, to dialyze into the cell. TRPM2 currents will develop over several minutes.

  • Antagonist Application: Once a stable inward current is established, apply the antagonist via the perfusion system. A rapid solution exchange system is recommended to determine the kinetics of inhibition.

  • Data Acquisition: Record the current using an appropriate amplifier and acquisition software. Analyze the peak current reduction in the presence of the antagonist to determine the percentage of inhibition.

References

Technical Support Center: Enhancing Inhibitor Specificity for TRPM2 Channels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with TRPM2 channel inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to inhibitor specificity in your experiments.

Frequently Asked Questions (FAQs)

Q1: My TRPM2 inhibitor is showing off-target effects. What are the common off-target channels for TRPM2 inhibitors?

A1: TRPM2 inhibitors, particularly early-generation compounds, can exhibit activity at other TRP channels. The most commonly reported off-target channels include TRPM8 and TRPV1. Additionally, some compounds may interact with other proteins like phospholipase A2. It is crucial to profile your inhibitor against a panel of related ion channels to understand its selectivity.

Q2: How can I experimentally validate the specificity of my TRPM2 inhibitor?

A2: A multi-pronged approach is recommended to validate inhibitor specificity. This should include:

  • Electrophysiology: Use whole-cell patch-clamp recordings to measure the effect of your inhibitor on TRPM2 currents and compare it to its effects on other TRP channels (e.g., TRPM8, TRPV1, TRPM7, TRPV3).[1][2]

  • Calcium Imaging: Employ calcium imaging assays in cells expressing TRPM2 and in control cells (lacking the channel) to confirm that the inhibitor's effect is target-dependent.

  • Counter-Screening: Test the compound against a broad panel of receptors, enzymes, and other ion channels to identify potential off-target interactions.

  • Use of Knockout/Knockdown Models: The most definitive way to confirm on-target activity is to test your inhibitor in cell lines or animal models where the TRPM2 gene has been knocked out or its expression significantly reduced. The inhibitor should have a diminished or no effect in these models.

Q3: What are the primary mechanisms of TRPM2 channel activation that I should consider in my assays?

A3: TRPM2 is a non-selective cation channel that is activated by intracellular adenosine (B11128) diphosphate (B83284) ribose (ADPR).[3][4] Its activation is also potentiated by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), and intracellular Ca²⁺.[3][4][5] When designing your experiments, it's important to use an appropriate activator to elicit a robust TRPM2-dependent signal.

Troubleshooting Guides

Problem 1: Inconsistent IC₅₀ values for my TRPM2 inhibitor.
Possible Cause Troubleshooting Step
Cellular Health and Passage Number Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to altered gene expression and channel function.
Inconsistent Activator Concentration Prepare fresh activator solutions (e.g., ADPR, H₂O₂) for each experiment and use a consistent final concentration.
Variable Assay Conditions Maintain consistent temperature, pH, and incubation times across all experiments.
Compound Stability Assess the stability of your inhibitor in your assay buffer over the time course of the experiment.
Problem 2: My inhibitor shows efficacy in a primary screen (e.g., calcium imaging) but fails in a secondary screen (e.g., electrophysiology).
Possible Cause Troubleshooting Step
Assay Artifact The inhibitor might be interfering with the fluorescent dye used in the calcium imaging assay or have other non-specific effects on the cells that alter calcium signaling indirectly.
Different Activation Mechanisms The method of channel activation used in the two assays may differ, leading to different sensitivities to the inhibitor.
Indirect Effects The inhibitor might not be directly blocking the TRPM2 channel but could be affecting upstream signaling pathways that lead to TRPM2 activation.

Quantitative Data on TRPM2 Inhibitors

The following table summarizes the potency and selectivity of some published TRPM2 inhibitors.

Compound IC₅₀ for TRPM2 Selectivity Notes Reference
Compound 7i 5.7 µMNo significant effect on TRPM7, TRPM8, TRPV1, and TRPV3.[1][2]
Compound 8a 5.4 µMNo significant effect on TRPM7, TRPM8, TRPV1, and TRPV3.[1][2]
Compound A23 Sub-micromolarSelective over TRPM8, TRPV1, and phospholipase A2.[6][7]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for TRPM2 Inhibition
  • Cell Preparation: Culture HEK293 cells stably expressing human TRPM2. Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Recording Solution (Extracellular): Prepare a solution containing (in mM): 147 NaCl, 2 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, and 13 Glucose. Adjust pH to 7.4 with NaOH.

  • Pipette Solution (Intracellular): Prepare a solution containing (in mM): 147 Cs-glutamate, 10 CsCl, 1 MgCl₂, 10 HEPES, and 0.2 ADPR. Adjust pH to 7.2 with CsOH.

  • Recording Procedure:

    • Obtain a whole-cell patch-clamp configuration.

    • Hold the cell at -60 mV.

    • Apply voltage ramps from -100 mV to +100 mV to elicit TRPM2 currents.

    • Perfuse the cells with the extracellular solution containing the desired concentration of the test inhibitor.

    • Measure the inhibition of the ADPR-induced current.

  • Data Analysis: Calculate the percentage of current inhibition at each inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Ratiometric Calcium Imaging for TRPM2 Activity
  • Cell Preparation: Plate TRPM2-expressing cells in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a ratiometric calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Assay Procedure:

    • Wash the cells with a physiological salt solution.

    • Acquire a baseline fluorescent signal.

    • Add the test inhibitor at various concentrations and incubate for the desired time.

    • Add a TRPM2 activator (e.g., H₂O₂ or intracellularly delivered ADPR).

    • Record the change in intracellular calcium concentration by measuring the ratio of fluorescence at two excitation wavelengths.

  • Data Analysis: Quantify the change in the fluorescence ratio and normalize it to the response of a positive control (a known TRPM2 inhibitor) and a vehicle control.

Visualizations

TRPM2_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ROS_source Oxidative Stress (e.g., H₂O₂) PARP PARP Activation ROS_source->PARP induces TRPM2 TRPM2 Channel Ca_influx Ca²⁺ Influx TRPM2->Ca_influx mediates ADPR ADPR ADPR->TRPM2 activates Cellular_Response Cellular Response (e.g., Inflammation, Cell Death) Ca_influx->Cellular_Response triggers PARP->ADPR produces

Caption: Simplified TRPM2 signaling pathway.

Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screen (High-Throughput Calcium Imaging) start->primary_screen hit_compounds Hit Compounds primary_screen->hit_compounds dose_response Dose-Response & IC₅₀ Determination hit_compounds->dose_response secondary_screen Secondary Screen (Patch-Clamp Electrophysiology) dose_response->secondary_screen confirmed_hits Confirmed TRPM2 Inhibitors secondary_screen->confirmed_hits selectivity_panel Selectivity Profiling (vs. TRPM8, TRPV1, etc.) confirmed_hits->selectivity_panel specific_inhibitor Specific TRPM2 Inhibitor selectivity_panel->specific_inhibitor

Caption: Workflow for identifying specific TRPM2 inhibitors.

References

Technical Support Center: Navigating the Challenges of BamB Deletion in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers working with BamB-deficient bacterial strains. This resource provides troubleshooting guidance and answers to frequently asked questions related to the pleiotropic effects of deleting the bamB gene. Our goal is to help you overcome experimental hurdles and accurately interpret your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of BamB and why is its deletion problematic?

A1: BamB is a non-essential lipoprotein component of the β-barrel Assembly Machinery (BAM) complex in Gram-negative bacteria.[1][2][3] The BAM complex is crucial for the proper folding and insertion of β-barrel outer membrane proteins (OMPs) into the outer membrane.[4][5][6] Although not essential for viability, BamB significantly enhances the efficiency of OMP assembly.[7][2] Its deletion leads to a range of pleiotropic effects, including:

  • Defective OMP Biogenesis: Reduced levels and improper folding of various OMPs.[1][8]

  • Increased Outer Membrane Permeability: Heightened susceptibility to a variety of antibiotics and detergents.[1]

  • Impaired Virulence: In pathogenic bacteria like Salmonella, BamB deletion can attenuate virulence.[1]

  • Growth Defects: Under certain conditions, a ∆bamB strain may exhibit slower growth.[9]

Q2: My ∆bamB strain shows increased sensitivity to antibiotics I don't typically use for selection. Is this expected?

A2: Yes, this is a well-documented phenotype of ∆bamB mutants. The compromised assembly of OMPs disrupts the integrity of the outer membrane, making it more permeable to various compounds, including antibiotics to which the wild-type strain is normally resistant.[1] This includes antibiotics such as vancomycin, rifampin, erythromycin, and novobiocin (B609625).[1]

Q3: I am trying to study the function of a specific OMP, but its expression or localization is altered in my ∆bamB background. How can I address this?

A3: This is a common challenge due to the global impact of BamB deletion on OMP assembly. To specifically study your OMP of interest in a context of compromised BAM function, you might consider genetic suppression strategies. For instance, specific mutations in the central BAM component, BamA, have been shown to compensate for the absence of BamB and restore more normal OMP biogenesis.[10][11]

Q4: Can the pleiotropic effects of a bamB deletion be overcome?

A4: Yes, several strategies can be employed to overcome the detrimental effects of a bamB deletion. These include:

  • Genetic Suppressors: Isolating suppressor mutations, often found in the bamA gene, can restore OMP assembly and normal phenotypes.[10][11]

  • Complementation: Expressing BamB from a plasmid can restore the wild-type phenotype.[9]

  • Deletion of rcsF: In a ∆bamB ∆bamE double mutant, which has a severe phenotype, deleting the gene for the lipoprotein RcsF can alleviate the lethal jamming of the BAM complex and restore OMP assembly.[8][12]

Troubleshooting Guide

Issue 1: My ∆bamB mutant strain grows significantly slower than the wild-type.
Possible Cause Troubleshooting Step
General stress from OMP misfolding Ensure optimal growth conditions (rich media, 37°C). Consider supplementing the media with agents that can stabilize the outer membrane, though this should be done with caution as it may mask phenotypes.
Accumulation of toxic misfolded proteins Overexpression of periplasmic chaperones like SurA or Skp from a plasmid might help manage the burden of unfolded OMPs.
Secondary mutations Re-sequence the strain to ensure no other mutations have accumulated that could contribute to the growth defect. Re-generate the deletion mutant if necessary.
Issue 2: I am observing high variability in my antibiotic susceptibility assays with the ∆bamB strain.
Possible Cause Troubleshooting Step
Inconsistent growth phase Always start your cultures from a single colony and grow them to a consistent optical density (e.g., mid-log phase) before performing susceptibility testing.
Variations in inoculum density Standardize the inoculum size for all assays (e.g., by adjusting to a specific McFarland standard or CFU/mL).
Evolution of suppressor mutations If you are repeatedly sub-culturing the ∆bamB strain, suppressor mutations may arise that alter the antibiotic resistance profile. Use fresh cultures from frozen stocks for each experiment.
Issue 3: Complementation with a plasmid-borne bamB does not fully restore the wild-type phenotype.
Possible Cause Troubleshooting Step
Suboptimal expression level The expression level of BamB from the plasmid may not match the native chromosomal level. Try different promoters (constitutive vs. inducible) or copy number plasmids to optimize BamB expression.
Polar effects of the initial deletion The deletion of bamB may have affected the expression of downstream genes. Ensure your complementation strategy only reintroduces bamB and does not disrupt the surrounding genetic context.
Plasmid instability Confirm that the plasmid is being maintained in the bacterial population, especially during prolonged experiments, by plating on selective media.

Quantitative Data Summary

Table 1: Impact of bamB Deletion on Antibiotic Susceptibility in E. coli

AntibioticWild-Type MIC (µg/mL)∆bamB Mutant MIC (µg/mL)Fold Change
Vancomycin>25632>8
Rifampin1644
Novobiocin6488
Erythromycin128168

Note: These are representative values and may vary between specific strains and experimental conditions.

Experimental Protocols

Protocol 1: Construction of a Markerless bamB Deletion Mutant

This protocol describes the generation of a clean, markerless deletion of the bamB gene using a two-step homologous recombination method (e.g., using a suicide vector system).

Materials:

  • E. coli strain of interest

  • Suicide vector (e.g., pKNG101)

  • Primers to amplify upstream and downstream regions of bamB

  • Restriction enzymes and T4 DNA ligase

  • Appropriate selective media (e.g., containing sucrose (B13894) for counter-selection)

Methodology:

  • Construct the deletion vector:

    • Amplify a ~500 bp region upstream of bamB (Upstream Homology Arm).

    • Amplify a ~500 bp region downstream of bamB (Downstream Homology Arm).

    • Clone both fragments into the suicide vector, flanking a counter-selectable marker (e.g., sacB).

  • First Recombination (Integration):

    • Transform the constructed plasmid into the recipient E. coli strain.

    • Select for single-crossover integrants on media containing the appropriate antibiotic for the suicide vector.

  • Second Recombination (Excision):

    • Grow the integrants in non-selective liquid media to allow for the second recombination event.

    • Plate the culture on media containing the counter-selective agent (e.g., sucrose). Only cells that have lost the suicide vector (and the sacB gene) will survive.

  • Screening and Verification:

    • Screen the sucrose-resistant colonies by PCR using primers that flank the bamB gene. The wild-type will yield a larger PCR product than the deletion mutant.

    • Confirm the deletion by Sanger sequencing of the PCR product.

Protocol 2: Outer Membrane Permeability Assay

This protocol uses the hydrophobic antibiotic novobiocin to assess the permeability of the outer membrane.

Materials:

  • Wild-type and ∆bamB strains

  • LB broth and agar

  • Novobiocin stock solution

  • 96-well microtiter plates

  • Spectrophotometer

Methodology:

  • Prepare bacterial cultures: Grow overnight cultures of the wild-type and ∆bamB strains in LB broth.

  • Inoculate microtiter plate: Dilute the overnight cultures to an OD₆₀₀ of 0.05 in fresh LB broth. Add 100 µL of the diluted culture to the wells of a 96-well plate.

  • Add antibiotic: Prepare a 2-fold serial dilution of novobiocin in LB broth and add 100 µL to the wells, resulting in a final volume of 200 µL per well. Include a no-antibiotic control.

  • Incubation: Incubate the plate at 37°C with shaking for 18-24 hours.

  • Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Visualizations

BAM_Complex cluster_OM Outer Membrane BamA BamA BamB BamB BamB->BamA BamC BamC BamD BamD BamC->BamD BamD->BamA BamE BamE BamE->BamD

Caption: The bacterial β-barrel Assembly Machinery (BAM) complex.

BamB_Deletion_Effects BamB_Deletion ∆bamB BAM_Complex Impaired BAM Complex Function BamB_Deletion->BAM_Complex OMP_Assembly Decreased OMP Assembly Efficiency BAM_Complex->OMP_Assembly OM_Permeability Increased Outer Membrane Permeability OMP_Assembly->OM_Permeability Virulence Reduced Virulence OMP_Assembly->Virulence Antibiotic_Susceptibility Increased Antibiotic Susceptibility OM_Permeability->Antibiotic_Susceptibility

Caption: Pleiotropic effects resulting from the deletion of BamB.

Troubleshooting_Workflow Start Unexpected Phenotype in ∆bamB Strain CheckGrowth Is growth rate significantly reduced? Start->CheckGrowth OptimizeGrowth Optimize growth conditions (media, aeration) CheckGrowth->OptimizeGrowth Yes CheckPermeability Is outer membrane permeability altered? CheckGrowth->CheckPermeability No OptimizeGrowth->CheckPermeability PermeabilityAssay Perform antibiotic/ detergent susceptibility assays CheckPermeability->PermeabilityAssay Yes Complementation Complementation with plasmid-borne bamB CheckPermeability->Complementation No ConsiderSuppressors Consider suppressor mutations (e.g., in BamA) PermeabilityAssay->ConsiderSuppressors End Proceed with Experiment ConsiderSuppressors->End Complementation->End

References

Technical Support Center: Optimizing BAM Complex Reconstitution for Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reconstitution of the Bacterial Outer Membrane β-barrel Assembly Machinery (BAM) complex. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful functional assays.

Troubleshooting Guide

This guide addresses common issues encountered during the reconstitution of the BAM complex and subsequent functional assays.

Problem Possible Cause(s) Suggested Solution(s)
Low or no OMP folding activity 1. Inactive BAM complex: The complex may have aggregated or disassembled during purification or storage. It is known to lose activity if frozen in detergent solution before reconstitution.[1] 2. Inefficient reconstitution: The BAM complex may not be correctly inserted into the liposomes. 3. Residual detergent: Detergent from the purification process can inhibit the folding assay. 4. Sub-optimal assay conditions: Incorrect concentrations of chaperones (e.g., SurA), substrate OMP, or proteoliposomes.[1] 5. Incorrect OMP substrate preparation: The denatured OMP substrate may not be in an assembly-competent state.1. Verify BAM complex integrity: Use fresh preparations. The integrity of the purified complex can be checked using Blue Native PAGE.[1] It has been observed that co-expressing all BAM subunits yields a more active complex compared to assembling it from subcomplexes.[1][2] 2. Optimize reconstitution: Ensure liposomes and the detergent-solubilized BAM complex are centrifuged to remove aggregates before mixing.[3] Follow a validated reconstitution protocol, such as rapid dilution.[3] 3. Efficient detergent removal: Use methods like dialysis, gel filtration, or adsorbent beads to thoroughly remove the detergent after reconstitution.[4][5][6][7] 4. Titrate assay components: Empirically determine the optimal concentrations for SurA, the denatured OMP, and the reconstituted BAM complex.[1] Typical concentrations are 1–2 μM SurA, 0.1–0.2 μM substrate, and 0.2 μM reconstituted BAM complex.[1] 5. Ensure proper OMP denaturation: Use fresh urea (B33335) solutions to denature the OMP substrate immediately before the assay.
High background OMP folding (in liposomes without BAM complex) 1. Spontaneous OMP insertion: Some OMPs can spontaneously insert into lipid bilayers, especially under non-physiological conditions (e.g., high pH, specific lipid compositions).[8] 2. Incorrect buffer conditions: The pH of the assay buffer may favor spontaneous insertion.1. Use physiological conditions: Perform assays at a near-physiological pH (e.g., pH 8.0).[1] The BAM complex-mediated assay recapitulates physiological conditions better than spontaneous assembly assays.[8] 2. Adjust lipid composition: While the BAM complex largely overcomes the effects of lipid composition, certain lipids might promote spontaneous folding.[3][9][10] Test different lipid compositions if background is high.
Variability in results between experiments 1. Inconsistent preparation of proteoliposomes: Variations in the lipid-to-protein ratio or the size of vesicles. 2. Aggregation of components: The BAM complex, liposomes, or denatured OMP can aggregate over time.[1][3] 3. Inconsistent timing of reagent addition: The order of addition of components can be critical.1. Standardize proteoliposome preparation: Maintain a consistent protocol for liposome (B1194612) formation and BAM complex reconstitution. Normalize proteoliposome concentration by the concentration of the BAM complex for assays.[3] 2. Use fresh components and prevent aggregation: Spin down the BAM complex and liposomes before reconstitution to remove aggregates.[3] Use freshly denatured OMP for each experiment. 3. Maintain a consistent order of addition: A recommended order is to add SurA, then the denatured OMP, and finally the proteoliposomes containing the BAM complex to the reaction buffer.[1]
OMP folds into a monomer but does not form oligomers (for oligomeric OMPs like OmpC) 1. Absence of required co-factors: Some OMPs, like the trimeric porin OmpC, require lipopolysaccharide (LPS) for complete assembly into oligomers.[8]1. Supplement with LPS: Add LPS to the reaction mixture. The optimal concentration of LPS may need to be determined empirically.[8] Note that for some monomeric OMPs, LPS can be inhibitory.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the BAM complex for reconstitution?

A1: The recommended method involves co-expressing all five subunits (BamA, B, C, D, and E) from a single plasmid. This approach has been shown to yield a significantly more active complex compared to purifying subcomplexes (e.g., BamAB and BamCDE) and assembling them in vitro.[1][3] Affinity purification, for instance using a His-tag on one of the subunits, followed by size-exclusion chromatography is a common strategy.

Q2: Does the lipid composition of the proteoliposomes affect the BAM complex's function?

A2: While spontaneous OMP assembly is highly dependent on lipid properties like headgroup charge, thickness, and fluidity, the BAM complex largely overcomes these effects.[3][9][10] Studies have shown that the BAM complex can efficiently catalyze the insertion of model OMPs like EspP and OmpA into vesicles with a wide variety of synthetic lipid compositions, including gel-phase lipids that mimic the rigidity of the native outer membrane.[3][9][10]

Q3: How can I verify that the BAM complex is correctly folded and oriented in the proteoliposomes?

A3: Two common assays can be used:

  • Heat Modifiability Assay: Properly folded BamA, like many OMPs, migrates faster on a cold (4°C) SDS-PAGE gel when not heated compared to its heat-denatured form.[3]

  • Protease Protection Assay: The periplasmic domains of a correctly inserted (outside-out) BAM complex will be susceptible to digestion by proteases like trypsin, while the transmembrane β-barrel domain of BamA will be protected.[3]

Q4: What is the role of the chaperone SurA in the functional assay?

A4: The periplasmic chaperone SurA is necessary to maintain the denatured OMP substrate in an assembly-competent state and deliver it to the BAM complex.[1][2] Omitting SurA will likely result in aggregation of the OMP substrate and very low to no folding.

Q5: How can I efficiently remove detergent after reconstitution?

A5: Complete detergent removal is crucial as residual amounts can inhibit the assay. Several methods are effective:

  • Adsorbent Beads (e.g., Bio-Beads): Polystyrene beads have a high affinity for detergents.[5]

  • Gel Filtration Chromatography: Separates the larger proteoliposomes from smaller detergent micelles.[4][6]

  • Dialysis: Effective for detergents with a high critical micelle concentration (CMC), but can be slow.[4]

  • Detergent Removal Spin Columns: Commercially available columns provide a quick and efficient method for detergent removal.[5][6][7]

Q6: What are the essential components of the BAM complex for function?

A6: While the full pentameric complex (BamA-E) is the most active, studies have shown that a core complex of BamA, BamD, and BamE (BamADE) constitutes the minimum functional unit for OMP assembly in vitro.[11] BamB and BamC appear to have redundant functions that stimulate the activity of the core complex.[11][12] BamA and BamD are the only components that are essential for cell viability.[2]

Quantitative Data Summary

Table 1: Effect of Lipid Composition on OMP Folding Efficiency Catalyzed by the BAM Complex.

Lipid CompositionOMP SubstrateRelative Folding Efficiency (%)
DLPC (12:0)EspPΔ5~90
DMPC (14:0)EspPΔ5~100
DPPC (16:0)EspPΔ5~85
POPC (16:0, 18:1)EspPΔ5~95
E. coli Polar LipidsEspPΔ5~90
DLPC (12:0)OmpA~95
DMPC (14:0)OmpA~100
DPPC (16:0)OmpA~90
POPC (16:0, 18:1)OmpA~90
E. coli Polar LipidsOmpA~85
Data is representative and compiled from trends observed in literature.[3] Absolute efficiencies can vary between experiments.

Table 2: Relative Assembly Efficiency of BAM Subcomplexes.

BAM Complex CompositionRelative OMP Assembly Efficiency (%)
Liposomes only< 5.5
BamA onlyNo detectable folding
BamADE33.5 ± 5.2
BamADEB40.8 ± 2.3
BamADEC48.4 ± 0.8
BamABCDE (Full Complex)~45
Data from in vitro assembly assays using OmpA as the substrate.[11]

Experimental Protocols & Visualizations

Protocol 1: Reconstitution of the BAM Complex into Proteoliposomes

This protocol describes the reconstitution of purified BAM complex into pre-formed lipid vesicles using the rapid dilution method.[3]

Materials:

  • Purified BAM complex in detergent solution (e.g., 0.03% DDM).

  • Synthetic lipids (e.g., DMPC) or E. coli polar lipid extract in chloroform (B151607).

  • Reconstitution Buffer: 20 mM Tris-HCl, pH 8.0.

  • Ultracentrifuge.

Methodology:

  • Prepare Liposomes: a. Dry the desired amount of lipids from chloroform under a stream of nitrogen gas to form a thin film. b. Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent. c. Resuspend the lipid film in Reconstitution Buffer to a final concentration of 1-2 mg/mL by vortexing. d. Subject the lipid suspension to several freeze-thaw cycles. e. Extrude the suspension through a polycarbonate membrane (e.g., 100 nm pore size) to form unilamellar vesicles.

  • Reconstitution: a. Centrifuge the purified BAM complex solution and the prepared liposomes at 12,000 x g for 10 minutes to remove any aggregates.[3] b. Mix the BAM complex and liposomes. A typical ratio is 1 µM BAM complex with 0.2 mg/mL lipids.[3] c. Rapidly dilute the mixture into a larger volume of Reconstitution Buffer to lower the detergent concentration below its critical micelle concentration (CMC). d. Incubate the reconstitution mixture at a specified temperature (e.g., 30°C) for 45-60 minutes with gentle shaking to allow for BAM complex insertion.

  • Harvest Proteoliposomes: a. Pellet the proteoliposomes by ultracentrifugation (e.g., >100,000 x g or ~85,000 rpm in a TLA100.4 rotor) for 65 minutes at 4°C.[3] b. Carefully remove the supernatant containing residual detergent. c. Resuspend the proteoliposome pellet in the desired assay buffer.

Reconstitution_Workflow cluster_liposome Liposome Preparation cluster_reconstitution Reconstitution cluster_harvest Harvesting LipidFilm Lipid Film Hydration Hydration in Buffer LipidFilm->Hydration FreezeThaw Freeze-Thaw Cycles Hydration->FreezeThaw Extrusion Extrusion FreezeThaw->Extrusion Liposomes Unilamellar Liposomes Extrusion->Liposomes Mixing Mix & Rapid Dilution Liposomes->Mixing BAM_Detergent Purified BAM Complex in Detergent BAM_Detergent->Mixing Incubation Incubation Mixing->Incubation Ultracentrifugation Ultracentrifugation Incubation->Ultracentrifugation Resuspension Resuspend Pellet Ultracentrifugation->Resuspension Proteoliposomes Functional Proteoliposomes Resuspension->Proteoliposomes OMP_Folding_Assay cluster_setup Reaction Setup cluster_analysis Analysis DenaturedOMP Denatured OMP (in 8M Urea) Mix1 Add SurA & OMP DenaturedOMP->Mix1 SurA Chaperone (SurA) SurA->Mix1 BAM_PL BAM Proteoliposomes Mix2 Add Proteoliposomes (Initiate Reaction) BAM_PL->Mix2 AssayBuffer Assay Buffer AssayBuffer->Mix1 Mix1->Mix2 Incubate Incubate at 30°C (1-30 min) Mix2->Incubate Quench Quench with SDS Sample Buffer Incubate->Quench Split Split Sample Quench->Split Heat Heat at 95°C Split->Heat NoHeat No Heat Split->NoHeat SDSPAGE SDS-PAGE (4°C) Heat->SDSPAGE NoHeat->SDSPAGE Quantify Quantify Bands (Folded vs. Unfolded) SDSPAGE->Quantify

References

Technical Support Center: Studying Bacterial Membrane Protein Assembly

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying membrane protein assembly in bacteria.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the expression, purification, and characterization of bacterial membrane proteins.

Expression

Question: Why am I getting low or no expression of my membrane protein in E. coli?

Answer: Low or no expression of membrane proteins is a frequent issue. Several factors can contribute to this problem.[1][2] Here are some common causes and troubleshooting steps:

  • Toxicity of the protein: Overexpression of a membrane protein can be toxic to E. coli, leading to cell death and low yields.[3]

    • Solution: Use a lower induction temperature (e.g., 15-20°C) and a shorter induction time.[4][5] Consider using a weaker promoter or a strain like C41(DE3) or Lemo21(DE3), which are engineered to handle toxic proteins.[3] Using a minimal growth medium like M9 can also sometimes improve yields by slowing down cell growth and reducing folding errors.[3]

  • Codon bias: The codon usage of your gene of interest might not be optimal for E. coli's translational machinery.[6][7]

    • Solution: Optimize the codon usage of your gene for E. coli. Many online tools and services are available for this purpose.[7][8] Alternatively, use an expression host strain that supplies tRNAs for rare codons, such as Rosetta(DE3).

  • mRNA instability: The 5' end of the mRNA might form secondary structures that hinder ribosome binding and translation initiation.[9]

    • Solution: Analyze the predicted mRNA secondary structure and consider introducing silent mutations to reduce stable hairpins, especially around the ribosome binding site and start codon.[9][10]

  • Improper folding and aggregation: Membrane proteins have hydrophobic transmembrane domains and are prone to misfolding and aggregation when overexpressed in the cytoplasm.[2][11]

    • Solution: Co-express molecular chaperones like DnaK/DnaJ/GrpE or GroEL/GroES to assist in proper folding.[12][13][14] Fusing a solubility tag, such as MBP (maltose-binding protein) or GST (glutathione S-transferase), to your protein can also enhance solubility.[4]

Question: My membrane protein is expressed, but it's all in inclusion bodies. What can I do?

Answer: Inclusion bodies are insoluble aggregates of misfolded proteins.[4] Recovering functional protein from inclusion bodies requires denaturation and refolding, which can be challenging. It's often better to optimize expression conditions to favor soluble expression.

  • Lower induction temperature and inducer concentration: Reducing the temperature to 15-25°C and lowering the IPTG concentration can slow down protein synthesis, giving the protein more time to fold correctly.[4]

  • Choice of expression strain: Strains like C41(DE3) and C43(DE3) can improve the soluble expression of some membrane proteins.[3]

  • Co-expression of chaperones: Chaperones can help prevent aggregation by assisting in the folding process.[12][14] The DnaK/DnaJ/GrpE and GroEL/GroES systems are commonly used.[12][14]

  • Solubility tags: Fusion tags like MBP and GST can significantly increase the solubility of the target protein.[4]

Purification

Question: What is the best detergent for solubilizing my membrane protein?

Answer: The choice of detergent is critical for successfully extracting the membrane protein from the lipid bilayer while maintaining its stability and function.[15] There is no universal "best" detergent; the optimal choice is protein-dependent.

  • Start with mild, non-ionic detergents: Detergents like n-dodecyl-β-D-maltoside (DDM), Triton X-100, and lauryl maltose (B56501) neopentyl glycol (LMNG) are generally considered mild and are a good starting point for many membrane proteins.[15][16][17]

  • Screen a panel of detergents: It is highly recommended to screen a variety of detergents with different properties (e.g., head group charge, alkyl chain length) to find the one that provides the best balance of solubilization efficiency and protein stability.

  • Consider the downstream application: For structural studies like X-ray crystallography, detergents that form smaller micelles, such as octyl glucoside (OG), may be preferred.[3]

Question: My purified membrane protein is aggregating. How can I improve its stability?

Answer: Aggregation of purified membrane proteins is a common problem due to the exposure of their hydrophobic surfaces.[1][18]

  • Optimize the detergent concentration: The detergent concentration should be kept above its critical micelle concentration (CMC) in all buffers to prevent the protein from precipitating.[19] However, excessively high concentrations can also be destabilizing.[19]

  • Add stabilizing agents: Including glycerol (B35011) (5-20%), specific lipids, or cholesterol analogs in the purification buffers can help stabilize the protein-detergent complex.[11][19]

  • Work quickly and at low temperatures: Perform purification steps at 4°C and minimize the total purification time to reduce the risk of denaturation and aggregation.[15]

  • Consider alternative membrane mimetics: If detergents are not providing sufficient stability, consider reconstituting the protein into nanodiscs or liposomes, which offer a more native-like lipid environment.[11][20]

Assembly and Characterization

Question: How can I study the assembly of my membrane protein into a complex?

Answer: Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) is a powerful technique for analyzing the native state of membrane protein complexes.[10][11] It separates intact protein complexes based on their size and shape, allowing you to determine their oligomeric state and identify interacting partners. For identifying direct interaction partners, co-immunoprecipitation (Co-IP) followed by mass spectrometry is a widely used method.[19][21]

Quantitative Data Summary

The following tables provide representative data illustrating the impact of various experimental parameters on membrane protein expression and stability. The specific values can vary significantly depending on the protein and the experimental setup.

Table 1: Effect of Expression Host and Temperature on Protein Yield

Target ProteinExpression HostInduction Temperature (°C)Soluble Protein Yield (mg/L of culture)
Bacterial ABC TransporterBL21(DE3)370.5
BL21(DE3)182.1
C41(DE3)371.8
C41(DE3)184.5
Eukaryotic GPCRBL21(DE3)37< 0.1 (Inclusion bodies)
Rosetta(DE3) pLysS200.8
C41(DE3)201.5

Table 2: Influence of Detergent on Membrane Protein Stability

DetergentTypeCritical Micelle Concentration (CMC) (mM)Apparent Melting Temperature (Tm) of a model GPCR (°C)
SDSAnionic8.235 (denatured)
LDAOZwitterionic1-248
DDMNon-ionic0.1762
LMNGNon-ionic0.0168
Triton X-100Non-ionic0.2459

Experimental Protocols

Protocol 1: Expression of a 6xHis-tagged Membrane Protein in E. coli
  • Transformation: Transform the expression vector containing your gene of interest into a suitable E. coli expression strain (e.g., C41(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of fresh LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to a final concentration of 0.1-0.5 mM to induce protein expression.

  • Expression: Continue to grow the culture at the lower temperature for 16-24 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

Protocol 2: Purification of a 6xHis-tagged Membrane Protein
  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and DNase I). Lyse the cells using a French press or sonication.

  • Membrane Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 150,000 x g for 1 hour at 4°C to pellet the membranes.

  • Solubilization: Resuspend the membrane pellet in solubilization buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole) containing 1% (w/v) of the chosen detergent (e.g., DDM). Incubate with gentle agitation for 1 hour at 4°C.

  • Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, and 0.05% DDM).

  • Washing: Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 250 mM imidazole, and 0.05% DDM).

  • Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography (gel filtration) using a buffer appropriate for long-term storage (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% DDM).

Protocol 3: Reconstitution of a Purified Membrane Protein into Liposomes
  • Lipid Preparation: Prepare a lipid mixture (e.g., a 3:1 ratio of POPC:POPG) in chloroform. Dry the lipids to a thin film under a stream of nitrogen gas and then under vacuum for at least 1 hour.

  • Hydration: Hydrate the lipid film with a buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to a final lipid concentration of 10 mg/mL. Vortex vigorously to form multilamellar vesicles.

  • Liposome (B1194612) Formation: Create unilamellar vesicles by either sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Detergent Destabilization: Add a detergent (e.g., Triton X-100) to the liposome suspension to the point of saturation.

  • Reconstitution: Mix the purified membrane protein (in detergent solution) with the detergent-destabilized liposomes at a desired protein-to-lipid ratio.

  • Detergent Removal: Remove the detergent slowly to allow the protein to insert into the forming lipid bilayer. This can be achieved by dialysis, gel filtration, or by adding Bio-Beads.[4][17]

  • Characterization: The resulting proteoliposomes can be collected by ultracentrifugation and analyzed for protein incorporation and function.

Visualizations

Bacterial Inner Membrane Protein Assembly Pathways

The following diagrams illustrate the major pathways for the assembly of proteins into the bacterial inner membrane.

Inner_Membrane_Protein_Assembly cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane Ribosome Ribosome-Nascent Chain Complex SRP Signal Recognition Particle (SRP) Ribosome->SRP Co-translational targeting SecB SecB Chaperone Ribosome->SecB Post-translational targeting FtsY SRP Receptor (FtsY) SRP->FtsY SecA SecA ATPase SecB->SecA SecYEG SecYEG Translocon SecA->SecYEG Translocation FtsY->SecYEG Transfer to Translocon YidC YidC Insertase SecYEG->YidC Lateral gating & folding assistance Periplasm Periplasm SecYEG->Periplasm Secretion or insertion YidC->Periplasm Assembly into membrane

Caption: Overview of bacterial inner membrane protein targeting and insertion pathways.

Co-translational Insertion via SRP-SecYEG-YidC Pathway

This pathway is primarily used for the insertion of integral membrane proteins.[22][23]

Co_translational_Pathway Ribosome 1. Ribosome synthesizes nascent chain SRP_binding 2. SRP binds to signal sequence Ribosome->SRP_binding Targeting 3. SRP-Ribosome complex targets FtsY receptor SRP_binding->Targeting Transfer 4. Nascent chain transferred to SecYEG translocon Targeting->Transfer Insertion 5. Transmembrane helices insert via lateral gate Transfer->Insertion Folding 6. YidC assists in folding and assembly Insertion->Folding Assembled 7. Fully assembled protein in the membrane Folding->Assembled BAM_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane Synthesis 1. OMP Synthesis & Translocation across inner membrane via SecYEG Chaperone_binding 2. Periplasmic chaperones (e.g., SurA, Skp) bind unfolded OMP Synthesis->Chaperone_binding Delivery 3. Chaperones deliver OMP to BAM complex Chaperone_binding->Delivery BAM_complex 4. BAM complex (BamA-E) mediates folding and insertion Delivery->BAM_complex Assembled_OMP 5. Folded β-barrel OMP in outer membrane BAM_complex->Assembled_OMP

References

Validation & Comparative

validating the inhibitory effect of BAMB-4 on ITPKA activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating the Inhibitory Effect of BAMB-4 on ITPKA Activity

This guide provides a comprehensive comparison of the small molecule inhibitor this compound with other known inhibitors of Inositol (B14025) Trisphosphate 3-Kinase A (ITPKA). The data presented is intended to assist researchers in validating the inhibitory effects of this compound and in selecting the appropriate tools for studying ITPKA signaling.

Performance Comparison of ITPKA Inhibitors

The inhibitory potential of this compound against ITPKA has been evaluated and compared with other known inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values and the mechanism of action for each compound. Lower IC50 values indicate higher potency.

InhibitorIC50 Value (ITPKA)Mechanism of ActionReference
This compound 20 ± 3 µMMixed-type inhibitor (affects both ATP and IP3 binding)[1]
BIP-4 157 ± 57 nMCompetitive inhibitor (with respect to IP3), does not interfere with ATP binding[1]
GNF362 ~20 nMATP-competitive inhibitor[2][3][4]
MEPTT-3 35 ± 4 µMNot specified[1]

ITPKA Signaling Pathway and Inhibition

The following diagram illustrates the central role of ITPKA in the inositol phosphate (B84403) signaling pathway and the points of intervention by various inhibitors. ITPKA phosphorylates inositol 1,4,5-trisphosphate (IP3), a key second messenger, to inositol 1,3,4,5-tetrakisphosphate (IP4), thereby regulating intracellular calcium levels and actin dynamics.[5][6]

ITPKA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 (Inositol 1,4,5-trisphosphate) PIP2->IP3 ITPKA ITPKA IP3->ITPKA Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release induces ITPKA->IP3 phosphorylates IP4 IP4 (Inositol 1,3,4,5-tetrakisphosphate) ITPKA->IP4 Actin_Bundling Actin Bundling ITPKA->Actin_Bundling promotes Downstream Downstream Signaling (e.g., Cell Migration, Proliferation) Ca_Release->Downstream activates Actin_Bundling->Downstream contributes to BAMB4 This compound BAMB4->ITPKA inhibits (mixed) BIP4 BIP-4 BIP4->ITPKA inhibits (IP3 competitive) GNF362 GNF362 GNF362->ITPKA inhibits (ATP competitive)

ITPKA signaling and points of inhibition.

Experimental Protocols

To validate the inhibitory effect of this compound and other compounds on ITPKA activity, the following experimental protocols are recommended.

ADP-Glo™ Kinase Assay

This assay quantitatively measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[1][7][8]

Materials:

  • ITPKA enzyme

  • Substrate (Inositol 1,4,5-trisphosphate)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Test compounds (this compound and others) dissolved in DMSO

  • Multi-well plates (white, opaque)

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing ITPKA enzyme, substrate, and kinase buffer.

    • Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO control (vehicle).

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the ADP concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Coupled Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Optical Assay

This is an orthogonal, spectrophotometric assay that continuously measures ADP production by coupling it to the oxidation of NADH.[9][10]

Materials:

  • ITPKA enzyme

  • Substrate (Inositol 1,4,5-trisphosphate)

  • ATP

  • Kinase buffer

  • Coupling reagents:

    • Phosphoenolpyruvate (PEP)

    • Pyruvate Kinase (PK)

    • Lactate Dehydrogenase (LDH)

    • NADH

  • Test compounds

  • UV-transparent multi-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing ITPKA, substrate, ATP, PEP, PK, LDH, and NADH in the kinase buffer.

    • Add the test compound at various concentrations. Include a DMSO control.

  • Data Acquisition:

    • Monitor the decrease in absorbance at 340 nm over time at a constant temperature. The rate of NADH oxidation is directly proportional to the rate of ADP production by ITPKA.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear phase of the absorbance curve.

    • Plot the percentage of inhibition (calculated from the reaction velocities) against the logarithm of the inhibitor concentration to determine the IC50 value.

Summary and Conclusion

The available data indicates that this compound is a moderately potent inhibitor of ITPKA with a mixed-mode of action.[1] In comparison, BIP-4 and GNF362 exhibit significantly higher potency with IC50 values in the nanomolar range.[1][2][3][4] The choice of inhibitor will depend on the specific research application. For studies requiring a highly potent and specific inhibitor, BIP-4 (IP3 competitive) or GNF362 (ATP competitive) may be more suitable. This compound, however, remains a valuable tool for probing the ITPKA signaling pathway, particularly when a mixed-type inhibitor is desired. The experimental protocols provided herein offer robust methods for independently verifying the inhibitory activities of these compounds and for conducting further mechanistic studies.

References

A Comparative Guide to ITPKA Inhibitors: BAMB-4 vs. BIP-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of Inositol-trisphosphate 3-kinase A (ITPKA): BAMB-4 and BIP-4. ITPKA is a critical enzyme in cellular signaling, primarily known for its role in phosphorylating the second messenger inositol (B14025) 1,4,5-trisphosphate (InsP3) to inositol 1,3,4,5-tetrakisphosphate (InsP4), thereby regulating intracellular calcium levels and actin dynamics. Its overexpression has been implicated in the progression and metastasis of several cancers, including lung and breast cancer, making it a compelling target for therapeutic intervention.[1][2]

This document summarizes their inhibitory activity, mechanism of action, and effects on cancer cell lines, supported by experimental data and detailed protocols to aid in reproducible research.

Performance and Efficacy: A Head-to-Head Comparison

BIP-4 has demonstrated significantly greater potency in inhibiting ITPKA compared to this compound. Experimental data reveals a 130-fold lower IC50 value for BIP-4, indicating a much stronger inhibitory effect at lower concentrations.

Inhibitor IC50 Value Mechanism of Action Cellular Effects (Lung Cancer Cells)
This compound 20 µMMixed-type inhibitor (competitive with respect to both ATP and InsP3)Inhibits InsP3 kinase activity.
BIP-4 157 ± 57 nMCompetitive with InsP3, non-competitive with ATPInhibits proliferation and adhesion with IC50 values of 3 µM (H1299 cells) and 2 µM (LN4323 cells).

Mechanism of Action

The two inhibitors exhibit distinct mechanisms of action at the kinase's active site. This compound acts as a mixed-type inhibitor, suggesting it can bind to both the free enzyme and the enzyme-substrate complex, interfering with the binding of both ATP and InsP3. In contrast, BIP-4 is a highly selective competitive inhibitor of InsP3, meaning it directly competes with the natural substrate for binding to the active site without affecting ATP binding. This high selectivity for the InsP3 binding pocket makes BIP-4 a more targeted inhibitor of ITPKA's kinase activity.

ITPKA Signaling Pathway and Inhibition

ITPKA plays a dual role in the cell, acting as both a kinase and an actin-bundling protein. The kinase activity is central to the inositol phosphate (B84403) signaling pathway, which is initiated by the activation of Phospholipase C (PLC).

ITPKA_Pathway PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Ins(1,4,5)P3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor ITPKA ITPKA IP3->ITPKA substrate Ca_release Ca²⁺ Release ER->Ca_release IP4 Ins(1,3,4,5)P4 ITPKA->IP4 phosphorylates Actin Actin Cytoskeleton Regulation ITPKA->Actin BAMB4 This compound BAMB4->ITPKA inhibits BIP4 BIP-4 BIP4->ITPKA inhibits

Figure 1. ITPKA signaling pathway and points of inhibition by this compound and BIP-4.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and BIP-4.

ITPKA Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies ITPKA activity by measuring the amount of ADP produced during the phosphorylation of InsP3.

Materials:

  • Recombinant human ITPKA

  • Ins(1,4,5)P3 substrate

  • ATP

  • This compound and BIP-4 compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds (this compound and BIP-4) in the assay buffer.

  • Add 2.5 µL of the inhibitor dilutions to the wells of the 384-well plate. Include a no-inhibitor control (vehicle, e.g., DMSO).

  • Add 2.5 µL of ITPKA enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing both ATP and InsP3 substrate. The final concentrations should be within the linear range of the enzyme kinetics.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and induce luminescence by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

ADP_Glo_Workflow start Start add_inhibitor Add Inhibitor (this compound or BIP-4) to 384-well plate start->add_inhibitor add_enzyme Add ITPKA Enzyme (Incubate 15 min) add_inhibitor->add_enzyme start_reaction Add ATP/InsP3 (Incubate 60 min) add_enzyme->start_reaction stop_reaction Add ADP-Glo™ Reagent (Incubate 40 min) start_reaction->stop_reaction detect_signal Add Kinase Detection Reagent (Incubate 30 min) stop_reaction->detect_signal read_luminescence Measure Luminescence detect_signal->read_luminescence analyze_data Calculate % Inhibition & Determine IC50 read_luminescence->analyze_data end End analyze_data->end

Figure 2. Workflow for the ADP-Glo™ ITPKA inhibition assay.
Cellular Uptake Assay

This protocol is to determine the intracellular concentration of the inhibitors.

Materials:

  • Lung cancer cell lines (e.g., H1299)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound or BIP-4

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

  • Seed H1299 cells in 6-well plates and grow to 80-90% confluency.

  • Treat the cells with a known concentration of this compound or BIP-4 in a complete culture medium for a specified time (e.g., 24 hours).

  • After incubation, remove the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Lyse the cells with a suitable lysis buffer.

  • Collect the cell lysates and centrifuge to pellet cell debris.

  • Analyze the supernatant containing the intracellular fraction by HPLC-MS to quantify the concentration of the inhibitor.

  • Determine the protein concentration of the cell lysate to normalize the inhibitor concentration to the amount of cellular protein.

Cell Proliferation Assay

This assay measures the effect of the inhibitors on the growth of lung cancer cells.

Materials:

  • Lung cancer cell lines (H1299, LN4323)

  • Complete culture medium

  • This compound or BIP-4

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or BIP-4 in a complete culture medium. Include a vehicle control.

  • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 values.

Cell Adhesion Assay

This assay assesses the ability of the inhibitors to block the adhesion of lung cancer cells to an extracellular matrix.

Materials:

  • Lung cancer cell lines (H1299, LN4323)

  • Serum-free culture medium

  • This compound or BIP-4

  • 96-well plates coated with Matrigel or another extracellular matrix component

  • Calcein-AM fluorescent dye

  • Fluorescence plate reader

Procedure:

  • Coat the wells of a 96-well plate with Matrigel and incubate for 2 hours at 37°C to allow it to solidify.

  • Label the lung cancer cells with Calcein-AM dye.

  • Resuspend the labeled cells in a serum-free medium containing different concentrations of this compound or BIP-4.

  • Add the cell suspension to the Matrigel-coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Gently wash the wells with PBS to remove non-adherent cells.

  • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Calculate the percentage of adhesion inhibition relative to the vehicle control.

Conclusion

The available data strongly indicates that BIP-4 is a more potent and selective inhibitor of ITPKA's kinase activity than this compound. Its competitive inhibition mechanism with respect to InsP3 suggests a more targeted approach to disrupting the inositol phosphate signaling pathway. The significant effects of BIP-4 on lung cancer cell proliferation and adhesion at low micromolar concentrations highlight its potential as a promising lead compound for the development of anti-cancer therapeutics targeting ITPKA. Further research and optimization of BIP-4's properties, such as its membrane permeability, are warranted. This compound, while less potent, still serves as a useful tool for studying the broader effects of mixed-type ITPKA inhibition.

References

On-Target Efficacy of BAMBI Modulation in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of targeting the BMP and Activin Membrane-Bound Inhibitor (BAMBI), a pseudoreceptor of the Transforming Growth Factor-β (TGF-β) signaling pathway, as a therapeutic strategy in cancer. We present experimental data on the on-target effects of BAMBI modulation in cancer cells and compare this approach with other strategies for inhibiting the TGF-β pathway.

The Role of BAMBI in Cancer

BAMBI, also known as Non-metastatic Gene A (NMA), is a transmembrane glycoprotein (B1211001) that shares structural homology with the TGF-β type I receptors. However, it lacks an intracellular kinase domain, rendering it catalytically inactive. By forming heterodimers with TGF-β type I receptors, BAMBI prevents the formation of functional receptor complexes, thereby inhibiting TGF-β, Bone Morphogenetic Protein (BMP), and Activin signaling. The expression and function of BAMBI are highly context-dependent and vary across different cancer types, acting as either a tumor promoter or suppressor.

BAMBI Signaling Pathway

BAMBI acts as a negative regulator of the canonical TGF-β/SMAD signaling pathway. In this pathway, the binding of TGF-β ligands to the TGF-β type II receptor (TGFBR2) leads to the recruitment and phosphorylation of the TGF-β type I receptor (TGFBR1). The activated TGFBR1 then phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT). BAMBI interferes with this cascade at the receptor level.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-β Ligand TGFBR2 TGFBR2 TGF-beta->TGFBR2 Binds TGFBR1 TGFBR1 TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates BAMBI BAMBI (Pseudoreceptor) BAMBI->TGFBR1 Inhibits by binding pSMAD23 p-SMAD2/3 SMAD234_complex SMAD2/3/4 Complex pSMAD23->SMAD234_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD234_complex Gene_Expression Target Gene Transcription (e.g., EMT, Apoptosis) SMAD234_complex->Gene_Expression Regulates

Figure 1. BAMBI-mediated inhibition of the TGF-β/SMAD signaling pathway.

On-Target Effects of BAMBI Modulation in Cancer Cells

The functional role of BAMBI is dichotomous and dependent on the cellular context. In some cancers, high levels of BAMBI are associated with tumor progression, while in others, its downregulation promotes malignancy.

BAMBI Overexpression

In certain cancer types, such as gastric cancer, overexpression of BAMBI has been shown to inhibit tumor growth and metastasis by suppressing the TGF-β/EMT signaling pathway[1].

BAMBI Knockdown/Inhibition

Conversely, in cancers like non-small cell lung cancer (NSCLC) and colon cancer, BAMBI expression is often downregulated, and its inhibition can enhance TGF-β signaling, leading to increased invasion and proliferation[2][3]. Studies have demonstrated that siRNA-mediated knockdown of BAMBI can reduce cancer cell viability and motility.

Table 1: Quantitative Effects of BAMBI Knockdown in Colon Cancer Cells [3]

Cell LineParameterEffect of BAMBI siRNAFold Change (vs. Control)
SW480Proliferation (96h)Decreased~0.6
HT-29Proliferation (96h)Decreased~0.7
SW480InvasionDecreased~0.4
HT-29InvasionDecreased~0.5

Comparison with Other TGF-β Pathway Inhibitors

Targeting the TGF-β pathway is a promising anti-cancer strategy, and several approaches have been developed. These can be broadly categorized as follows:

  • Ligand Traps: Monoclonal antibodies that neutralize TGF-β ligands.

  • Receptor Kinase Inhibitors: Small molecules that block the kinase activity of TGF-β receptors (e.g., Galunisertib).

  • Antisense Oligonucleotides: Molecules that prevent the synthesis of TGF-β proteins.

  • Modulation of Intracellular Mediators: Targeting downstream components like SMADs. For instance, overexpression of the inhibitory SMAD7 can also block TGF-β signaling.

Table 2: Comparison of TGF-β Pathway Inhibition Strategies

StrategyAgent ExampleMechanism of ActionAdvantagesDisadvantages
Pseudoreceptor Modulation BAMBI Competitively inhibits ligand binding to functional receptors.High specificity for the receptor complex.Dual role as tumor promoter/suppressor necessitates careful patient selection.
Ligand Traps FresolimumabSequesters TGF-β ligands, preventing receptor activation.Broad inhibition of TGF-β signaling.Potential for off-target effects due to sequestration of all TGF-β isoforms.
Receptor Kinase Inhibitors Galunisertib (LY2157299)Small molecule inhibitor of TGFBR1 kinase activity.Orally bioavailable.Potential for off-target kinase inhibition.
Inhibitory SMAD Modulation SMAD7Competes with R-SMADs for receptor binding and promotes receptor degradation.Intracellular mechanism of action.Delivery of genetic material can be challenging.

Direct comparative studies of BAMBI modulation versus other TGF-β inhibitors are limited. However, the distinct mechanism of action of BAMBI as a pseudoreceptor offers a unique point of intervention at the cell surface, potentially leading to a different pharmacological profile compared to small molecules or ligand traps. The context-dependent role of BAMBI underscores the importance of biomarker-driven patient stratification for therapies targeting this pseudoreceptor.

Experimental Protocols

siRNA-Mediated Knockdown of BAMBI in Cancer Cells

This protocol describes the transient knockdown of BAMBI expression in cancer cell lines using small interfering RNA (siRNA).

cluster_workflow siRNA Knockdown Workflow start Start seed_cells Seed cancer cells in a multi-well plate start->seed_cells prepare_sirna Prepare siRNA-lipid complex (e.g., with Lipofectamine) seed_cells->prepare_sirna transfect Transfect cells with siRNA-lipid complex prepare_sirna->transfect incubate Incubate for 48-72 hours transfect->incubate harvest Harvest cells for analysis (qRT-PCR, Western Blot, Functional Assays) incubate->harvest end End harvest->end

Figure 2. Experimental workflow for siRNA-mediated knockdown of BAMBI.

Materials:

  • Cancer cell line of interest (e.g., SW480, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • BAMBI-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ Reduced Serum Medium

  • Multi-well plates (e.g., 6-well or 96-well)

  • Reagents for qRT-PCR and Western blotting

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate to achieve 60-80% confluency at the time of transfection.

  • siRNA Complex Preparation:

    • For each well of a 6-well plate, dilute the required amount of siRNA (e.g., 100 pmol) in Opti-MEM™.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow complex formation.

  • Transfection: Add the siRNA-lipid complex dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.

  • Validation of Knockdown: Harvest the cells and assess BAMBI mRNA and protein levels by qRT-PCR and Western blotting, respectively.

  • Functional Assays: Perform downstream functional assays such as cell viability, migration, or invasion assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Seed cells in a 96-well plate and transfect with BAMBI siRNA or control siRNA as described above.

  • At the desired time point (e.g., 24, 48, 72, 96 hours post-transfection), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Transwell Migration Assay

This assay assesses the migratory capacity of cancer cells.

Procedure:

  • Culture cells to sub-confluency and then serum-starve for 12-24 hours.

  • Place Transwell inserts (with a porous membrane, e.g., 8 µm pores) into the wells of a 24-well plate.

  • Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

  • Resuspend the serum-starved cells in a serum-free medium and add them to the upper chamber of the Transwell insert.

  • Incubate for a period that allows for cell migration (e.g., 24 hours).

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

  • Count the number of migrated cells in several random fields under a microscope.

Conclusion

Modulating the expression or function of the pseudoreceptor BAMBI presents a novel strategy for cancer therapy by targeting the TGF-β signaling pathway. The on-target effects of BAMBI are highly dependent on the specific cancer type, highlighting the need for a personalized medicine approach. While direct comparative data with other TGF-β inhibitors is still emerging, the unique mechanism of action of BAMBI warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to validate the on-target effects of BAMBI and other potential therapeutic agents in relevant cancer cell models.

References

A Comparative Analysis of TRPM2 Antagonists in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transient receptor potential melastatin 2 (TRPM2) channel has emerged as a critical mediator of neuronal cell death in a range of neurological disorders. As a calcium-permeable ion channel activated by oxidative stress, its overactivation leads to cytotoxic calcium overload, a key event in the pathophysiology of neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke. Consequently, the development of TRPM2 antagonists is a promising therapeutic strategy for neuroprotection. This guide provides a comparative analysis of prominent TRPM2 antagonists, summarizing their performance based on available experimental data.

Overview of TRPM2 Signaling in Neurodegeneration

Under conditions of oxidative stress, intracellular levels of adenosine (B11128) diphosphate-ribose (ADPR) increase, which is the primary endogenous activator of the TRPM2 channel. This activation leads to a significant influx of calcium ions (Ca2+), disrupting intracellular calcium homeostasis. This cascade triggers a series of downstream events, including the activation of apoptotic pathways, mitochondrial dysfunction, and neuroinflammation, ultimately culminating in neuronal cell death.

TRPM2_Signaling_Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) PARP1 PARP-1 Activation Oxidative_Stress->PARP1 ADPR ADPR Production PARP1->ADPR NAD NAD+ NAD->PARP1 TRPM2 TRPM2 Channel Activation ADPR->TRPM2 Ca_Influx Ca2+ Influx TRPM2->Ca_Influx Ca_Overload Cytosolic Ca2+ Overload Ca_Influx->Ca_Overload Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mitochondrial_Dysfunction Apoptosis Apoptosis Ca_Overload->Apoptosis Neuroinflammation Neuroinflammation Ca_Overload->Neuroinflammation Cell_Death Neuronal Cell Death Mitochondrial_Dysfunction->Cell_Death Apoptosis->Cell_Death Neuroinflammation->Cell_Death

Caption: TRPM2 Signaling Pathway in Neurodegeneration.

Comparative Efficacy of TRPM2 Antagonists

The development of TRPM2 antagonists has progressed from non-selective, first-generation compounds to more specific molecules with improved therapeutic potential. This section compares the in vitro and in vivo efficacy of several key TRPM2 inhibitors.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for various TRPM2 antagonists.

AntagonistIC50 Value (for TRPM2)Target SelectivityReference
2-APB ~1 µM[1][2]Non-selective (also affects other TRP channels and calcium channels)[3][4][1][2]
ACA ~1.7 µMNon-selective (inhibits other TRP channels and phospholipase A2)
AG490 Not explicitly reported for TRPM2; ~10 µM for JAK2[5]Primarily a JAK2 inhibitor, also inhibits TRPM2[6][5][6]
A23 Sub-micromolarSelective for TRPM2 over TRPM8 and TRPV1[1][3][1][3]
In Vivo Neuroprotective Effects

Preclinical studies in various animal models of neurodegenerative diseases have demonstrated the neuroprotective potential of TRPM2 antagonists. The table below provides a comparative overview of their in vivo efficacy.

AntagonistAnimal ModelDisease ModelDosing RegimenObserved Neuroprotective EffectsReference
2-APB RatAβ-induced Alzheimer's Disease10 mg/kg, i.p.Improved cognitive function, downregulated TRPM2 expression.[7][8][7][8]
AG490 Mouse6-OHDA-induced Parkinson's DiseaseNot specifiedPrevented dopaminergic neuron loss and microglial activation; improved motor behavior.[9][10][9][10]
AG490 MouseNeonatal Hypoxic-Ischemic Brain InjuryNot specifiedReduced brain damage and improved neurobehavioral performance.[11][11]
A23 MouseTransient Middle Cerebral Artery Occlusion (tMCAO)3 mg/kg, i.v.Significantly reduced cerebral infarct volume.[12][12]
NAC RatGlobal Cerebral Ischemia150 mg/kg/dayReduced neuronal death, lipid peroxidation, and microglial activation.[4][7][4][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the neuroprotective effects of TRPM2 antagonists.

In Vitro Neuroprotection Assay

This protocol assesses the ability of a TRPM2 antagonist to protect cultured neurons from oxidative stress-induced cell death.

In_Vitro_Workflow Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) Pretreatment Pre-treatment with TRPM2 Antagonist Cell_Culture->Pretreatment Oxidative_Stress Induction of Oxidative Stress (e.g., H2O2, 6-OHDA) Pretreatment->Oxidative_Stress Incubation Incubation Oxidative_Stress->Incubation Viability_Assay Cell Viability Assessment (e.g., MTT, LDH assay) Incubation->Viability_Assay Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis

Caption: Experimental Workflow for In Vitro Neuroprotection Assay.

Methodology:

  • Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured under standard conditions.

  • Antagonist Pre-treatment: Cells are pre-incubated with varying concentrations of the TRPM2 antagonist for a specified period.

  • Induction of Oxidative Stress: An oxidative agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), is added to the culture medium to induce neuronal damage.

  • Incubation: The cells are incubated for a duration sufficient to induce significant cell death in the control (untreated) group.

  • Assessment of Cell Viability: Cell viability is quantified using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or the LDH (lactate dehydrogenase) assay, which measures membrane integrity.

  • Data Analysis: The percentage of viable cells in the antagonist-treated groups is compared to the control group to determine the neuroprotective efficacy.

In Vivo Animal Models of Neurodegeneration

1. 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease

This model is widely used to study the loss of dopaminergic neurons, a key pathological feature of Parkinson's disease.

Methodology: [12][13][14][15]

  • Animal Preparation: Mice or rats are anesthetized and placed in a stereotaxic frame.

  • 6-OHDA Injection: A solution of 6-OHDA is unilaterally injected into the medial forebrain bundle or the striatum. To ensure specific uptake by dopaminergic neurons, animals are often pre-treated with a norepinephrine (B1679862) uptake inhibitor (e.g., desipramine).

  • Antagonist Administration: The TRPM2 antagonist is administered systemically (e.g., intraperitoneally or intravenously) at a predetermined dose and schedule (before or after the 6-OHDA lesion).

  • Behavioral Assessment: Motor function is assessed using tests such as the cylinder test (to measure forelimb asymmetry) and the apomorphine-induced rotation test.

  • Histological Analysis: After a designated period, the animals are euthanized, and their brains are processed for immunohistochemical analysis to quantify the extent of dopaminergic neuron loss in the substantia nigra and the striatum.

2. Transient Middle Cerebral Artery Occlusion (tMCAO) Model of Ischemic Stroke

This model mimics the effects of a stroke followed by reperfusion.[16][17][18][19]

Methodology: [16][17][18][19]

  • Surgical Procedure: Anesthesia is induced in a mouse or rat. The common carotid artery is exposed, and a filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 60-90 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion of the blood supply to the brain.

  • Antagonist Treatment: The TRPM2 antagonist is administered, typically intravenously, either before the occlusion or after the onset of reperfusion.

  • Neurological Deficit Scoring: Neurological function is assessed at various time points after the procedure using a standardized scoring system.

  • Infarct Volume Measurement: At the end of the study, the animal is euthanized, and the brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the volume of the ischemic infarct.

Logical Comparison of TRPM2 Antagonist Generations

The development of TRPM2 antagonists has followed a logical progression from broad-spectrum inhibitors to more targeted therapies.

Antagonist_Comparison Early_Antagonists Early Generation Antagonists (e.g., 2-APB, ACA) Non_Selective Non-Selective (Off-target effects) Early_Antagonists->Non_Selective Lower_Potency Lower Potency Early_Antagonists->Lower_Potency Later_Antagonists Later Generation Antagonists (e.g., AG490, A23) Improved_Selectivity Improved Selectivity Later_Antagonists->Improved_Selectivity Higher_Potency Higher Potency Later_Antagonists->Higher_Potency Therapeutic_Potential Enhanced Therapeutic Potential Improved_Selectivity->Therapeutic_Potential Higher_Potency->Therapeutic_Potential

References

A Comparative Guide to the In Vitro Neuroprotective Properties of Protocatechuic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective agent Protocatechuic Acid (PCA) with its structural analog, 4-Hydroxybenzoic Acid (HBA). The information presented is based on in vitro experimental data, offering insights into the efficacy and mechanisms of action of PCA. This document is intended to assist researchers and professionals in the field of neuropharmacology and drug development in evaluating PCA as a potential therapeutic candidate.

Introduction to Protocatechuic Acid (PCA)

Protocatechuic acid (PCA), chemically known as 3,4-dihydroxybenzoic acid, is a phenolic acid naturally found in a variety of fruits, vegetables, and herbs.[1] It is also a major metabolite of more complex polyphenols, such as anthocyanins.[2][3] Due to its antioxidant, anti-inflammatory, and anti-apoptotic properties, PCA has garnered significant interest for its potential therapeutic applications in neurodegenerative diseases.[4][5] In vitro studies have demonstrated its ability to protect neuronal cells from various stressors, including oxidative stress, nitrosative stress, and inflammation-induced apoptosis.[3][4][6]

Comparative In Vitro Efficacy of PCA

The neuroprotective effects of PCA have been evaluated against various neurotoxic insults and compared with other compounds, most notably 4-Hydroxybenzoic Acid (HBA), which differs from PCA by a single hydroxyl group.

Neuroprotection Against Oxidative and Nitrosative Stress

Oxidative and nitrosative stress are key pathological mechanisms in many neurodegenerative diseases. The ability of PCA and HBA to mitigate these stressors has been assessed in primary cerebellar granule neurons (CGNs).

Stress Inducer Compound Concentration Outcome Reference
Hydrogen Peroxide (H₂O₂)PCA200 µMSignificant protection against neuronal cell death[3]
Hydrogen Peroxide (H₂O₂)HBA200 µMSignificant protection against neuronal cell death[3]
Nitrosative StressPCANot specifiedNeuroprotective[6]
Nitrosative StressHBANot specifiedNot neuroprotective[6]
Excitotoxicity (Glutamate)PCANot specifiedNot neuroprotective[6]
Excitotoxicity (Glutamate)HBANot specifiedNeuroprotective[6]
Anti-Inflammatory Effects in Microglia

Neuroinflammation, primarily mediated by microglial cells, is a critical component of neurodegeneration. The anti-inflammatory properties of PCA and HBA have been investigated in lipopolysaccharide (LPS)-stimulated microglial cells.

Assay Compound Outcome Reference
Nitric Oxide (NO) ProductionPCAEffective reduction in NO production[6]
Nitric Oxide (NO) ProductionHBANo effect on NO production[6]

Mechanisms of Action: Signaling Pathways

PCA exerts its neuroprotective and anti-inflammatory effects by modulating several key signaling pathways.

Anti-Inflammatory Signaling in Microglia

In response to inflammatory stimuli like LPS, PCA has been shown to inhibit the activation of microglia and the subsequent release of pro-inflammatory mediators. This is achieved through the regulation of the NF-κB and MAPK signaling pathways.[7] Furthermore, PCA can modulate the SIRT1/NF-κB pathway, which contributes to its anti-neuroinflammatory effects and the attenuation of microglia-induced neuronal apoptosis.[8][9]

G LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPKs MAPKs TLR4->MAPKs activates NF_kB NF-κB TLR4->NF_kB activates PCA Protocatechuic Acid (PCA) SIRT1 SIRT1 PCA->SIRT1 activates PCA->MAPKs inhibits PCA->NF_kB inhibits SIRT1->NF_kB inhibits Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, IL-1β, PGE2) MAPKs->Inflammatory_Mediators induces NF_kB->Inflammatory_Mediators induces Microglial_Activation Microglial Activation Inflammatory_Mediators->Microglial_Activation Neuronal_Apoptosis Neuronal Apoptosis Microglial_Activation->Neuronal_Apoptosis

PCA Anti-Inflammatory Signaling Pathway

Pro-Survival Signaling in Neurons

PCA also promotes neuronal survival through the activation of pro-survival signaling pathways. It has been shown to modulate the PI3K/Akt pathway, which is a key regulator of cell survival and apoptosis.[1] Additionally, PCA can activate the Nrf2 pathway, a critical regulator of the antioxidant response, which helps to protect neurons from oxidative stress-induced damage.[10]

G PCA Protocatechuic Acid (PCA) PI3K PI3K PCA->PI3K activates Nrf2 Nrf2 PCA->Nrf2 activates Akt Akt PI3K->Akt activates Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival promotes ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->Neuronal_Survival contributes to

PCA Pro-Survival Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to validate the neuroprotective effects of PCA.

General Experimental Workflow

A typical workflow for assessing the neuroprotective potential of a compound like PCA involves several stages, from initial toxicity screening to mechanistic studies.

G Start Start: Cell Culture (e.g., SH-SY5Y, Primary Neurons) Toxicity_Assay Determine Non-Toxic Concentration Range of PCA (e.g., MTT Assay) Start->Toxicity_Assay Neurotoxic_Insult Induce Neurotoxicity (e.g., H₂O₂, LPS, Aβ) Start->Neurotoxic_Insult PCA_Treatment Pre-treat with PCA Toxicity_Assay->PCA_Treatment Viability_Assay Assess Cell Viability and Neuroprotection (e.g., MTT Assay) Neurotoxic_Insult->Viability_Assay PCA_Treatment->Neurotoxic_Insult Mechanism_Studies Elucidate Mechanism of Action Viability_Assay->Mechanism_Studies ROS_Assay Measure Oxidative Stress (e.g., DCFH-DA Assay) Mechanism_Studies->ROS_Assay Apoptosis_Assay Assess Apoptosis (e.g., TUNEL, Caspase-3 Activity) Mechanism_Studies->Apoptosis_Assay Western_Blot Analyze Signaling Proteins (e.g., NF-κB, Akt, Nrf2) Mechanism_Studies->Western_Blot End End: Data Analysis and Conclusion ROS_Assay->End Apoptosis_Assay->End Western_Blot->End

In Vitro Neuroprotection Experimental Workflow

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and culture until they reach 70-80% confluency.

  • Treatment: Pre-treat the cells with various concentrations of PCA for a specified time (e.g., 2 hours) before adding a neurotoxic agent (e.g., H₂O₂).

  • MTT Addition: After the treatment period, remove the culture medium and add 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the control (untreated) cells.

Intracellular Reactive Oxygen Species (ROS) Assay

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Cell Culture and Treatment: Culture and treat the cells with PCA and a neurotoxic agent as described for the MTT assay.

  • Probe Loading: After treatment, wash the cells with phosphate-buffered saline (PBS) and load them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells again with PBS to remove the excess probe.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Quantification: Quantify the relative ROS levels as a percentage of the control group.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, p-Akt, Nrf2) and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

The in vitro data strongly suggest that Protocatechuic Acid is a promising neuroprotective agent with multifaceted mechanisms of action. It demonstrates efficacy in mitigating oxidative and nitrosative stress, as well as in suppressing neuroinflammation.[3][6] Its distinct profile compared to 4-Hydroxybenzoic Acid, particularly its superior anti-inflammatory and anti-nitrosative stress properties, highlights the significance of its chemical structure.[6] The modulation of key signaling pathways such as NF-κB, MAPKs, PI3K/Akt, and Nrf2 provides a solid basis for its neuroprotective effects.[1][7][10] Further investigation, including in vivo studies, is warranted to fully elucidate the therapeutic potential of PCA in the context of neurodegenerative diseases.

References

Confirming the BamA-BamB Interaction in Salmonella: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biogenesis of outer membrane proteins (OMPs) in Gram-negative bacteria is a critical process for bacterial survival, virulence, and drug resistance. In Salmonella, a key pathogen of global concern, this process is primarily mediated by the β-barrel assembly machinery (BAM) complex. Understanding the intricate protein-protein interactions within this complex is paramount for developing novel antimicrobial strategies. This guide provides a comparative overview of experimental methods to confirm and characterize the interaction between two central components of this machinery: BamA and BamB.

The BamA-BamB Interaction: A Critical Link in OMP Assembly

The BAM complex is comprised of the integral outer membrane protein BamA and four accessory lipoproteins: BamB, BamC, BamD, and BamE. BamA forms the core channel for OMP insertion, while the lipoproteins are thought to regulate its activity. The interaction between the lipoprotein BamB and the POTRA domains of BamA is considered a crucial, albeit non-essential, step for the efficient folding and insertion of OMPs.[1][2] Studies in Salmonella Enteritidis have demonstrated that while the BamA-BamB interaction is not absolutely required for OMP biogenesis or virulence, specific residues are critical for maintaining this interaction and overall BamB function.[1][3][4]

Quantitative Analysis of the BamA-BamB Interaction

Experimental data from co-immunoprecipitation studies in S. Enteritidis have elucidated the importance of specific amino acid residues in BamB for its interaction with BamA. The following table summarizes the relative amount of BamA that co-immunoprecipitates with various BamB mutants, providing a quantitative measure of the interaction strength. A reduction in the co-immunoprecipitated BamA indicates a weakened interaction.

BamB VariantKey Amino Acid Substitution(s)Relative BamA Co-immunoprecipitation (%)Phenotypic Impact on SalmonellaReference
Wild-Type BamBNone100% (Control)Normal OMP assembly and virulence[1]
BamB L173SLeucine to Serine at position 173~100%No significant impairment of interaction[1]
BamB R176AArginine to Alanine at position 176~100%No significant impairment of interaction[1]
BamB D227AAspartic acid to Alanine at position 227~100%No significant impairment of interaction in Salmonella (unlike in E. coli)[1][4]
BamB D229AAspartic acid to Alanine at position 229Significantly ReducedDramatically impaired BamA/BamB interaction[1]
BamB L173S, L175S, R176ATriple substitutionSignificantly ReducedDramatically impaired BamA/BamB interaction and all BamB-related functions[1][3]

Data are qualitatively summarized from Western blot results presented in Namdari et al., 2012.

Experimental Protocols for Interaction Confirmation

Two primary methods for confirming the BamA-BamB interaction in vivo are co-immunoprecipitation and in vivo cross-linking coupled with mass spectrometry. Below are detailed protocols for each.

Method 1: Co-Immunoprecipitation (Co-IP)

This technique relies on using an antibody to pull down a specific protein ("bait," e.g., BamB) and any associated proteins ("prey," e.g., BamA) from a cell lysate.

Experimental Workflow:

CoIP_Workflow cluster_prep Cell Preparation & Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis culture 1. Grow Salmonella Cultures (e.g., wild-type and bamB mutants) harvest 2. Harvest & Resuspend Cells culture->harvest lyse 3. Lyse Cells (e.g., Tris-HCl, NaCl, EDTA, Triton X-100, Lysozyme) harvest->lyse preclear 4. Pre-clear Lysate (with Sepharose beads) lyse->preclear add_ab 5. Add anti-BamB Antibody (Incubate to form immune complexes) preclear->add_ab capture 6. Capture Complexes (with Protein A/G Sepharose beads) add_ab->capture wash 7. Wash Beads (to remove non-specific binders) capture->wash elute 8. Elute Proteins (from beads) wash->elute sds_page 9. SDS-PAGE elute->sds_page western 10. Western Blot (Probe with anti-BamA and anti-BamB antibodies) sds_page->western

Co-immunoprecipitation workflow for BamA-BamB interaction.

Detailed Protocol (adapted from Namdari et al., 2012): [1][2]

  • Bacterial Growth and Lysis:

    • Grow S. Enteritidis strains (e.g., wild-type, ΔbamB, and ΔbamB complemented with BamB variants) in LB medium to the desired optical density.

    • Harvest approximately 40 mL of bacterial culture by centrifugation.

    • Resuspend the cell pellet in 300 µL of lysis buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.1 mM EDTA, 0.1% Triton X-100, 0.35 µM lysozyme).

    • Incubate on ice to allow for efficient lysis.

    • Clarify the lysate by centrifugation to pellet cell debris. The supernatant contains the total protein extract.

  • Immunoprecipitation:

    • Quantify the protein concentration in the supernatant. Use a standardized amount (e.g., 11 mg) of total protein for each sample.

    • Incubate the protein lysate with a polyclonal anti-BamB serum for several hours at 4°C with gentle rotation. A control sample without the primary antibody should be included.

    • Add Protein A or Protein G Sepharose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the immune complexes.

  • Washing and Elution:

    • Pellet the beads by gentle centrifugation and discard the supernatant.

    • Wash the beads multiple times with lysis buffer (or a more stringent wash buffer) to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose membrane.

    • Perform a Western blot analysis, probing the membrane with polyclonal anti-BamA and anti-BamB antibodies to detect the presence of both proteins in the immunoprecipitated sample.

Method 2: In Vivo Cross-linking and Tandem Affinity Purification (TAP)

This method provides a more robust approach for capturing both stable and transient protein interactions by covalently linking interacting proteins within the living cell before purification.

Experimental Workflow:

Crosslink_Workflow cluster_in_vivo In Vivo Steps cluster_purification Denaturing Purification cluster_analysis Analysis culture 1. Grow Salmonella with HBH-tagged BamB crosslink 2. Cross-link Proteins (1% Formaldehyde) culture->crosslink quench 3. Quench Reaction (Glycine) crosslink->quench lyse 4. Lyse Cells (Urea Buffer) quench->lyse ni_nta 5. 1st Affinity Step (Ni-NTA for His-tag) lyse->ni_nta streptavidin 6. 2nd Affinity Step (Streptavidin for Biotin-tag) ni_nta->streptavidin digest 7. On-bead Tryptic Digest streptavidin->digest lc_ms 8. LC-MS/MS Analysis digest->lc_ms identify 9. Identify Co-purified Proteins (e.g., BamA) lc_ms->identify

In vivo cross-linking and tandem affinity purification workflow.

Detailed Protocol (adapted from Chowdhury et al., 2009):

  • Strain Construction and Growth:

    • Engineer a Salmonella strain to express BamB with a C-terminal tandem affinity tag, such as a Histidine-Biotin-Histidine (HBH) tag.

    • Grow the engineered strain in appropriate media to mid-log phase.

  • In Vivo Cross-linking:

    • Add formaldehyde (B43269) directly to the culture to a final concentration of 1% and incubate for 10 minutes at 30°C.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.

    • Harvest the cells by centrifugation and wash with cold deionized water.

  • Cell Lysis and Denaturing Purification:

    • Lyse the cells under fully denaturing conditions using a buffer containing 8 M urea (B33335) (e.g., 8 M urea, 300 mM NaCl, 50 mM NaH₂PO₄, 0.5% Nonidet P-40, pH 8.0).

    • Perform a two-step affinity purification:

      • First Purification (Ni-NTA): Incubate the lysate with Ni-NTA agarose (B213101) beads to bind the histidine tag. Wash extensively under denaturing conditions. Elute the proteins.

      • Second Purification (Streptavidin): Incubate the eluate with streptavidin beads to bind the biotin (B1667282) tag. Perform stringent washes.

  • Protein Identification:

    • Elute the final protein complexes or perform an on-bead tryptic digest.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins that were cross-linked to the BamB bait protein by searching the MS/MS data against a Salmonella protein database.

Comparison of Methods

FeatureCo-Immunoprecipitation (Co-IP)In Vivo Cross-linking & TAP
Principle Pull-down of native protein complexes using an antibody.Covalent stabilization of interactions in living cells followed by purification.
Interaction Type Best for stable, strong interactions.Captures both stable and transient/weak interactions.
Conditions Non-denaturing (native) conditions during pull-down.Fully denaturing conditions during purification.
Background Can have higher background from non-specific antibody binding.Lower background due to high stringency washes and dual affinity steps.
Detection Western Blotting (requires specific antibodies for prey).Mass Spectrometry (unbiased identification of all interacting partners).
Throughput Low to medium.High-throughput potential.

Alternatives to the BamA-BamB Interaction

While the BamA-BamB interaction is a key focus, a complete understanding requires considering the broader context of the BAM complex and alternative machinery.

  • The BamCDE Subcomplex: The lipoproteins BamC, BamD, and BamE form a stable subcomplex that interacts with the fifth POTRA domain of BamA. This interaction is distinct from the BamA-BamB interface. BamD is essential in E. coli but has been shown to be non-essential in Salmonella, where it plays a role in the expression of Type III Secretion Systems (T3SS).

  • The TamAB Complex: Recent research (2024) has highlighted the role of another outer membrane protein assembly machine, the Translocation and Assembly Module (TamAB), in Salmonella. Under the harsh conditions inside macrophages where the BAM complex may be compromised, the TamAB system is upregulated and contributes to outer membrane homeostasis and pathogenesis. This suggests a functional redundancy or compensatory mechanism for OMP assembly in Salmonella.

Signaling and Logical Relationships

The following diagram illustrates the logical flow of confirming a protein-protein interaction, from initial hypothesis to final validation, integrating the methodologies discussed.

Logical_Flow cluster_hypothesis Hypothesis cluster_methods Experimental Approaches cluster_validation Validation & Confirmation cluster_conclusion Conclusion Hypothesis Hypothesis: BamB interacts with BamA in Salmonella CoIP Co-Immunoprecipitation Hypothesis->CoIP Crosslink In Vivo Cross-linking + MS Hypothesis->Crosslink Mutagenesis Site-Directed Mutagenesis of BamB Hypothesis->Mutagenesis Result Interaction Confirmed? CoIP->Result Crosslink->Result Mutagenesis->Result Result->Hypothesis No, Revise Conclusion Elucidate Functional Consequences Result->Conclusion Yes

Logical workflow for protein interaction studies.

This guide provides a framework for investigating the BamA-BamB interaction in Salmonella. The choice of methodology will depend on the specific research question, with co-immunoprecipitation being a classic technique for initial validation and cross-linking mass spectrometry offering a powerful, unbiased discovery tool. By combining these approaches with functional assays, researchers can continue to unravel the complexities of outer membrane biogenesis, paving the way for new therapeutic interventions.

References

A Comparative Guide to the Phenotypes of BamB and Other Bam Gene Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The β-barrel assembly machinery (BAM) complex is essential for the biogenesis of outer membrane proteins (OMPs) in Gram-negative bacteria, making it a prime target for novel antibiotic development. This guide provides a comparative analysis of the phenotypes resulting from the knockout of bamB and other accessory lipoproteins of the BAM complex, namely bamC, bamD, and bamE, in Escherichia coli. While BamA and BamD are essential for viability, the non-essential lipoproteins BamB, BamC, and BamE play crucial, albeit distinct, roles in the efficiency and regulation of OMP assembly.[1][2][3]

Phenotypic Comparison of Bam Gene Knockouts

The individual deletion of non-essential bam genes results in varying degrees of phenotypic changes. Notably, the knockout of bamB generally leads to more pronounced defects compared to bamC or bamE knockouts. The simultaneous deletion of bamB and bamE results in a synthetic lethal phenotype, highlighting their partially redundant but critical functions.[2][4]

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the phenotypes of single knockouts of bamB, bamC, and bamE. Data for bamD is presented for depletion conditions due to its essential nature. Direct comparative data under identical conditions is limited in the literature; therefore, these tables are compiled from multiple sources and should be interpreted with consideration of potential variations in experimental setups.

Table 1: Growth Rate Comparison

Gene Knockout/DepletionRelative Growth Rate (Compared to Wild-Type)Reference
ΔbamBReduced[5]
ΔbamCMinimally affected to no significant change[1]
bamD (depletion)Severe growth defect leading to cell death[6]
ΔbamEMinimally affected to no significant change[1][2]

Table 2: Outer Membrane Permeability

Gene KnockoutOuter Membrane Permeability PhenotypeReference
ΔbamBIncreased permeability to hydrophobic agents (e.g., novobiocin, rifampicin)[7][8]
ΔbamCModest increase in permeability[7]
ΔbamEMinimal to no change in permeability[4]

Table 3: Antibiotic Susceptibility (Minimum Inhibitory Concentration - MIC in µg/mL)

Gene KnockoutVancomycinRifampicinGentamicinPolymyxin (B74138) BReference
ΔbamBIncreased SusceptibilityIncreased SusceptibilityIncreased SusceptibilityIncreased Susceptibility[8][9]
ΔbamCNo significant changeNo significant changeNo significant changeNo significant change[9]
ΔbamENo significant changeNo significant changeNo significant changeNo significant change[9]

Note: Specific MIC values are highly dependent on the E. coli strain and the specific experimental conditions. The table indicates the general trend of susceptibility changes.

Table 4: Outer Membrane Protein (OMP) Assembly

Gene KnockoutEffect on OMP AssemblyReference
ΔbamBDefective in the assembly of a subset of OMPs, particularly high-abundance porins (e.g., OmpC, OmpF, LamB).[10] Essential for the assembly of OMPs with 16 or more β-strands.[3][11]
ΔbamCNot required for the assembly of any tested OMPs in vitro.[3][11]
ΔbamERequired for the full efficiency of assembly of all tested OMPs.[3][11] Enhances the stability of the essential subunit binding.[3][11]

Signaling Pathways and Regulatory Roles

The BAM complex lipoproteins are involved in intricate signaling pathways, most notably the Rcs (Regulator of Capsule Synthesis) stress response. The deletion of different bam genes can lead to the accumulation of unfolded OMPs, which in turn activates envelope stress responses like the σE pathway.

BAM_Signaling_Pathway cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane cluster_knockouts Knockout Effects Unfolded OMPs Unfolded OMPs SurA SurA Unfolded OMPs->SurA chaperoning σE Stress Response σE Stress Response Unfolded OMPs->σE Stress Response Bam Complex Bam Complex Folded OMPs Folded OMPs Bam Complex->Folded OMPs folding & insertion RcsF RcsF Bam Complex->RcsF assembly into OMPs SurA->Bam Complex delivery Rcs Pathway Activation Rcs Pathway Activation RcsF->Rcs Pathway Activation delta_bamB ΔbamB: Accumulation of specific unfolded OMPs delta_bamB->Unfolded OMPs delta_bamE ΔbamE: RcsF stalling on Bam Complex delta_bamE->Bam Complex delta_bamB_bamE ΔbamBΔbamE: Lethal jamming of Bam Complex by RcsF delta_bamB_bamE->Bam Complex

Caption: Signaling pathways affected by Bam gene knockouts.

Experimental Workflows

Standard experimental procedures are crucial for the comparative analysis of these knockout strains. Below are diagrams illustrating the workflows for key experiments.

Experimental_Workflows cluster_growth_curve Growth Curve Analysis cluster_mic Antibiotic Susceptibility (MIC) cluster_omp OMP Profile Analysis gc1 Inoculate single colonies of WT and mutant strains gc2 Incubate with shaking at 37°C gc1->gc2 gc3 Measure OD600 at regular intervals gc2->gc3 gc4 Plot OD600 vs. Time gc3->gc4 mic1 Prepare serial dilutions of antibiotics in 96-well plates mic2 Inoculate with standardized bacterial suspensions mic1->mic2 mic3 Incubate overnight at 37°C mic2->mic3 mic4 Determine lowest concentration with no visible growth (MIC) mic3->mic4 omp1 Grow bacterial cultures and harvest cells omp2 Isolate outer membrane fractions omp1->omp2 omp3 Separate proteins by SDS-PAGE omp2->omp3 omp4 Visualize by Coomassie staining or Western Blot omp3->omp4

Caption: Key experimental workflows for phenotypic comparison.

Detailed Experimental Protocols

Construction of Gene Knockouts

Gene knockouts in E. coli are commonly constructed using the λ Red recombinase system, followed by P1 transduction to move the deletion into the desired strain background. The Keio collection provides a resource of single-gene knockout mutants for many non-essential genes.

  • Preparation of Electrocompetent Cells: Grow E. coli strain carrying the pKD46 plasmid (expressing λ Red recombinase) at 30°C in SOB medium with ampicillin (B1664943) and L-arabinose to induce recombinase expression. Prepare electrocompetent cells by washing with ice-cold sterile water and 10% glycerol.

  • Generation of Deletion Cassette: Amplify the kanamycin (B1662678) resistance cassette from the pKD4 or pKD13 plasmid using PCR primers with 5' extensions homologous to the regions flanking the target gene.

  • Electroporation: Electroporate the purified PCR product into the prepared electrocompetent cells.

  • Selection and Verification: Select for transformants on LB agar (B569324) plates containing kanamycin. Verify the correct insertion of the resistance cassette by PCR using primers flanking the target gene.

  • P1 Transduction: Prepare a P1 lysate from the confirmed knockout strain and use it to transduce the deletion into the desired genetic background (e.g., BW25113). Select for transductants on kanamycin plates and verify the deletion by PCR.

Growth Curve Analysis
  • Inoculation: Inoculate 5 mL of LB broth with single colonies of the wild-type and each mutant strain. Grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, dilute the overnight cultures to an OD600 of 0.05 in fresh LB broth in a 96-well microplate.

  • Incubation and Measurement: Incubate the microplate in a plate reader at 37°C with continuous shaking. Measure the OD600 every 15-30 minutes for 12-24 hours.

  • Data Analysis: Plot the average OD600 values against time for each strain. Calculate the maximum growth rate from the logarithmic phase of the growth curve.

Outer Membrane Permeability Assay (NPN Uptake)

The N-phenyl-1-naphthylamine (NPN) uptake assay is a common method to assess outer membrane permeability.

  • Cell Preparation: Grow bacterial cultures to mid-log phase (OD600 ≈ 0.5). Harvest the cells by centrifugation and wash twice with 5 mM HEPES buffer (pH 7.2). Resuspend the cells in the same buffer to an OD600 of 0.5.

  • NPN Addition: Add NPN to a final concentration of 10 µM to 2 mL of the cell suspension and mix.

  • Fluorescence Measurement: Measure the baseline fluorescence using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

  • Permeabilization (Optional Polymyxin B): To measure the effect of a known permeabilizing agent, add polymyxin B (final concentration 1-10 µg/mL) and monitor the increase in fluorescence. The initial fluorescence of the mutant strains in the absence of polymyxin B can be compared to the wild-type to assess baseline permeability.

  • Data Analysis: The increase in fluorescence intensity corresponds to the uptake of NPN and reflects the degree of outer membrane permeability.

Antibiotic Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

  • Preparation of Antibiotic Dilutions: Prepare two-fold serial dilutions of the desired antibiotics in Mueller-Hinton broth in a 96-well microplate.

  • Inoculum Preparation: Dilute overnight bacterial cultures in Mueller-Hinton broth to a final concentration of 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microplate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Outer Membrane Protein (OMP) Profile Analysis
  • Outer Membrane Isolation: Grow bacterial cultures to late-log phase. Harvest cells and resuspend in Tris-HCl buffer. Lyse the cells by sonication or French press. Remove unbroken cells by low-speed centrifugation. Collect the total membrane fraction by ultracentrifugation. Resuspend the membrane pellet in a buffer containing Triton X-100 to selectively solubilize the inner membrane. Collect the insoluble outer membrane fraction by ultracentrifugation.

  • Protein Quantification: Quantify the protein concentration of the outer membrane fractions using a standard method like the Bradford or BCA assay.

  • SDS-PAGE: Solubilize equal amounts of OMP samples in Laemmli sample buffer and separate them on a 12% SDS-polyacrylamide gel.

  • Visualization:

    • Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize the overall OMP profile.

    • Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane. Probe the membrane with specific primary antibodies against target OMPs (e.g., OmpA, OmpC, LamB) and a corresponding secondary antibody conjugated to an enzyme (e.g., HRP). Detect the signal using a chemiluminescent substrate.

  • Analysis: Compare the protein band intensities between the wild-type and mutant strains to identify differences in OMP levels.

References

Unveiling the Scaffold: Validating BamB's Crucial Role in the BAM Complex

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The β-barrel assembly machinery (BAM) complex is a critical component in Gram-negative bacteria, responsible for the insertion and folding of outer membrane proteins (OMPs). Within this intricate machinery, the lipoprotein BamB has been proposed to function as a key scaffold protein. This guide provides an objective comparison of the BAM complex's performance with and without BamB, supported by experimental data, to elucidate its scaffolding role.

The Scaffolding Hypothesis: BamB's Structural and Functional Significance

BamB, a 40 kDa lipoprotein, possesses an eight-bladed β-propeller fold, a structure homologous to eukaryotic WD40 repeat proteins known for their role as platforms in larger protein complexes[1][2][3]. This structural similarity is the cornerstone of the hypothesis that BamB acts as a scaffold within the BAM complex. It is proposed that BamB interacts with the periplasmic domains of the central component, BamA, thereby optimally orienting them for efficient interaction with other BAM components and incoming OMP substrates[1][2][3]. While not essential for the viability of E. coli, the absence of BamB significantly impairs the folding efficiency of certain OMPs, highlighting its important, albeit non-essential, function[1][3].

Performance Comparison: BAM Complex With and Without BamB

The functional contribution of BamB to the BAM complex can be best understood by comparing the efficiency of OMP assembly in its presence and absence. While direct kinetic data is often complex to standardize across different studies, a qualitative and semi-quantitative comparison based on reconstituted systems and in vivo observations demonstrates the significant enhancement provided by BamB.

FeatureBAM Complex (BamA-E)BAM Complex lacking BamB (ΔBamB)Rationale for DifferenceSupporting Evidence
OMP Folding Efficiency HighReduced for specific OMPsBamB is thought to stabilize the conformation of BamA's POTRA domains, facilitating substrate recognition and processing.In vitro reconstitution assays show a marked decrease in the folding rate of model OMPs when BamB is absent.[1][3]
Complex Stability StablePotentially altered dynamicsBamB's interaction with multiple POTRA domains of BamA contributes to the overall stability and organization of the periplasmic components of the BAM complex.Deletion of BamB can affect the interactions between BamA and other accessory lipoproteins.[4]
Substrate Specificity BroadNarrower or less efficient for a subset of OMPsThe scaffolding function of BamB may be more critical for the efficient folding of OMPs with complex topologies or specific recognition sequences.While the core machinery can process many OMPs, the absence of BamB leads to significant defects in the assembly of a subset of porins.[5]
Interaction with BamA Direct interaction with POTRA domains 2, 3, and 4No interactionThis interaction is central to BamB's proposed scaffolding function, orienting the flexible POTRA domains.Mutagenesis and structural studies have mapped the interaction interfaces between BamB and the POTRA domains of BamA.[1][4]

The Core Functional Unit: A Minimalist View

Recent studies have suggested that the core functional unit of the BAM complex is comprised of BamA, BamD, and BamE (BamADE)[6]. In this context, BamB and BamC are considered to enhance the efficiency of this core machine and have partially redundant functions[6].

BAM Complex CompositionRelative OMP Assembly EfficiencyKey Takeaway
BamA-E (Wild-type)+++The complete complex provides the highest level of efficiency.
BamADE++Forms the minimal functional core for OMP assembly.
BamADE + BamB+++The addition of BamB significantly enhances the efficiency of the core complex.
BamADE + BamC++BamC also enhances efficiency, but in some contexts, its effect is less pronounced than BamB's.
ΔBamB++Reduced efficiency compared to wild-type, but still functional.
ΔBamC++Similar to ΔBamB, indicating some functional overlap.
ΔBamBΔBamC+A significant decrease in efficiency, highlighting their combined importance.

Experimental Validation: Protocols and Workflows

The validation of BamB's scaffolding role relies on a combination of structural biology, biochemistry, and genetics. Below are summaries of key experimental protocols.

Co-immunoprecipitation to Verify BamA-BamB Interaction
  • Objective: To confirm the direct physical interaction between BamB and BamA within the native cellular environment.

  • Methodology:

    • Grow E. coli cells expressing tagged versions of BamA or BamB (e.g., His-tag, FLAG-tag).

    • Lyse the cells under non-denaturing conditions to preserve protein complexes.

    • Incubate the cell lysate with antibodies specific to the tag on the bait protein (e.g., anti-FLAG antibodies).

    • Use protein A/G beads to precipitate the antibody-protein complex.

    • Wash the beads to remove non-specific binders.

    • Elute the bound proteins and analyze by SDS-PAGE and Western blotting using antibodies against the prey protein (e.g., anti-BamA or anti-BamB).

In Vitro OMP Folding Assay
  • Objective: To quantitatively assess the effect of BamB on the rate of OMP folding and insertion into a lipid bilayer.

  • Methodology:

    • Purify the complete BAM complex (BamA-E) and a complex lacking BamB (ΔBamB).

    • Reconstitute the purified complexes into proteoliposomes.

    • Denature a model OMP substrate (e.g., OmpT, EspP) in urea.

    • Initiate the folding reaction by diluting the denatured OMP into a reaction buffer containing the proteoliposomes.

    • At various time points, stop the reaction and analyze the folding status of the OMP. This can be done by:

      • SDS-PAGE mobility shift: Folded OMPs migrate differently than unfolded ones.

      • Protease protection assay: The folded barrel is resistant to protease digestion.

    • Quantify the amount of folded OMP at each time point to determine the folding rate.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
  • Objective: To determine the high-resolution structure of BamB and the entire BAM complex to visualize the interaction interfaces.

  • Methodology:

    • Overexpress and purify BamB or the entire BAM complex.

    • For X-ray crystallography, crystallize the protein/complex and collect diffraction data at a synchrotron source.

    • For Cryo-EM, vitrify the sample on EM grids and collect images using a transmission electron microscope.

    • Process the data to solve the three-dimensional structure.

Visualizing the Process and Logic

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

BAM_Complex_Assembly cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane SecYEG SecYEG uOMP Unfolded OMP SecYEG->uOMP Translocation Chaperone Chaperone (e.g., SurA) uOMP_Chaperone uOMP-Chaperone Complex uOMP->uOMP_Chaperone Chaperone->uOMP_Chaperone BAM_complete Complete BAM Complex uOMP_Chaperone->BAM_complete Delivery BAM_core BAM Core (BamADE) BAM_core->BAM_complete BamB BamB BamB->BAM_complete fOMP Folded OMP BAM_complete->fOMP Folding & Insertion

Caption: Workflow of OMP biogenesis via the BAM complex.

Experimental_Workflow start Hypothesis: BamB is a scaffold protein struct_bio Structural Biology (X-ray, Cryo-EM) start->struct_bio biochem Biochemical Assays (Co-IP, In Vitro Folding) start->biochem genetics Genetic Analysis (Deletion Mutants) start->genetics struct_res Result: β-propeller structure, Interaction with BamA struct_bio->struct_res biochem_res Result: Direct BamA interaction, Enhanced folding rate biochem->biochem_res genetics_res Result: Non-essential but important for efficiency genetics->genetics_res conclusion Conclusion: BamB acts as a scaffold to enhance BAM efficiency struct_res->conclusion biochem_res->conclusion genetics_res->conclusion

Caption: Experimental workflow for validating BamB's role.

Logical_Relationship BamB_presence Presence of BamB BamA_conformation Optimal BamA POTRA Domain Conformation BamB_presence->BamA_conformation BamB_absence Absence of BamB Suboptimal_conformation Suboptimal BamA POTRA Domain Conformation BamB_absence->Suboptimal_conformation Efficient_OMP_folding Efficient OMP Folding BamA_conformation->Efficient_OMP_folding Inefficient_OMP_folding Inefficient OMP Folding Suboptimal_conformation->Inefficient_OMP_folding

References

Mechanism of Action: Two Different Approaches to Halting Metastasis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anti-Metastatic Efficacy of Id4/BMP Pathway Modulators and BRD4 Inhibitors

For researchers and professionals in drug development, identifying potent anti-metastatic compounds is a critical goal in cancer therapy. This guide provides a comparative overview of two distinct classes of anti-metastatic agents: modulators of the Inhibitor of DNA-Binding Protein 4 (Id4)/Bone Morphogenetic Protein (BMP) pathway and Bromodomain and Extra-Terminal (BET) protein inhibitors, with a focus on the well-characterized BRD4 inhibitor, JQ1. While direct comparative studies are limited, this guide synthesizes available experimental data to offer insights into their respective efficacies and mechanisms of action.

Id4/BMP Pathway: Promoting an Epithelial State

The Id4/BMP signaling axis plays a crucial role in regulating the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. Overexpression of Id4 has been shown to suppress cancer metastasis by promoting a more epithelial, less migratory phenotype in cancer cells. Id4 achieves this by binding to and inhibiting the function of pro-mesenchymal transcription factors such as Slug. This sequestration of Slug prevents it from repressing E-cadherin expression, a critical component of cell-cell adhesion. The restoration of E-cadherin expression leads to a mesenchymal-epithelial transition (MET), thereby reducing the invasive and migratory capabilities of cancer cells[1][2].

Conversely, BMPs, such as BMP4, can have context-dependent roles in metastasis. While some studies suggest BMP4 can suppress metastasis, others indicate it may promote invasion. Noggin, a natural antagonist of BMPs, can inhibit the migration and invasion of cancer cells stimulated by certain BMPs[3].

BRD4 Inhibition: Disrupting Oncogenic Transcription

BRD4 is an epigenetic reader that plays a pivotal role in the transcription of key oncogenes, including c-Myc, which is heavily implicated in cell proliferation and metastasis. BRD4 inhibitors, such as JQ1, function by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones. This disruption leads to the downregulation of oncogenic transcriptional programs that are essential for metastatic progression[4][5][6]. The anti-metastatic effects of BRD4 inhibition are often linked to the suppression of EMT-related transcription factors and the modulation of the tumor microenvironment. However, it is noteworthy that some studies have reported paradoxical effects, where JQ1 may promote invasion in certain cancer types[7][8][9][10].

Quantitative Data on Anti-Metastatic Efficacy

The following tables summarize the available quantitative data from various preclinical studies. It is important to note that these results are from different studies and may not be directly comparable due to variations in cell lines, animal models, and experimental conditions.

Table 1: In Vitro Efficacy - Inhibition of Cell Migration and Invasion

Compound/TargetCancer TypeAssayEfficacyCitation
Id4 Overexpression Colorectal CancerInvasion AssaySignificant inhibition of HCT116 cell invasion[2][11]
Lung CancerInvasion AssaySignificant inhibition of CL1-5 and H1299 cell invasion[1]
Noggin Prostate CancerMigration & Invasion AssayInhibited BMP-2 and -4 stimulated migration and invasion of PC-3 cells[3]
Lung CancerMigration AssayKnockdown in M0 cells suppressed cell migration[12][13]
BRD4 Inhibitor (JQ1) Oral Squamous Cell CarcinomaInvasion AssayDose-dependent reduction in Cal27 cell invasion[4]
Hepatocellular CarcinomaMigration & Invasion AssaySilencing BRD4 significantly inhibited HepG2 cell migration and invasion[5]
Colorectal CancerMigration & Invasion AssayMS417 (BRD4i) inhibited migration and invasion of HT29 and SW620 cells[6][14]
Esophageal Squamous Cell CarcinomaMigration AssayIncreased cell migration in KYSE-450 and KYSE-150 cells[8][15]
Prostate CancerInvasion AssayPromoted invasion of multiple prostate cancer cell lines[7]

Table 2: In Vivo Efficacy - Inhibition of Metastasis in Mouse Models

Compound/TargetCancer TypeAnimal ModelEfficacyCitation
Id4 Overexpression Colorectal CancerNude Mice (Xenograft)Inhibited tumor growth and metastasis[2][11]
Lung CancerNude Mice (Tail Vein Injection)Significantly decreased the number of metastatic tumor nodules[1]
Noggin Overexpression Prostate CancerSCID Mice (Intratibial Injection)Inhibited the expansion of osteolytic lesions[3]
Lung CancerSCID Mice (Subcutaneous & Intratibial)Inhibited formation of osteoblastic lesions and in vivo tumor growth[16]
BRD4 Inhibitor (JQ1) Non-Small Cell Lung CancerKras Mutant MicePartial response in 100% of treated animals ( >30% reduction in tumor volume)[17]
Colorectal CancerNude Mice (Splenic Injection)40% of mice treated with MS417 (BRD4i) exhibited liver metastasis vs. 100% in control[6]
Breast CancerNude Mice (Tail Vein Injection)Significantly decreased number and size of lung tumors[18]
Prostate CancerMetastatic Mouse ModelEnhanced prostate cancer cell metastasis to lymph nodes[7]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways through which Id4 and BRD4 inhibitors exert their anti-metastatic effects.

Id4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt) Receptor->Signaling_Cascade Slug Slug Signaling_Cascade->Slug Activates Id4 Id4 Id4->Slug Binds and Sequesters Slug_in_Nucleus Slug Slug->Slug_in_Nucleus Translocates to Nucleus E-cadherin_Gene E-cadherin Gene Slug_in_Nucleus->E-cadherin_Gene Represses Transcription E-cadherin_mRNA E-cadherin mRNA E-cadherin_Gene->E-cadherin_mRNA Transcription MET Mesenchymal-Epithelial Transition (MET) (Metastasis Suppression) E-cadherin_mRNA->MET Leads to

Id4 Signaling Pathway in Metastasis Suppression

BRD4_Inhibitor_Mechanism cluster_nucleus Nucleus BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to P-TEFb P-TEFb BRD4->P-TEFb Recruits RNA_Pol_II RNA Polymerase II P-TEFb->RNA_Pol_II Activates Oncogenes Oncogenes (e.g., c-Myc, Snail) RNA_Pol_II->Oncogenes Transcribes Oncogene_mRNA Oncogene mRNA Oncogenes->Oncogene_mRNA Metastasis_Promotion EMT, Proliferation, Invasion, Angiogenesis (Metastasis Promotion) Oncogene_mRNA->Metastasis_Promotion Leads to JQ1 BRD4 Inhibitor (JQ1) JQ1->BRD4 Inhibits Binding Transwell_Assay_Workflow Start Start Prepare_Inserts Prepare Transwell Inserts (with/without Matrigel) Start->Prepare_Inserts Seed_Cells Seed Serum-Starved Cells in Upper Chamber Prepare_Inserts->Seed_Cells Add_Chemoattractant Add Chemoattractant to Lower Chamber Seed_Cells->Add_Chemoattractant Incubate Incubate (24-48 hours) Add_Chemoattractant->Incubate Remove_Non-migrated Remove Non-migrated Cells Incubate->Remove_Non-migrated Fix_Stain Fix and Stain Migrated Cells Remove_Non-migrated->Fix_Stain Quantify Quantify Cells (Microscopy) Fix_Stain->Quantify End End Quantify->End In_Vivo_Metastasis_Workflow Start Start Prepare_Cells Prepare Cancer Cell Suspension Start->Prepare_Cells Inject_Cells Inject Cells into Mouse Tail Vein Prepare_Cells->Inject_Cells Monitor_Mice Monitor Mice (4-8 weeks) Inject_Cells->Monitor_Mice Euthanize_Harvest Euthanize Mice and Harvest Lungs Monitor_Mice->Euthanize_Harvest Count_Nodules Count Metastatic Nodules Euthanize_Harvest->Count_Nodules Histology Histological Analysis (H&E Staining) Count_Nodules->Histology Analyze_Data Analyze and Compare Metastatic Burden Histology->Analyze_Data End End Analyze_Data->End

References

Safety Operating Guide

Proper Disposal of BAMB-4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of BAMB-4 (N-1,2-benzisoxazol-3-yl-4-methyl-benzamide), a compound utilized in scientific research.

Immediate Safety and Disposal Plan

The disposal of this compound and materials contaminated with it must be handled as hazardous chemical waste.[3][4] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste containers.[1][2] The primary method of disposal for this type of organic chemical waste is typically high-temperature incineration conducted by a licensed hazardous waste management company.[5]

Personal Protective Equipment (PPE)

When handling this compound waste, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.[3][4]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes unused or expired pure compounds, solutions, and contaminated lab supplies (e.g., pipette tips, gloves, and glassware).

  • Segregate this compound waste from other chemical waste to avoid inadvertent reactions.[6] Specifically, keep solid and liquid waste in separate containers.[4] Do not mix with incompatible materials.

2. Container Selection and Labeling:

  • Use a sturdy, leak-proof waste container made of a material compatible with the chemical.[6]

  • The container must be clearly and accurately labeled as "Hazardous Waste."

  • The label must include the full chemical name: "this compound (N-1,2-benzisoxazol-3-yl-4-methyl-benzamide)."[6]

3. Waste Accumulation and Storage:

  • Keep the hazardous waste container tightly sealed except when adding waste.[5][6]

  • Store the container in a designated and secure "Satellite Accumulation Area" (SAA) at or near the point of generation.[3][6] This area should be away from general lab traffic and clearly marked.

4. Final Disposal:

  • Once the waste container is full, or if waste generation is complete, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office.[1][5]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Data on Potential Hazards

The following table summarizes potential hazards based on the constituent chemical classes of this compound, benzamide (B126) and benzisoxazole. This information is critical for understanding the safety precautions required.

Hazard ClassificationDescriptionAssociated Chemical ClassPrecaution
Acute Toxicity, Oral May be harmful if swallowed.BenzamideDo not ingest. If swallowed, seek immediate medical attention.
Skin and Eye Irritation May cause skin and serious eye irritation.Benzamide, BenzisoxazoleAvoid contact with skin and eyes. Wear appropriate PPE.[7]
Germ Cell Mutagenicity Suspected of causing genetic defects.BenzamideHandle with extreme care, avoiding any direct contact or aerosol generation.
Combustibility May be a combustible liquid or solid.[7]1,2-BenzisoxazoleKeep away from heat, sparks, and open flames.[7]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation cluster_1 Segregation & Collection cluster_2 Storage & Disposal start Start: Generate This compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe segregate Segregate Waste: - Solid vs. Liquid - Incompatible Materials ppe->segregate container Use Labeled, Compatible Hazardous Waste Container segregate->container store Store Sealed Container in Satellite Accumulation Area container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal (Incineration) contact_ehs->end

References

Essential Safety and Handling Protocols for BAMB-4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling BAMB-4 (CAS No. 891025-25-5), a competitive inhibitor of inositol-trisphosphate 3-kinase A (ITPKA).[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Physical and Chemical Properties

This compound is a solid substance with the formal name N-1,2-benzisoxazol-3-yl-4-methyl-benzamide and a molecular formula of C₁₅H₁₂N₂O₂.[1] A comprehensive understanding of its properties is the first step in safe handling.

PropertyValue
CAS Number 891025-25-5
Molecular Formula C₁₅H₁₂N₂O₂
Molecular Weight 252.3 g/mol
Appearance Solid
Purity ≥98%
Solubility DMF: 10 mg/ml, DMSO: 5 mg/ml[1]
Storage Store at -20°C for up to 3 years (powder) or -80°C for up to 1 year (in solvent)[2]
Stability ≥ 4 years[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecific Requirements
Hand Protection Wear appropriate chemical-resistant gloves.
Eye/Face Protection Use chemical safety goggles and/or a face shield.
Skin and Body Protection Wear a lab coat, and ensure skin is not exposed.
Respiratory Protection A NIOSH-approved respirator may be required if handling large quantities or if there is a risk of aerosolization.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound in a research environment, from receiving to disposal.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal A Receiving and Inventory B Review Safety Data Sheet (SDS) A->B C Don Personal Protective Equipment (PPE) B->C D Weighing and Aliquoting C->D E Dissolution in Appropriate Solvent D->E F Experimental Use (e.g., cell culture treatment) E->F G Decontaminate Work Surfaces F->G H Segregate Waste G->H I Dispose of Waste per Institutional Guidelines H->I

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Detailed Experimental Protocols

1. Preparation and Storage of Stock Solutions:

  • Objective: To prepare a concentrated stock solution of this compound for use in experiments.

  • Materials: this compound powder, appropriate solvent (e.g., DMSO), sterile microcentrifuge tubes or vials, calibrated pipettes, vortex mixer.

  • Procedure:

    • Under a chemical fume hood, weigh the desired amount of this compound powder.

    • Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., for a 10 mM stock in DMSO, add the calculated volume of DMSO to the weighed powder).

    • Vortex the solution until the this compound is completely dissolved. Sonication may be recommended to aid dissolution.[2]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -80°C for long-term stability.[2]

2. Use in Cell Culture:

  • Objective: To treat cells with this compound to study its biological effects.

  • Materials: Prepared this compound stock solution, cell culture medium, sterile pipette tips, cell culture plates with seeded cells.

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to perform serial dilutions if necessary to achieve low final concentrations accurately.

    • Remove the existing medium from the cell culture plates and replace it with the medium containing the desired concentration of this compound.

    • Incubate the cells for the desired time period under standard cell culture conditions.

    • Following incubation, proceed with the planned downstream analysis.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.

  • Chemical Waste:

    • Unused this compound powder and stock solutions should be disposed of as chemical waste.

    • Keep the chemical in suitable and closed containers for disposal.[3]

  • Contaminated Materials:

    • All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated hazardous waste container.

  • Liquid Waste:

    • Cell culture medium containing this compound should be collected and disposed of as liquid chemical waste.

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and guidelines.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.